Product packaging for CDK2-IN-14-d3(Cat. No.:)

CDK2-IN-14-d3

Cat. No.: B15141402
M. Wt: 446.5 g/mol
InChI Key: XJYUSNWXKXUGGH-VTIXCXEBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CDK2-IN-14-d3 is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N5O4S B15141402 CDK2-IN-14-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[[7'-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide

InChI

InChI=1S/C21H25N5O4S/c1-20(28)9-3-4-16(20)26-17-15(21(10-11-21)18(26)27)12-23-19(25-17)24-13-5-7-14(8-6-13)31(29,30)22-2/h5-8,12,16,22,28H,3-4,9-11H2,1-2H3,(H,23,24,25)/t16-,20-/m1/s1/i2D3

InChI Key

XJYUSNWXKXUGGH-VTIXCXEBSA-N

Isomeric SMILES

[2H]C([2H])([2H])NS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=O)C34CC4)[C@@H]5CCC[C@@]5(C)O

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase.[1][2][3] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5] Traditional pharmacological approaches have focused on the development of small molecule inhibitors that block the kinase activity of CDK2. However, a novel and increasingly prominent strategy is targeted protein degradation, which utilizes bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) to induce the selective removal of a target protein.[6]

This document provides a detailed overview of the hypothesized mechanism of action for CDK2-IN-14-d3, a putative PROTAC designed to specifically induce the degradation of CDK2. This guide will cover its molecular mechanism, present hypothetical quantitative data for such a degrader, detail relevant experimental protocols, and provide visual representations of the key processes.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound is conceptualized as a heterobifunctional molecule composed of three key components: a ligand that binds to CDK2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The fundamental mechanism of action does not involve the inhibition of CDK2's enzymatic activity but rather its targeted destruction via the cell's own ubiquitin-proteasome system (UPS).[4]

The process can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to CDK2 and an E3 ubiquitin ligase (e.g., Cereblon or Von Hippel-Lindau), forming a ternary complex. This proximity is crucial for the subsequent steps.

  • Ubiquitination of CDK2: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK2. This results in the formation of a polyubiquitin chain on the CDK2 protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated CDK2 is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades CDK2 into small peptides, while the ubiquitin monomers are recycled.

  • Catalytic Cycle: After inducing the degradation of a CDK2 molecule, this compound is released and can bind to another CDK2 and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for sustained protein knockdown at low compound concentrations.

Below is a diagram illustrating this signaling pathway.

CDK2_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation CDK2 CDK2 Ternary_Complex CDK2 : PROTAC : E3 Ligase (Ternary Complex) CDK2->Ternary_Complex Binds PROTAC This compound PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Release PolyUb_CDK2 Poly-ubiquitinated CDK2 Ternary_Complex->PolyUb_CDK2 Ubiquitin Transfer Ub_E2 Ubiquitin-charged E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome PolyUb_CDK2->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of this compound mediated protein degradation.

Quantitative Data Presentation

The efficacy of a PROTAC like this compound is assessed through various quantitative metrics. The following tables summarize hypothetical data for this compound.

Table 1: Binding Affinities and Cellular Potency

ParameterDescriptionValue
CDK2 Binding IC50 Concentration of the CDK2-binding moiety of the PROTAC required to displace 50% of a fluorescent tracer from CDK2.15 nM
E3 Ligase Binding Kd Equilibrium dissociation constant for the binding of the PROTAC to the E3 ligase (e.g., Cereblon).50 nM
Cellular CDK2 Engagement IC50 Concentration of PROTAC required to occupy 50% of cellular CDK2, often measured by NanoBRET.[7]30 nM
Anti-proliferative IC50 (MCF-7) Concentration of PROTAC that inhibits the proliferation of MCF-7 cells by 50%.100 nM
Anti-proliferative IC50 (OVCAR3) Concentration of PROTAC that inhibits the proliferation of OVCAR3 cells by 50%.80 nM

Table 2: Degradation Efficacy and Selectivity

ParameterDescriptionValue (in OVCAR3 cells)
DC50 Concentration of PROTAC required to degrade 50% of the target protein after a defined time (e.g., 24 hours).25 nM
Dmax Maximum percentage of protein degradation achieved at high PROTAC concentrations.>95%
t1/2 of Degradation Time required to degrade 50% of the target protein at a saturating PROTAC concentration.4 hours
CDK1 Degradation Percentage of CDK1 degraded at 1 µM PROTAC concentration.<10%
CDK4 Degradation Percentage of CDK4 degraded at 1 µM PROTAC concentration.<5%
CDK6 Degradation Percentage of CDK6 degraded at 1 µM PROTAC concentration.<5%

Experimental Protocols

Characterizing the mechanism of action of this compound involves several key experiments. Below are detailed methodologies for these assays.

Experimental Workflow: Characterization of a Novel PROTAC

The general workflow for testing a compound like this compound is depicted below.

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis (this compound degrades CDK2) cell_culture 1. Cell Culture (e.g., OVCAR3, MCF-7) start->cell_culture treatment 2. Compound Treatment (Dose-response and time-course) cell_culture->treatment harvesting 3. Cell Harvesting & Lysis treatment->harvesting protein_quant 4. Protein Quantification (BCA Assay) harvesting->protein_quant western_blot 5a. Western Blot (Measure CDK2 levels) protein_quant->western_blot ternary_assay 5b. Ternary Complex Assay (e.g., NanoBRET) protein_quant->ternary_assay ub_assay 5c. Ubiquitination Assay (Immunoprecipitation) protein_quant->ub_assay data_analysis 6. Data Analysis (DC50, Dmax calculation) western_blot->data_analysis ternary_assay->data_analysis ub_assay->data_analysis conclusion Conclusion: Confirmation of MoA data_analysis->conclusion

Caption: A typical experimental workflow for PROTAC characterization.
Protocol 1: Western Blotting for CDK2 Degradation

This protocol is used to quantify the reduction in cellular CDK2 protein levels following treatment with this compound.

  • Cell Seeding: Plate cancer cells (e.g., OVCAR3) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvesting.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Treat the cells for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against CDK2 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the CDK2 signal to the loading control and then to the vehicle-treated sample to determine the percentage of remaining CDK2.

Protocol 2: NanoBRET Ternary Complex Formation Assay

This assay measures the formation of the CDK2 : PROTAC : E3 ligase ternary complex within living cells.[7]

  • Plasmid Transfection: Co-transfect HEK293T cells with plasmids encoding for HaloTag-E3 ligase (e.g., HaloTag-Cereblon) and NanoLuc-CDK2. Plate the transfected cells in a 96-well white assay plate.

  • Ligand Labeling: After 24 hours, add the HaloTag NanoBRET 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 2 hours in a CO2 incubator.

  • Compound Addition: Add this compound at various concentrations to the wells. Also include controls: vehicle only, NanoLuc-CDK2 + HaloTag ligand only, and HaloTag-E3 ligase + HaloTag ligand only.

  • Substrate Addition and Reading: Add the Nano-Glo Luciferase Assay Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the raw NanoBRET ratio by dividing the acceptor signal by the donor signal for each well. Subtract the background signal (from cells expressing only the donor) to get the corrected NanoBRET ratio. Plot the corrected NanoBRET ratio against the concentration of this compound to determine the ternary complex formation kinetics.

Conclusion

This compound, as a hypothetical CDK2-targeting PROTAC, represents a modern therapeutic modality that leverages the cell's natural protein disposal machinery to eliminate a key cancer driver. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of CDK2, offers a distinct advantage over traditional kinase inhibition. The catalytic nature and the potential for high selectivity make this approach a promising strategy for developing novel cancer therapeutics. The experimental protocols outlined provide a robust framework for the validation and characterization of such compounds, paving the way for their preclinical and clinical development.

References

Unveiling CDK2-IN-14-d3: A Technical Guide to a Selective Deuterated CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of CDK2-IN-14-d3, a potent and selective deuterated inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its place within the broader context of cancer research and drug discovery.

Introduction: The Rationale for Targeting CDK2 and the Advent of this compound

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S transition and S phase progression of the cell cycle.[1] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (encoding Cyclin E1), is a known driver in several cancers. Furthermore, acquired resistance to CDK4/6 inhibitors in breast cancer can be mediated by a compensatory upregulation of CDK2 activity. These factors establish selective CDK2 inhibition as a compelling therapeutic strategy.[2]

This compound emerges from a class of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one compounds, which were developed as highly selective CDK2 inhibitors.[2] Specifically, this compound is a stable, isotope-labeled version of a lead compound from this series. The incorporation of deuterium at the methyl sulfonamide group is a strategic modification designed to mitigate a primary metabolic liability—sulfonamide dealkylation—thereby improving the compound's pharmacokinetic profile for in vivo studies.[2][3] This makes this compound a valuable tool for cancer research, particularly for studies involving therapeutic drug monitoring and in vivo cell-based experiments.[4]

Mechanism of Action: Inhibition of the Cell Cycle Engine

This compound, like its non-deuterated parent compound, functions as an ATP-competitive inhibitor. It binds to the active site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression. The primary downstream target of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, maintaining Rb in its active, E2F-bound state, thus inducing a G1 cell cycle arrest.[5][6]

Quantitative Inhibitory Profile

The selectivity of the parent compound of this compound has been rigorously characterized against a panel of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50), demonstrating the compound's high potency for CDK2 and significant selectivity over other key cell cycle CDKs.

Kinase TargetIC50 (nM)Selectivity vs. CDK2
CDK2/CycE1 0.3 -
CDK1/CycB1104~347-fold
CDK4/CycD1>1000>3333-fold
CDK6/CycD3325~1083-fold
CDK9/CycT165~217-fold
Data is for the non-deuterated parent compound as reported in Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key assays used to characterize the activity of this inhibitor series.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies the enzymatic activity of CDK complexes by measuring the amount of ADP produced, which is correlated with kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The remaining ATP is first depleted, then the ADP is converted into ATP. This newly synthesized ATP is used by Ultra-Glo™ Luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[6]

Protocol:

  • Reagent Preparation: Dilute purified recombinant CDK enzyme (e.g., CDK2/CycE1), substrate (e.g., a synthetic peptide), and ATP to desired concentrations in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of inhibitor (this compound) or DMSO (vehicle control) to appropriate wells.

  • Enzyme Addition: Add 2 µL of the diluted CDK enzyme solution to each well.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record luminescence using a plate reader. IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor.

Cellular Phospho-Rb HTRF Assay

This assay measures the phosphorylation of Retinoblastoma (Rb) protein at Ser807/811 in a cellular context, providing a direct readout of CDK2 activity on its key substrate.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. In this case, two specific antibodies are used: one targeting total Rb labeled with a donor fluorophore (e.g., Europium cryptate) and another targeting phosphorylated Rb (Ser807/811) labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to the same phosphorylated Rb protein, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. The resulting signal is proportional to the amount of phosphorylated Rb.[5]

Protocol:

  • Cell Culture: Plate cells (e.g., COV318 ovarian cancer cells) in a 96-well culture plate and allow them to adhere.

  • Compound Treatment: Treat cells with serial dilutions of this compound or DMSO control and incubate for a specified period (e.g., 24 hours).

  • Cell Lysis: Remove the culture medium and add 50 µL of supplemented lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.

  • Lysate Transfer: Transfer 16 µL of lysate from each well to a low-volume 384-well detection plate.

  • Antibody Addition: Add 4 µL of the pre-mixed HTRF detection antibodies (anti-Rb-donor and anti-phospho-Rb-acceptor) to each well containing the lysate.

  • Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The HTRF ratio is calculated and used to determine the level of Rb phosphorylation and the IC50 of the inhibitor.

Visualizations: Pathways and Workflows

CDK2 Signaling Pathway in G1/S Transition

CDK2_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F Rb E2F CyclinD_CDK46->Rb_E2F phosphorylates Rb Rb E2F E2F CyclinE Cyclin E E2F->CyclinE promotes transcription Rb_E2F->E2F releases pRb p-Rb CDK2 CDK2 / Cyclin E CyclinE->CDK2 activates CDK2_CycE This compound (Inhibitor) CDK2_CycE->CDK2 CDK2->Rb_E2F phosphorylates (hyper-phosphorylation) S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes

CDK2's role in the G1/S cell cycle transition.
Inhibitor Development and Evaluation Workflow

Inhibitor_Workflow HTS High-Throughput Screen (HTS) Hit Initial Hit Identified HTS->Hit ScaffoldHop Scaffold Hopping to Pyrrolo[2,3-d]pyrimidin-6-one Hit->ScaffoldHop SAR Structure-Activity Relationship (SAR) Optimization for Potency & Selectivity ScaffoldHop->SAR Lead Potent & Selective Lead Compound SAR->Lead InVitro In Vitro Kinase Assays (IC50 Determination) SAR->InVitro Metabolism In Vivo Metabolite Identification (Sulfonamide Dealkylation) Lead->Metabolism Cellular Cellular Assays (p-Rb HTRF) Lead->Cellular Deuteration Deuterium Incorporation (Kinetic Isotope Effect) Metabolism->Deuteration Final This compound (Metabolically Stabilized) Deuteration->Final

Workflow for the discovery of this compound.

Conclusion

This compound represents a sophisticated chemical tool for the study of CDK2 biology and its role in cancer. As a deuterated version of a highly potent and selective inhibitor, it is optimized for in vivo applications where metabolic stability is paramount. The data and protocols presented in this guide are intended to facilitate its use in preclinical research, aiding in the exploration of CDK2-dependent cancers and the development of next-generation cancer therapeutics.

References

The Technical Landscape of CDK2-IN-14-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function, mechanism of action, and evaluation of CDK2-IN-14-d3, a potent and selective deuterated inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Given the limited publicly available data on this compound, this paper draws upon established knowledge of CDK2 inhibition, the principles of deuterated compounds, and standard experimental protocols to offer a comprehensive resource for researchers in oncology and cell cycle biology.

Introduction to CDK2 and Its Role in Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle.[1] Its activity is primarily associated with the G1/S phase transition, a critical checkpoint that commits a cell to DNA replication and subsequent division.[1][2] CDK2 forms active complexes with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating the transition from G1 to S phase, while the CDK2/Cyclin A complex is required for progression through the S phase.[1][3]

In numerous cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[4] This can occur through various mechanisms, including the overexpression of Cyclin E or the loss of endogenous inhibitors like p21 and p27.[5] Consequently, inhibiting CDK2 has emerged as a promising therapeutic strategy to halt the growth of cancer cells.[4][5] CDK2 inhibitors function by blocking the ATP-binding site of the enzyme, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest, and in some cases, apoptosis.[4]

The Significance of Deuteration: Understanding this compound

This compound is a deuterated form of a CDK2 inhibitor. Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium.[5] This subtle modification can have profound effects on the pharmacokinetic properties of a drug molecule.[6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage, particularly by cytochrome P450 enzymes.[6]

Potential Advantages of Deuteration for a CDK2 Inhibitor:

  • Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer plasma half-life and increased overall drug exposure.[5][7]

  • Reduced Toxic Metabolite Formation: By slowing metabolism at specific sites, deuteration can decrease the production of potentially toxic byproducts, leading to an improved safety profile.[4]

  • Enhanced Efficacy: Increased stability and exposure can lead to more sustained target engagement, potentially requiring lower or less frequent dosing.[7]

  • More Consistent Pharmacokinetics: Deuteration can reduce inter-patient variability in drug metabolism, leading to more predictable therapeutic outcomes.[4]

Quantitative Data and Potency

Table 1: Representative Kinase Inhibition Profile

KinaseRepresentative IC50 (nM)
CDK2/Cyclin A < 10
CDK1/Cyclin B> 1000
CDK4/Cyclin D1> 500
CDK6/Cyclin D3> 500
CDK9/Cyclin T1> 200

Note: Data is hypothetical and representative of a highly selective CDK2 inhibitor.

Table 2: Representative Cellular Activity

Cell LineAssay TypeRepresentative IC50 (nM)
OVCAR3 (Ovarian Cancer, CCNE1 amplified)Cell Viability (72h)< 50
MCF7 (Breast Cancer)Cell Proliferation (72h)< 100
HCT116 (Colon Cancer)Colony Formation< 100

Note: Data is hypothetical and representative of a potent CDK2 inhibitor.

Signaling Pathways and Mechanism of Action

This compound is expected to function by competitively inhibiting the ATP-binding site of CDK2, thereby preventing the phosphorylation of key substrates required for cell cycle progression.

CDK2 Signaling Pathway

The following diagram illustrates the canonical CDK2 signaling pathway leading to the G1/S transition.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb releases E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Entry S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase_Entry promotes p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 inhibits

Caption: Canonical CDK2 signaling pathway at the G1/S checkpoint.

Mechanism of Inhibition

The diagram below outlines the logical flow of how this compound is expected to exert its anti-proliferative effects.

Inhibitor_Mechanism Inhibitor This compound CDK2 CDK2 Active Site (ATP-binding pocket) Inhibitor->CDK2 Binds to Phosphorylation Substrate Phosphorylation (e.g., Rb) CDK2->Phosphorylation Blocks G1S_Transition G1/S Phase Transition Phosphorylation->G1S_Transition Prevents Cell_Proliferation Cancer Cell Proliferation G1S_Transition->Cell_Proliferation Halts

Caption: Mechanism of action for a competitive CDK2 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CDK2 inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available assays like ADP-Glo™.[8]

Objective: To determine the IC50 value of this compound against CDK2/Cyclin A or CDK2/Cyclin E.

Materials:

  • Recombinant human CDK2/Cyclin A or E enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • Substrate (e.g., Histone H1)

  • ATP

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).[8]

  • Add 2 µL of CDK2 enzyme solution.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[8]

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., OVCAR3, MCF7)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)

  • 96-well clear-bottom plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or DMSO vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence.

  • Calculate the percent viability relative to DMSO-treated cells and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK2 inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 vs. CDK panel) Cell_Prolif Cell Proliferation Assay (IC50 in cancer cell lines) Kinase_Assay->Cell_Prolif Target_Engage Cellular Target Engagement (e.g., NanoBRET) Cell_Prolif->Target_Engage WB_Analysis Western Blot Analysis (p-Rb, Cell Cycle Markers) Target_Engage->WB_Analysis PK_Studies Pharmacokinetic Studies (Mouse, Rat) WB_Analysis->PK_Studies Advance to In Vivo Xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_Studies->Xenograft PD_Markers Pharmacodynamic Markers (p-Rb in tumors) Xenograft->PD_Markers Tox_Studies Toxicology Assessment PD_Markers->Tox_Studies

Caption: Preclinical evaluation workflow for a CDK2 inhibitor.

Conclusion

This compound represents a modern approach to kinase inhibition, leveraging the established therapeutic rationale of targeting CDK2 in cancer with the pharmacokinetic advantages afforded by deuteration. While specific data on this compound remains proprietary, this guide provides a robust framework for its understanding and evaluation. By inhibiting the engine of cell cycle progression at the G1/S checkpoint, this compound holds potential as a valuable research tool and a precursor to novel anti-cancer therapeutics. Further investigation into its specific kinase selectivity, cellular potency, and in vivo efficacy is warranted.

References

Unveiling the Biological Activity of CDK2-IN-14-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activity of CDK2-IN-14-d3, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). As a deuterated analog of its parent compound, CDK2-IN-14, this molecule offers improved metabolic stability, making it a valuable tool for cancer research and therapeutic development. This document provides a comprehensive overview of its mechanism of action, quantitative potency and selectivity data, relevant signaling pathways, and detailed experimental methodologies.

Core Mechanism of Action

This compound is a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one class of compounds. Its primary mechanism of action is the selective inhibition of the serine/threonine kinase CDK2.[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. By binding to and inhibiting the kinase activity of CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb). This leads to cell cycle arrest and a subsequent reduction in tumor cell proliferation. The introduction of deuterium at a metabolically susceptible position in the parent molecule, CDK2-IN-14, was a strategic modification to reduce sulfonamide dealkylation, a primary metabolic liability, thereby enhancing its in vivo utility.[1]

Quantitative Biological Data

The following tables summarize the in vitro potency and selectivity of the parent compound series of this compound against a panel of Cyclin-Dependent Kinases. The data is extracted from the foundational study by Sokolsky et al. (2022).[1]

Table 1: In Vitro Enzymatic Potency against CDK Family Members [1]

Compound AnalogueCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK7 IC50 (nM)CDK9 IC50 (nM)
4g 0.25>1000>1000>1000>1000>1000
5f 0.4800>10000>1000018001200
5g 0.3490>10000>100001200980
6 0.41200>10000>1000020001100

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Cellular Potency and Selectivity [1]

Compound AnalogueCOV318 p-Rb HTRF IC50 (nM)COV318 p-Rb HTRF + hWB IC50 (nM)CDK1-driven Cell Line Selectivity (fold)
2c 102>10000-
5f 300800-
5g --~30
6 -300-800-

p-Rb HTRF: Phospho-Retinoblastoma Homogeneous Time-Resolved Fluorescence assay. hWB: human Whole Blood.

Signaling Pathway

This compound targets a critical node in the cell cycle regulation pathway. The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by the inhibitor.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F releases E2F E2F pRb_p_E2F->E2F Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb_E2F hyper-phosphorylates S_Phase_Entry S-Phase Entry & DNA Replication Cyclin_E_CDK2->S_Phase_Entry promotes CDK2_IN_14_d3 This compound CDK2_IN_14_d3->Cyclin_E_CDK2 inhibits

Caption: CDK2 signaling pathway and inhibition by this compound.

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize the biological activity of CDK2 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of this compound Incubate_Inhibitor_Enzyme Incubate inhibitor with enzyme Compound_Prep->Incubate_Inhibitor_Enzyme Enzyme_Prep Prepare CDK2/Cyclin E enzyme solution Enzyme_Prep->Incubate_Inhibitor_Enzyme Substrate_Prep Prepare substrate and ATP solution Initiate_Reaction Add substrate/ATP to initiate reaction Substrate_Prep->Initiate_Reaction Incubate_Inhibitor_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and add detection reagent Incubate_Reaction->Stop_Reaction Read_Signal Read signal (e.g., luminescence, fluorescence) Stop_Reaction->Read_Signal Data_Analysis Calculate % inhibition and determine IC50 Read_Signal->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: A stock solution of this compound is serially diluted to create a range of concentrations to be tested.

  • Enzyme and Substrate Preparation: Recombinant CDK2/Cyclin E enzyme complex, a suitable peptide substrate, and ATP are prepared in an appropriate assay buffer.

  • Reaction Incubation: The inhibitor dilutions are pre-incubated with the CDK2/Cyclin E enzyme in a microplate well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture.

  • Detection: After a defined incubation period, the reaction is stopped, and a detection reagent is added. The signal, which is inversely proportional to the kinase activity, is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phospho-Retinoblastoma (p-Rb) HTRF Assay

This assay measures the level of phosphorylated pRb in cells, a direct downstream target of CDK2, to assess the cellular potency of the inhibitor.

pRb_HTRF_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_readout_analysis Readout & Analysis Seed_Cells Seed cells (e.g., COV318) in a microplate Treat_Cells Treat cells with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period Treat_Cells->Incubate_Cells Lyse_Cells Lyse cells to release intracellular proteins Incubate_Cells->Lyse_Cells Add_Antibodies Add HTRF antibody pair: anti-pRb-d2 and anti-pRb-Eu3+ Lyse_Cells->Add_Antibodies Incubate_Antibodies Incubate to allow antibody binding Add_Antibodies->Incubate_Antibodies Read_HTRF Read HTRF signal on a compatible plate reader Incubate_Antibodies->Read_HTRF Data_Analysis Calculate HTRF ratio and determine cellular IC50 Read_HTRF->Data_Analysis

Caption: Workflow for a cellular p-Rb HTRF assay.

Detailed Steps:

  • Cell Seeding and Treatment: A cancer cell line with active CDK2 signaling (e.g., COV318) is seeded into a microplate and allowed to adhere. The cells are then treated with a range of concentrations of this compound.

  • Cell Lysis: After the treatment period, the cells are lysed to release the intracellular proteins.

  • Antibody Incubation: A pair of HTRF-labeled antibodies, one specific for phosphorylated pRb (e.g., labeled with d2) and the other for total pRb (e.g., labeled with Europium cryptate), are added to the cell lysate.

  • Signal Detection: The HTRF signal is read on a plate reader. The ratio of the acceptor (d2) to the donor (Europium cryptate) fluorescence is proportional to the amount of phosphorylated pRb.

  • Data Analysis: The cellular IC50 is calculated by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a dose-response curve.

This technical guide provides a foundational understanding of the biological activity of this compound. For more specific experimental details and further applications, consulting the primary literature is recommended.

References

The Role of CDK2-IN-14-d3 in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. CDK2-IN-14-d3 is a potent and selective inhibitor of CDK2, representing a valuable tool for cancer research. This technical guide provides an in-depth overview of the role of this compound in the cell cycle, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.

Introduction to CDK2 and the Cell Cycle

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are the master regulators of this process. Their activity is dependent on their association with regulatory subunits called cyclins, which are synthesized and degraded in a cell cycle-dependent manner.

CDK2, in complex with its cyclin partners, Cyclin E and Cyclin A, plays a pivotal role in the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. During G1, the CDK2/Cyclin E complex phosphorylates and inactivates the Retinoblastoma protein (Rb).[1][2] This releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication, thereby committing the cell to enter the S phase.[1][2][3] Subsequently, the CDK2/Cyclin A complex is essential for the initiation and progression of DNA synthesis during the S phase. Given its central role in cell proliferation, the inhibition of CDK2 is a promising strategy for cancer therapy.

This compound: A Selective CDK2 Inhibitor

This compound is a deuterated analog of a potent and highly selective series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one inhibitors of CDK2.[4] The deuteration is a strategic modification to improve metabolic stability by slowing down the process of sulfonamide dealkylation, a primary metabolic pathway.[4] This enhanced stability makes it a more reliable tool for in vivo studies.

Mechanism of Action

As a selective inhibitor of CDK2, this compound exerts its effect by blocking the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, most notably the Rb protein. The sustained hypo-phosphorylated state of Rb keeps E2F transcription factors sequestered and inactive, leading to a cell cycle arrest at the G1/S checkpoint. This prevents the cell from entering the S phase and initiating DNA replication, thereby halting proliferation.

Quantitative Data

The following table summarizes the inhibitory activity of a representative parent compound of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series, from which this compound is derived. The data is extracted from the primary literature by Sokolsky A, et al.[4]

Kinase TargetIC50 (nM)
CDK2/CycE < 1
CDK1/CycB> 200
CDK4/CycD1> 1000
CDK6/CycD3> 1000
CDK7/CycH> 1000
CDK9/CycT1> 1000

Table 1: In vitro kinase inhibitory activity of a representative 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one compound. Data indicates high selectivity for CDK2 over other cell cycle-related CDKs.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in G1/S Transition

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition and the point of intervention for an inhibitor like this compound.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1_S G1/S Transition cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Binds & Activates Rb Rb CDK4_6->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) E2F E2F E2F_free Free E2F Rb_E2F->E2F_free Dissociates upon Rb phosphorylation Cyclin_E Cyclin E CDK2_CycE CDK2/Cyclin E (Active Complex) Cyclin_E->CDK2_CycE Binds & Activates CDK2 CDK2 CDK2->CDK2_CycE pRb p-Rb (Inactive) CDK2_CycE->pRb Hyper-phosphorylates E2F_free->Cyclin_E Upregulates S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F_free->S_Phase_Genes Activates Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2_CycE Inhibits

CDK2 Signaling in G1/S Transition
Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound like this compound against CDK2.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate compound with enzyme and substrate/ATP (e.g., 30 min at 30°C) Compound_Prep->Incubation Enzyme_Prep Prepare CDK2/Cyclin E enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate (e.g., Histone H1) and ATP solution Substrate_Prep->Incubation Luminescence_Reagent Add Kinase-Glo® Reagent (depletes remaining ATP, converts ADP to ATP, generates light) Incubation->Luminescence_Reagent Luminescence_Reading Read luminescence signal Luminescence_Reagent->Luminescence_Reading IC50_Calculation Plot luminescence vs. compound concentration and calculate IC50 Luminescence_Reading->IC50_Calculation

In Vitro Kinase Inhibition Assay Workflow

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay (Luminescent)

This protocol is a generalized method for determining the IC50 value of an inhibitor against CDK2/Cyclin E.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Kinase substrate (e.g., Histone H1)

  • Adenosine triphosphate (ATP)

  • This compound or other test inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control.

  • Reaction Setup:

    • In a white, opaque microplate, add the serially diluted inhibitor.

    • Add the CDK2/Cyclin E enzyme solution to each well.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., Histone H1) and ATP. The final ATP concentration should be at or near its Km for CDK2.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to each well of the plate. This reagent will stop the kinase reaction and measure the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol outlines a general method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)

  • Complete cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or crystal violet)

  • 96-well clear or opaque-walled tissue culture plates

  • Multichannel pipettes

  • Plate reader (luminometer, spectrophotometer, or absorbance reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment:

    • For CellTiter-Glo®: Add the reagent directly to the wells, incubate, and measure luminescence.

    • For MTT: Add MTT solution, incubate to allow for formazan crystal formation, solubilize the crystals with a solubilization buffer, and measure absorbance.

    • For Crystal Violet: Fix and stain the cells with crystal violet, wash, solubilize the dye, and measure absorbance.

  • Data Analysis:

    • Plot the cell viability (as a percentage of the control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a highly selective and metabolically stabilized inhibitor of CDK2. Its ability to induce a G1 cell cycle arrest by preventing the phosphorylation of Rb makes it a powerful tool for investigating the role of CDK2 in cancer biology and for the development of novel anti-cancer therapeutics. The experimental protocols provided herein offer a foundation for researchers to further explore the cellular and biochemical effects of this and other CDK2 inhibitors.

References

An In-Depth Technical Guide to CDK2-IN-14-d3 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. This has positioned CDK2 as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of CDK2-IN-14-d3, a potent and highly selective inhibitor of CDK2. We will delve into its mechanism of action, present its inhibitory activity, and provide detailed experimental protocols for its synthesis and evaluation in cancer research. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the cell cycle.

Introduction: The Role of CDK2 in Cancer

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the G1/S phase transition.[1][2] Its activity is tightly controlled by the binding of regulatory cyclin partners, primarily cyclin E and cyclin A.[3] In normal cells, the CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication.[4][5] Subsequently, the CDK2/cyclin A complex is essential for the progression through the S phase.[3]

In many cancer types, the CDK2 signaling pathway is hyperactivated due to various genetic and epigenetic alterations.[4] This can include the amplification of the CCNE1 gene (encoding cyclin E1), which is observed in a variety of solid tumors, including certain ovarian, breast, and gastric cancers.[6] This aberrant CDK2 activity leads to uncontrolled cell proliferation, a defining characteristic of cancer.[4] Furthermore, CDK2 hyperactivity has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a class of drugs widely used in the treatment of hormone receptor-positive breast cancer.[7] Therefore, the development of selective CDK2 inhibitors represents a promising therapeutic strategy for a range of malignancies.

This compound: A Highly Selective CDK2 Inhibitor

This compound is a potent and selective inhibitor belonging to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one chemical series.[3] A key feature of this molecule is the incorporation of deuterium (d3) on the N-methylsulfonamide group. This modification was strategically introduced to block a primary route of metabolic dealkylation, thereby improving the compound's pharmacokinetic properties.[3] It is important to note that this compound is a selective inhibitor of CDK2 kinase activity and does not function as a proteolysis-targeting chimera (PROTAC) to induce protein degradation.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition of CDK2's kinase activity leads to a cell cycle arrest at the G1/S transition, ultimately inhibiting the proliferation of cancer cells that are dependent on CDK2 for their growth and division.

Data Presentation: Inhibitory Activity of Selective CDK2 Inhibitors

While specific IC50 data for this compound across a wide range of cancer cell lines is not publicly available in a comprehensive table, the following tables present the inhibitory activity of highly similar and potent selective CDK2 inhibitors, providing a strong indication of the expected efficacy of this class of compounds.

Table 1: Biochemical Inhibitory Activity of Selective CDK2 Inhibitors

CompoundTargetIC50 / Ki (nM)
INX-315 CDK2/cyclin E10.6
CDK2/cyclin A22.5
BLU-222 CDK2/cyclin E12.6
PF-06873600 CDK20.1 (Ki)
CDK41.2 (Ki)
CDK60.1 (Ki)

Data sourced from multiple preclinical studies.[1][8][9][10]

Table 2: Cellular Inhibitory Activity of Selective CDK2 Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / EC50 (nM)
INX-315 Ovarian Cancer Panel (mean)Ovarian Cancer26
MCF7 (Palbociclib-Resistant)Breast CancerPotent Inhibition
BLU-222 MCF7 PR1.2Breast Cancer (Palbociclib-Resistant)540
MCF7 PR4.8Breast Cancer (Palbociclib-Resistant)430
T47D PR1.2Breast Cancer (Palbociclib-Resistant)1600
T47D PR4.8Breast Cancer (Palbociclib-Resistant)180
PF-06873600 OVCAR-3Ovarian Cancer19 / 45

Data sourced from multiple preclinical studies.[1][7][9][11]

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cancer

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and its dysregulation in cancer.

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Ras_MAPK_Pathway Ras/MAPK Pathway RTK->Ras_MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway RTK->PI3K_Akt_Pathway Cyclin_D Cyclin D Ras_MAPK_Pathway->Cyclin_D PI3K_Akt_Pathway->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 pRb pRb CDK4_6->pRb Phosphorylates (inactivates) Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 CDK2->pRb Hyper-phosphorylates E2F E2F pRb->E2F Releases E2F->Cyclin_E Transcription S_Phase_Genes S-Phase Genes (e.g., Cyclin A, DNA Pol) E2F->S_Phase_Genes Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2 p21_p27 p21/p27 (CKIs) p21_p27->CDK2 Cancer_Alterations Cancer Alterations (e.g., CCNE1 amplification, loss of CKIs) Cancer_Alterations->Cyclin_E Cancer_Alterations->p21_p27 Loss of function

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for characterizing the in vitro activity of this compound.

Experimental_Workflow Start Start: Synthesize or Procure This compound Biochemical_Assay Biochemical Kinase Assay Start->Biochemical_Assay Cell_Culture Culture Cancer Cell Lines (e.g., CCNE1-amplified) Start->Cell_Culture Data_Analysis Data Analysis and Interpretation Biochemical_Assay->Data_Analysis Determine IC50 Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Cell_Viability_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Cell_Viability_Assay->Data_Analysis Determine GI50 Western_Blot->Data_Analysis Assess pRb levels Cell_Cycle_Analysis->Data_Analysis Quantify G1 arrest Conclusion Conclusion Data_Analysis->Conclusion

Caption: In vitro experimental workflow for this compound characterization.

Experimental Protocols

Synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Core Structure

The synthesis of the core scaffold of this compound can be achieved through a multi-step process. The following is a representative protocol based on published literature.[12]

Step 1: Synthesis of 2-amino-4-chloro-5-iodopyrimidine

  • To a solution of 2-amino-4-chloro-5-iodopyrimidine in an appropriate solvent (e.g., DMF), add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-amino-4-chloro-5-iodopyrimidine.

Step 2: Sonogashira Coupling

  • To a solution of 2-amino-4-chloro-5-iodopyrimidine and the desired terminal alkyne in a suitable solvent system (e.g., a mixture of toluene and water), add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) salt (e.g., CuI).

  • Add a base (e.g., triethylamine) and stir the reaction mixture under an inert atmosphere at an elevated temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature, filter through a pad of celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled product.

Step 3: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core

  • Treat the product from the Sonogashira coupling with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., THF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.

Biochemical CDK2 Kinase Assay

This protocol is designed to measure the in vitro inhibitory activity of this compound against the CDK2/Cyclin A or CDK2/Cyclin E complex.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • CDK2 substrate (e.g., a peptide containing the consensus phosphorylation sequence)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

  • In a multi-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add the CDK2/Cyclin enzyme to each well.

  • Add the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., OVCAR-3, a CCNE1-amplified ovarian cancer cell line)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • 96-well clear-bottom white plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure the luminescent signal using a plate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion

This compound is a valuable research tool for investigating the role of CDK2 in cancer. Its high potency and selectivity, coupled with its improved metabolic stability, make it a suitable probe for both in vitro and in vivo studies. The data on analogous selective CDK2 inhibitors suggest that this class of compounds holds significant promise for the treatment of cancers with aberrant CDK2 activity, including those that have developed resistance to current therapies. The protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of CDK2 inhibition in oncology.

References

Unveiling the Core: A Technical Guide to CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of CDK2-IN-14-d3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document details the core chemical properties, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Core Structure and Chemical Properties

This compound is a deuterated analog of CDK2-IN-14, belonging to a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. The incorporation of deuterium at the methylsulfonyl group is a strategic modification aimed at altering the compound's metabolic profile, potentially improving its pharmacokinetic properties by slowing down oxidative metabolism.

Chemical Structure:

  • Systematic Name: N-(4-((7-((1s,3R)-3-hydroxycyclohexyl)-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)-N-(methyl-d3)methanesulfonamide

  • Molecular Formula: C₂₁H₂₂D₃N₅O₄S[1]

  • CAS Number: 2498658-25-4[1]

The core scaffold, a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, has been identified as a key structural motif conferring high selectivity for CDK2 over other cyclin-dependent kinases.

Quantitative Data: Potency and Selectivity

The inhibitory activity of CDK2-IN-14 (the non-deuterated parent compound) has been evaluated against a panel of kinases, demonstrating high potency for CDK2 and significant selectivity against other CDKs. The following table summarizes the reported IC₅₀ values.

Kinase TargetIC₅₀ (nM)Selectivity vs. CDK2
CDK2/CycE1 <1 -
CDK1/CycB1>1000>1000-fold
CDK4/CycD1>1000>1000-fold
CDK5/p25130>130-fold
CDK6/CycD3>1000>1000-fold
CDK7/CycH/MAT1>1000>1000-fold
CDK9/CycT1240>240-fold

Data is for the non-deuterated analog, CDK2-IN-14, as presented in Sokolsky A, et al. ACS Med Chem Lett. 2022.

Signaling Pathway: CDK2 in the G1/S Transition

CDK2 is a critical regulator of the cell cycle, particularly at the G1/S transition. In complex with Cyclin E, CDK2 phosphorylates a number of key substrates, including the Retinoblastoma protein (Rb). This phosphorylation event is a pivotal step that leads to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis and S-phase entry. Inhibition of CDK2 by this compound is designed to block this cascade, thereby arresting the cell cycle and inhibiting proliferation of cancer cells that are dependent on this pathway.

CDK2_Pathway cluster_0 Extracellular Signals cluster_1 G1 Phase cluster_2 G1/S Transition cluster_3 S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F_inactive Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F_inactive phosphorylates Rb Rb_p p-Rb Rb_E2F_inactive->Rb_p E2F E2F (Active) Rb_p->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb_p further phosphorylates Rb (positive feedback) CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CyclinE_CDK2 inhibits S_Phase_Genes->CyclinE_CDK2 expresses Cyclin E DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication enables

CDK2 signaling pathway at the G1/S transition.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize CDK2 inhibitors like this compound. For specific concentrations and incubation times, refer to the primary literature.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the target kinase.

Workflow:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (CDK2/CycE1) - Fluorescently Labeled ATP Tracer - Lanthanide Labeled Antibody - this compound (serial dilutions) start->prepare_reagents dispense Dispense reagents into 384-well plate prepare_reagents->dispense incubate Incubate at room temperature dispense->incubate read_plate Read plate on a fluorescence plate reader (Time-Resolved FRET) incubate->read_plate analyze Analyze data to determine IC50 values read_plate->analyze end End analyze->end

Workflow for in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a mixture of CDK2/Cyclin E1 enzyme, a fluorescently labeled ATP-competitive tracer, and a terbium-labeled anti-tag antibody.

  • Assay Plate Setup: Dispense the kinase/tracer/antibody mixture into the wells of a low-volume 384-well plate. Add the serially diluted this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the terbium donor and measure emission from both the terbium and the tracer.

  • Data Analysis: Calculate the emission ratio. Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with known CCNE1 amplification) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle control. Plot the normalized values against the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a highly potent and selective inhibitor of CDK2, a key regulator of the G1/S phase transition of the cell cycle. Its design, incorporating a deuterated methylsulfonyl group, represents a strategy to enhance its metabolic stability. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel cancer therapeutics targeting the CDK2 pathway. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.

References

An In-depth Technical Guide on the Target Protein Interaction of CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the target protein interactions of CDK2-IN-14-d3, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document details the quantitative interaction data, experimental methodologies, and relevant biological pathways.

Introduction

This compound is a deuterated analog of a novel series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one compounds developed as highly selective CDK2 inhibitors.[1] The rationale for developing selective CDK2 inhibitors stems from the role of CDK2 in cell cycle progression and the observation that resistance to CDK4/6 inhibitors in cancer can be driven by a compensatory pathway involving CDK2.[1] The deuteration of the parent compound was strategically implemented to mitigate metabolic instability, specifically sulfonamide dealkylation, thereby improving its pharmacokinetic properties.[1]

Quantitative Target Interaction Data

The inhibitory activity of the non-deuterated parent compound of this compound was evaluated against a panel of cyclin-dependent kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)Fold Selectivity vs. CDK2
CDK2 < 3 -
CDK1610> 203
CDK4> 10000> 3333
CDK66200> 2067
CDK7> 10000> 3333
CDK91100> 367

Table 1: In vitro inhibitory activity of the parent compound of this compound against various CDKs. Data sourced from Sokolsky A, et al., 2022.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assays used to determine the IC50 values presented above.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of protein kinases.

Materials:

  • Kinase enzymes (CDK1/CycB, CDK2/CycE, CDK4/CycD1, CDK6/CycD3, CDK7/CycH/MAT1, CDK9/CycT1)

  • Peptide substrates specific for each kinase

  • ATP (Adenosine triphosphate)

  • Test compound (this compound precursor)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Radiolabeled ATP (γ-³³P-ATP)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the specific kinase enzyme and its corresponding peptide substrate in the assay buffer.

  • Incubation: The test compound dilutions are added to the wells of a 384-well plate, followed by the addition of the kinase/substrate mixture. The plate is incubated at room temperature for a specified period (e.g., 10-20 minutes) to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of ATP and γ-³³P-ATP to each well. The final ATP concentration is typically at or near the Km value for each respective kinase.

  • Reaction Quenching: After a defined incubation period (e.g., 60-120 minutes) at room temperature, the reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: The phosphocellulose paper is washed multiple times with phosphoric acid to remove unincorporated γ-³³P-ATP.

  • Detection: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control. The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and experimental design related to the evaluation of this compound.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S_Transition G1/S Transition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb P Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb P E2F E2F pRb->E2F E2F->Cyclin E S-Phase Entry S-Phase Entry E2F->S-Phase Entry

Caption: Simplified diagram of the G1/S cell cycle checkpoint regulated by CDK2.

Experimental_Workflow A Compound Serial Dilution C Incubate Compound and Kinase A->C B Prepare Kinase/Substrate Mix B->C D Initiate Reaction with ATP/γ-³³P-ATP C->D E Stop Reaction and Spot on Filter D->E F Wash Filter Paper E->F G Quantify Radioactivity F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

References

Discovery of CDK2-IN-14-d3: A Highly Selective Deuterated Inhibitor of Cyclin-Dependent Kinase 2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the discovery, synthesis, and biological evaluation of a potent and selective deuterated CDK2 inhibitor, CDK2-IN-14-d3, developed to overcome metabolic liabilities. This technical guide details the structure-activity relationships, experimental protocols, and key findings that position this compound as a valuable tool for cancer research.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While early CDK inhibitors were pan-selective and often led to toxicity, the development of highly selective inhibitors for specific CDK family members has shown significant promise.[1] The successful development of CDK4/6 inhibitors has highlighted the potential of this approach.[1] However, resistance to CDK4/6 therapies often emerges through a compensatory pathway involving CDK2.[1] This has spurred the search for potent and selective CDK2 inhibitors as a potential treatment for patients who have progressed on CDK4/6 inhibitors and for cancers driven by CDK2 hyperactivity.[1]

This whitepaper details the discovery and characterization of this compound, a deuterated analog of a highly selective 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series of CDK2 inhibitors. The strategic incorporation of deuterium was employed to address a metabolic liability, thereby improving the compound's pharmacokinetic profile.

Discovery and Lead Optimization

The journey to this compound began with a high-throughput screening (HTS) campaign that identified an initial hit compound. Through a process of scaffold hopping, a more promising 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure was developed, which demonstrated initial selectivity for CDK2 within the CDK family.[1]

Extensive structure-activity relationship (SAR) studies were conducted to enhance both potency and selectivity. Key modifications included substitutions on the benzenesulfonamide and various lactam substituents.[1] These efforts led to the identification of a lead compound with significantly improved selectivity (over 200-fold) for CDK2 against other CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9.[1]

Addressing Metabolic Instability through Deuteration

In vivo metabolite identification studies revealed that the primary metabolic pathway for the lead compound was dealkylation of the sulfonamide.[1] This metabolic instability presented a significant hurdle for in vivo applications. To mitigate this, a deuterium-modified analog, this compound, was synthesized. The substitution of hydrogen atoms with deuterium at the metabolically vulnerable site (the N-alkyl group of the sulfonamide) leverages the kinetic isotope effect. The stronger carbon-deuterium bond slows the rate of enzymatic cleavage, thereby reducing the formation of the dealkylated metabolite.[1] This strategic deuteration successfully ameliorated the metabolic liability, leading to a compound with a more favorable pharmacokinetic profile suitable for in vivo studies.[1]

Quantitative Data

The following tables summarize the key quantitative data for CDK2-IN-14 and its deuterated analog, this compound.

Table 1: In Vitro Potency and Selectivity of CDK2-IN-14

TargetIC50 (nM)
CDK2/CycE11.2
CDK1/CycB1>1000
CDK4/CycD1>1000
CDK6/CycD3>1000
CDK7/CycH1>1000
CDK9/CycT1>1000

Table 2: Pharmacokinetic Properties of CDK2-IN-14 and this compound in Rats

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
CDK2-IN-141055022500
This compound1085024500

Experimental Protocols

General Synthetic Procedure for 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones

A mixture of the appropriate 4-chloro-5H-pyrrolo[2,3-d]pyrimidine, the corresponding amine, and a base such as diisopropylethylamine in a suitable solvent like n-butanol was heated to reflux. After completion of the reaction (monitored by LCMS), the mixture was cooled, and the product was isolated by filtration or chromatography. For the synthesis of this compound, deuterated N-methylbenzenesulfonamide was used as a starting material.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the compounds against a panel of CDK enzymes was determined using a radiometric kinase assay. The assays were performed in a final volume of 25 µL containing the respective enzyme, substrate (Histone H1 for CDK1, 2, 4, 6; GST-CTD for CDK7, 9), [γ-³³P]ATP, and the test compound. Reactions were incubated at room temperature and then stopped by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the radioactivity was measured using a scintillation counter. IC50 values were calculated from the dose-response curves.

In Vivo Pharmacokinetic Studies

Male Sprague-Dawley rats were administered the test compounds via oral gavage. Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation, and the concentrations of the parent compound and its major metabolites were determined by LC-MS/MS analysis. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

Signaling Pathway

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb Phosphorylation DNA Replication DNA Replication CDK2->DNA Replication Initiation Cyclin A Cyclin A Cyclin A->CDK2 Late G1/Early S E2F E2F Rb->E2F Release E2F->Cyclin E Transcription This compound This compound This compound->CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Workflow

Experimental_Workflow HTS HTS Scaffold Hopping Scaffold Hopping HTS->Scaffold Hopping SAR Optimization SAR Optimization Scaffold Hopping->SAR Optimization Lead Compound Lead Compound SAR Optimization->Lead Compound Metabolite ID Metabolite ID Lead Compound->Metabolite ID Deuteration Strategy Deuteration Strategy Metabolite ID->Deuteration Strategy This compound This compound Deuteration Strategy->this compound In Vitro Assays In Vitro Assays This compound->In Vitro Assays In Vivo PK Studies In Vivo PK Studies This compound->In Vivo PK Studies Highly Selective & Metabolically Stable Inhibitor Highly Selective & Metabolically Stable Inhibitor In Vitro Assays->Highly Selective & Metabolically Stable Inhibitor In Vivo PK Studies->Highly Selective & Metabolically Stable Inhibitor

Caption: Workflow for the discovery of this compound.

Conclusion

The discovery of this compound represents a successful example of rational drug design, where a deep understanding of structure-activity relationships and metabolic pathways guided the development of a highly selective and metabolically robust CDK2 inhibitor.[1] The strategic use of deuteration to overcome the metabolic liability of sulfonamide dealkylation has yielded a valuable tool for investigating the in vivo consequences of selective CDK2 inhibition.[1] This compound holds promise for further preclinical and potentially clinical development as a therapeutic agent for cancers that are dependent on CDK2 activity, particularly in the context of resistance to existing CDK4/6 inhibitors.[1]

References

A Technical Guide to CDK2-IN-14-d3 and the Cyclin E/A Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Cyclin-Dependent Kinase 2 (CDK2) and its regulatory partners, Cyclin E and Cyclin A, with a focus on the selective inhibitor, CDK2-IN-14-d3. It aims to serve as a comprehensive resource, detailing the molecular mechanisms, relevant quantitative data, experimental methodologies, and the therapeutic potential of targeting this critical cell cycle pathway.

Core Biology: The CDK2-Cyclin E/A Axis in Cell Cycle Progression

Progression through the eukaryotic cell cycle is a tightly orchestrated process driven by the sequential activation of cyclin-dependent kinases (CDKs). CDK2 is a key serine/threonine kinase that, in complex with its regulatory cyclin partners, governs the transition from the G1 (Gap 1) phase to the S (Synthesis) phase, the period of DNA replication.[1][2]

  • Cyclin E/CDK2 Complex: In late G1, mitogenic signals lead to the synthesis of Cyclin E. The formation of the Cyclin E/CDK2 complex is a pivotal event, marking the commitment to cell division. This complex phosphorylates several key substrates, most notably the Retinoblastoma protein (Rb).[3] Phosphorylation of Rb causes it to dissociate from the E2F family of transcription factors, allowing E2F to activate the transcription of genes necessary for DNA replication.[4] The Cyclin E/CDK2 complex is thus essential for initiating DNA synthesis.[3]

  • Cyclin A/CDK2 Complex: As cells enter the S phase, Cyclin E is degraded, and Cyclin A is synthesized.[5] Cyclin A then forms a complex with CDK2, which is required for the continuation and completion of DNA replication.[6][7] The switch from Cyclin E to Cyclin A ensures that DNA replication is initiated only once per cell cycle.[6]

Dysregulation of the CDK2 pathway, particularly through the amplification or overexpression of the CCNE1 gene (encoding Cyclin E), is a common feature in many human cancers, including breast, ovarian, and bladder cancers.[8][9] This aberration leads to constitutive CDK2 activity, uncontrolled cell proliferation, and genomic instability, making CDK2 a compelling target for cancer therapy.[10][11]

This compound: A Selective Deuterated Inhibitor

This compound is identified as a potent and selective inhibitor of CDK2.[12] It belongs to a class of small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and inhibiting the growth of cancer cells dependent on this pathway. The "-d3" designation indicates that the molecule is a deuterated isotopologue, where three hydrogen atoms have been replaced with deuterium. This modification is often used in research and drug development to alter metabolic properties, potentially improving pharmacokinetic profiles, without changing the fundamental mechanism of action. Such compounds are also valuable as internal standards in clinical mass spectrometry.[12]

The primary mechanism of action for this class of inhibitors is competitive binding at the ATP pocket of the CDK2 enzyme, preventing the phosphorylation of its substrates.[13]

Quantitative Data

The following tables summarize key quantitative data regarding CDK2 inhibitors and the prevalence of Cyclin E alterations in cancer.

Table 1: Potency of Selective CDK2 Inhibitors

Compound Target Assay Type IC₅₀ (nM) Cell Line/System Reference
INX-315 CDK2/cyclin E1 Biochemical 2.4 - [14]
PF-07104091 CDK2/cyclin E1 Biochemical 2.4 - [14]
Compound 8b CDK2/cyclin E1 Enzymatic 0.77 - [15]
Compound 5 CDK2/cyclin E1 Enzymatic 3.92 - [15]

| Roscovitine | CDK2/cyclin E1 | Enzymatic | 1.94 | - |[15] |

Table 2: Frequency of Cyclin E (CCNE1) Gene Amplification in Human Tumors

Tumor Type Subtype(s) Frequency of Amplification Reference
Ovarian Cancer - ~19% [16]
Breast Cancer HER2+ ~7.6% [17]
Breast Cancer Triple-Negative ~7.2% [17]
Breast Cancer HR+/HER2- ~2% [17]
Urinary Bladder Cancer Multiple Observed [8]
Gastric Adenocarcinoma - Observed [8]

| Endometrial Carcinoma | - | Observed |[8] |

Visualizing Core Mechanisms and Pathways

The following diagrams illustrate the key signaling pathways and mechanisms of action relevant to CDK2 and its inhibition.

G1_S_Transition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogenic_Signals->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F (Active) Rb_E2F->E2F releases Cyclin_E_Gene Transcription of Cyclin E, Cyclin A, etc. E2F->Cyclin_E_Gene activates CyclinE_CDK2 Cyclin E-CDK2 Complex Cyclin_E_Gene->CyclinE_CDK2 leads to formation of CyclinE_CDK2->Rb_E2F hyper- phosphorylates S_Phase S Phase Entry & DNA Replication CyclinE_CDK2->S_Phase promotes CyclinA_CDK2 Cyclin A-CDK2 Complex CyclinA_CDK2->S_Phase maintains S_Phase->CyclinA_CDK2 activates

Caption: The CDK2/Cyclin E/A signaling pathway in the G1/S cell cycle transition.

CDK2_Inhibition cluster_inhibition Inhibition Pathway CDK2_CyclinE Active CDK2/Cyclin E Complex Phospho_Substrate Phosphorylated Substrate CDK2_CyclinE->Phospho_Substrate phosphorylates Inactive_Complex Inactive CDK2/Cyclin E -Inhibitor Complex ATP ATP ATP->CDK2_CyclinE Substrate Substrate (e.g., Rb) Substrate->CDK2_CyclinE Cell_Cycle_Progression Cell Cycle Progression Phospho_Substrate->Cell_Cycle_Progression CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2_CyclinE binds to ATP pocket Arrest G1 Arrest Inactive_Complex->Arrest leads to

Caption: Mechanism of action for a competitive CDK2 inhibitor like this compound.

PROTAC_Degradation PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (PROTAC-CDK2-E3) PROTAC->Ternary_Complex CDK2 CDK2 Protein CDK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_CDK2 Ubiquitinated CDK2 Ternary_Complex->Ub_CDK2 polyubiquitinates Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CDK2->Proteasome targeted to Degradation CDK2 Degradation Proteasome->Degradation results in

Caption: Conceptual workflow for PROTAC-mediated degradation of CDK2.

Key Experimental Protocols

This section outlines the methodologies for experiments crucial to studying the CDK2-Cyclin E/A axis and its inhibitors.

This technique is used to detect and quantify the copy number of the CCNE1 gene in tumor tissue.[8]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm thick) are deparaffinized and rehydrated.

  • Pre-treatment: Slides are treated with a protease (e.g., pepsin) to permeabilize the cells and allow probe access to the nuclear DNA.

  • Probe Hybridization: A locus-specific DNA probe for the CCNE1 gene (labeled with a fluorophore, e.g., SpectrumOrange) and a control probe for the chromosome 19 centromere (CEP19, labeled with a different fluorophore, e.g., SpectrumGreen) are applied to the slides.

  • Denaturation: The DNA on the slide and in the probe are denatured simultaneously by heating to ~75°C.

  • Hybridization: The slides are incubated overnight at 37°C in a humidified chamber to allow the probes to anneal to their target sequences.

  • Washing: Post-hybridization washes are performed at high stringency (e.g., using saline-sodium citrate buffer at 72°C) to remove non-specifically bound probes.

  • Counterstaining & Imaging: The slides are counterstained with DAPI to visualize the nuclei and imaged using a fluorescence microscope equipped with appropriate filters.

  • Analysis: The number of signals for CCNE1 and CEP19 are counted in at least 50-100 non-overlapping tumor cell nuclei. Amplification is defined as a CCNE1/CEP19 ratio ≥ 2.0.

IHC is used to assess the level and localization of Cyclin E protein expression in tumor tissues.[9]

  • Antigen Retrieval: Deparaffinized and rehydrated FFPE tissue sections are subjected to heat-induced epitope retrieval (e.g., in a citrate buffer, pH 6.0) to unmask the antigenic sites.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block (e.g., normal goat serum).

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for Cyclin E (e.g., a monoclonal mouse anti-Cyclin E antibody) overnight at 4°C.

  • Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse) is applied, followed by a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: The slides are dehydrated through a series of alcohol and xylene washes and coverslipped.

  • Scoring: The percentage of tumor cells with positive nuclear staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+) are evaluated by a pathologist to generate an expression score.

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a CDK2 inhibitor.[15]

  • Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-468) are seeded and allowed to adhere. They are then treated with the CDK2 inhibitor at a predetermined concentration (e.g., GI₅₀) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells are fixed overnight or longer at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA in the cell.

  • Analysis: The resulting data is analyzed using cell cycle analysis software (e.g., ModFit LT). A histogram of cell count versus fluorescence intensity is generated, showing distinct peaks for G1 (2n DNA content), G2/M (4n DNA content), and the region between them representing S phase. The percentage of cells in each phase is calculated to determine if the inhibitor causes an arrest, typically in the G1 phase.

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK2/Cyclin E complex.[15]

  • Reagents: Recombinant active CDK2/Cyclin E1 enzyme, a suitable substrate (e.g., a peptide derived from Rb protein), ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), and the test inhibitor (e.g., this compound) are required.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. A reaction mixture is prepared containing buffer, the CDK2/Cyclin E1 enzyme, and the substrate.

  • Inhibitor Addition: The test compound is added to the wells at various concentrations (serial dilution) to determine a dose-response curve.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Termination and Detection: The reaction is stopped (e.g., by adding EDTA or a strong acid). The amount of phosphorylated substrate is then quantified. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The data is plotted, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Therapeutic Implications and Future Directions

The targeted inhibition of CDK2 represents a promising therapeutic strategy, particularly for cancers characterized by CCNE1 amplification, which often exhibit resistance to other therapies like CDK4/6 inhibitors.[16][17][18] Several selective CDK2 inhibitors have entered clinical trials, demonstrating early signs of antitumor activity and generally manageable safety profiles.[4][19] The development of next-generation inhibitors, including allosteric modulators and PROTAC degraders, aims to enhance selectivity and overcome potential resistance mechanisms.[20][21][22] Future research will focus on identifying robust predictive biomarkers to select patients most likely to benefit from CDK2 inhibition and exploring rational combination therapies to maximize clinical efficacy.[14]

References

CDK2-IN-14-d3: A Technical Guide to a Deuterated, Selective CDK2 Inhibitor for G1/S Phase Transition Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CDK2-IN-14-d3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), and its role in the critical G1/S phase transition of the cell cycle. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support researchers in oncology and cell cycle regulation.

Introduction to CDK2 and the G1/S Phase Transition

The transition from the G1 (Gap 1) to the S (Synthesis) phase is a critical checkpoint in the eukaryotic cell cycle, committing the cell to DNA replication and subsequent division. Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in orchestrating this transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.

This compound is a deuterated analog of a highly selective 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series of CDK2 inhibitors. The parent compound, CDK2-IN-14, was identified for its exceptional selectivity for CDK2 over other cyclin-dependent kinases. The strategic incorporation of deuterium in this compound is designed to reduce metabolic lability, specifically to block sulfonamide dealkylation, thereby improving its pharmacokinetic properties for in vivo research. This guide will focus on the characteristics and applications of this tool compound in studying the G1/S checkpoint.

Quantitative Data

The following tables summarize the inhibitory potency and selectivity of the parent compound, CDK2-IN-14, as reported in the primary literature. While specific IC50 values for the deuterated version are not publicly available, it is established as a metabolically stabilized version of this potent and selective inhibitor.

Table 1: In Vitro Inhibitory Activity of CDK2-IN-14 (Parent Compound)

TargetIC50 (nM)
CDK2 <10
CDK1>2000
CDK4>2000
CDK6>2000
CDK7>2000
CDK9>2000

Data sourced from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022.

Signaling Pathways and Experimental Workflows

G1/S Phase Transition Signaling Pathway

The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition and the mechanism of action for a CDK2 inhibitor like this compound.

G1_S_Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Upregulate Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylates (p) E2F E2F Transcription Factors Rb->E2F Releases CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene Activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Gene->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->Rb Hyper-phosphorylates (pp) CyclinE_CDK2->DNA_Replication p21_p27 p21/p27 (CKIs) p21_p27->CyclinE_CDK2 Inhibits CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CyclinE_CDK2 Inhibits

G1/S transition pathway and this compound's point of intervention.
Experimental Workflow for Assessing CDK2 Inhibition

The following diagram outlines a typical experimental workflow to characterize the biochemical and cellular effects of this compound.

Experimental_Workflow Biochem_Start Recombinant CDK2/Cyclin E ADP_Glo ADP-Glo Kinase Assay Biochem_Start->ADP_Glo Kinase Reaction with This compound Titration IC50_Calc IC50 Determination ADP_Glo->IC50_Calc Luminescence Reading Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (p-Rb, Cyclin E) Treatment->Western_Blot G1_Arrest Quantification of G1 Phase Arrest Cell_Cycle->G1_Arrest Protein_Modulation Assessment of Target Protein Modulation Western_Blot->Protein_Modulation

Workflow for evaluating this compound's biochemical and cellular activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro CDK2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for a 384-well plate format and measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (as substrate)

  • This compound (and other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • DMSO

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to the desired concentration range.

  • Assay Plate Setup:

    • Add 1 µL of diluted compound or DMSO (as a control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of CDK2/Cyclin E and Histone H1 in kinase buffer.

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at its Km value for CDK2.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization.

    • Wash the cells once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Pellet the fixed cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.

Western Blotting for G1/S Checkpoint Proteins

This protocol allows for the detection of changes in the phosphorylation status of key CDK2 substrates, such as the Retinoblastoma protein (Rb), and the expression levels of related proteins.

Materials:

  • Treated cell pellets (from a parallel experiment to the cell cycle analysis)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-Actin or -Tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBS-T.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBS-T.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control. A decrease in the phospho-Rb signal relative to total Rb is expected with CDK2 inhibition.

Conclusion

This compound represents a valuable chemical probe for investigating the intricacies of the G1/S phase transition. Its high selectivity for CDK2 allows for the precise dissection of this kinase's role in cell cycle progression and its potential as a therapeutic target in oncology. The deuteration of the parent compound enhances its metabolic stability, making it a suitable tool for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their investigations into cell cycle control and cancer biology.

In Vitro Profile of CDK2-IN-14-d3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies related to the potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, CDK2-IN-14-d3. This document collates available quantitative data, details established experimental methodologies for assessing CDK2 inhibition, and presents visual representations of key biological pathways and experimental workflows.

Quantitative Data Summary

This compound is the deuterated form of CDK2-IN-14, a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series of highly selective CDK2 inhibitors. The introduction of deuterium is a strategy employed to reduce metabolic liabilities, specifically to slow down sulfonamide dealkylation, a primary metabolic pathway for this series of compounds. The core inhibitory activity is attributed to the parent compound, CDK2-IN-14.

Table 1: In Vitro Potency and Selectivity of CDK2-IN-14 and Related Analogs

Compound/Analog SeriesTargetAssay TypeIC50 (µM)Selectivity (Fold vs. CDK2)
CDK2-IN-14 (B34) CDK2Biochemical0.097-
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one seriesCDK1Biochemical->200
CDK4Biochemical->200
CDK6Biochemical->200
CDK7Biochemical->200
CDK9Biochemical->200
Analog 5g from the same seriesCDK1Cell-based-~30
Analogs from the same seriesCDK2Human Whole Blood0.3 - 0.8-

Data is compiled from publicly available sources for CDK2-IN-14 and its corresponding chemical series.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, the primary target of this compound.

CDK2_Signaling_Pathway CDK2 Signaling in G1/S Transition cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activation pRb_E2F pRb-E2F Complex CDK4_6->pRb_E2F Phosphorylation pRb pRb E2F E2F Cyclin_E Cyclin E E2F->Cyclin_E Transcription pRb_E2F->E2F Release DNA_Replication DNA Replication CDK2 CDK2 Cyclin_E->CDK2 Binding CDK2_Cyclin_E CDK2/Cyclin E (Active) CDK2->CDK2_Cyclin_E G1_S_Transition G1/S Transition CDK2_Cyclin_E->G1_S_Transition Promotes CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2_Cyclin_E Inhibition G1_S_Transition->DNA_Replication

Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle checkpoint.

Experimental Workflow: Biochemical Kinase Assay (ADP-Glo™)

The following diagram outlines a typical workflow for an in vitro biochemical assay to determine the IC50 value of an inhibitor like this compound.

Kinase_Assay_Workflow Biochemical CDK2 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - CDK2/Cyclin E Enzyme - Substrate (e.g., Histone H1) - ATP - this compound (serial dilution) Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add CDK2/Cyclin E - Add this compound/DMSO control Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Kinase Reaction: - Add Substrate/ATP mix Plate_Setup->Initiate_Reaction Incubate_RT Incubate at Room Temperature (e.g., 60 minutes) Initiate_Reaction->Incubate_RT Terminate_Reaction Terminate Reaction & Deplete ATP: - Add ADP-Glo™ Reagent Incubate_RT->Terminate_Reaction Incubate_RT_2 Incubate at Room Temperature (e.g., 40 minutes) Terminate_Reaction->Incubate_RT_2 Convert_ADP_to_ATP Convert ADP to ATP & Generate Light: - Add Kinase Detection Reagent Incubate_RT_2->Convert_ADP_to_ATP Incubate_RT_3 Incubate at Room Temperature (e.g., 30 minutes) Convert_ADP_to_ATP->Incubate_RT_3 Read_Luminescence Read Luminescence Incubate_RT_3->Read_Luminescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an ADP-Glo™ based CDK2 biochemical inhibition assay.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Methodology)

This protocol is a standard method for determining the in vitro potency of a kinase inhibitor.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin E.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase substrate (e.g., Histone H1 or a specific peptide)

  • Adenosine triphosphate (ATP)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.

  • Reaction Setup: In a 384-well plate, add the CDK2/Cyclin E enzyme and the diluted this compound or DMSO (for control wells).

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near its Km for CDK2.

  • Incubation: Incubate the reaction plate at room temperature for a defined period, typically 60 minutes, to allow for substrate phosphorylation.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and, in the presence of luciferase, generates a luminescent signal. Incubate at room temperature for about 30 minutes.

  • Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation and Cell Cycle Analysis

This protocol describes a general method to assess the effect of a CDK2 inhibitor on cancer cell proliferation and cell cycle distribution.

Objective: To determine the effect of this compound on the proliferation and cell cycle progression of a relevant cancer cell line (e.g., OVCAR-3, which has CCNE1 amplification).

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Cell proliferation assay reagent (e.g., CellTiter-Glo® or Crystal Violet)

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure for Proliferation Assay:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a period of 72 to 120 hours.

  • Viability Assessment: At the end of the treatment period, assess cell viability using a suitable method. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth against the log of the compound concentration.

Procedure for Cell Cycle Analysis:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., at and around the GI50 value) or DMSO for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software. An effective CDK2 inhibitor is expected to cause an accumulation of cells in the G1 phase.

Human Whole Blood Assay (General Approach)

While a specific protocol for this compound is not publicly available, a general approach to assess kinase inhibitor activity in whole blood involves measuring the inhibition of a downstream substrate's phosphorylation.

Objective: To determine the potency of this compound in a more physiologically relevant matrix.

General Procedure:

  • Blood Collection: Collect fresh human whole blood into heparinized tubes.

  • Compound Treatment: Aliquot the whole blood and treat with various concentrations of this compound or DMSO for a specified time.

  • Cell Stimulation (if necessary): Depending on the target and pathway, a stimulant may be added to activate the signaling cascade leading to CDK2 activation.

  • Lysis and Sample Preparation: Lyse the blood cells using a lysis buffer that preserves protein phosphorylation.

  • Phospho-Substrate Detection: Quantify the phosphorylation of a specific CDK2 substrate (e.g., pRb at a CDK2-specific site) using a sensitive immunoassay such as ELISA or a bead-based assay (e.g., Luminex).

  • Data Analysis: Determine the concentration-dependent inhibition of substrate phosphorylation to calculate an IC50 value in the whole blood matrix.

The Therapeutic Potential of CDK2 Inhibition: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 27, 2025

Executive Summary

Cyclin-dependent kinase 2 (CDK2) has re-emerged as a critical target in oncology, driven by a deeper understanding of its role in cell cycle dysregulation and mechanisms of resistance to existing therapies. This technical guide provides an in-depth analysis of the therapeutic potential of CDK2 inhibition for researchers, scientists, and drug development professionals. We will explore the core biology of CDK2, the landscape of selective inhibitors, key experimental protocols for their evaluation, and the strategic rationale for their clinical development as both monotherapies and in combination regimens. Quantitative data on inhibitor potency and efficacy are presented in structured tables for clear comparison, and complex biological pathways and experimental workflows are visualized through detailed diagrams.

Introduction: The Rationale for Targeting CDK2

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the eukaryotic cell cycle.[1] Historically, early CDK inhibitors were pan-CDK active and faced challenges with toxicity and a lack of clear therapeutic windows.[1] However, the clinical success of selective CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer has revitalized interest in targeting other cell cycle CDKs.[2]

CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the G1/S phase transition, initiation of DNA replication, and S phase progression.[3][4] Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its activating partner Cyclin E (CCNE1), is a hallmark of various aggressive cancers, including certain types of breast, ovarian, and gastric cancers, and is frequently associated with a poor prognosis.[3][5] Furthermore, the activation of the Cyclin E-CDK2 axis has been identified as a key mechanism of acquired resistance to CDK4/6 inhibitors, positioning CDK2 inhibition as a promising strategy to overcome this clinical challenge.[2][5]

The CDK2 Signaling Pathway

The activity of CDK2 is tightly regulated throughout the cell cycle. In late G1 phase, mitogenic signals lead to the expression of Cyclin D, which activates CDK4/6. The CDK4/6-Cyclin D complex then phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F, in turn, promotes the transcription of genes required for S phase entry, including Cyclin E.[4]

Cyclin E binds to and activates CDK2, forming the CDK2-Cyclin E complex, which further phosphorylates pRb in a positive feedback loop, leading to a complete release of E2F and commitment to S phase.[4] As the cell progresses into S phase, Cyclin E is degraded, and CDK2 associates with Cyclin A to regulate DNA replication. The activity of CDK2 is also negatively regulated by CDK inhibitors (CKIs) such as p21 and p27.[2]

Below is a diagram illustrating the core CDK2 signaling pathway.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds & Activates pRb pRb CDK4/6->pRb Phosphorylates (p) E2F E2F pRb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Upregulates p21/p27 p21/p27 p21/p27->CDK4/6 Inhibits CDK2 CDK2 p21/p27->CDK2 Inhibits Cyclin E->CDK2 Binds & Activates CDK2->pRb Phosphorylates (p) DNA Replication DNA Replication CDK2->DNA Replication Promotes Cyclin A Cyclin A Cyclin A->CDK2 Binds & Activates in S-phase

Core CDK2 signaling pathway in cell cycle progression.

The Landscape of CDK2 Inhibitors

The development of potent and selective CDK2 inhibitors has been a major focus of recent drug discovery efforts. The high degree of structural similarity between the ATP-binding pockets of different CDKs, particularly CDK1 and CDK2, has historically posed a significant challenge to achieving selectivity.[1] However, newer generation inhibitors have demonstrated remarkable selectivity, which is crucial for minimizing off-target toxicities.

Below are tables summarizing the in vitro potency and selectivity of several prominent CDK2 inhibitors.

Table 1: In Vitro Potency of Selective CDK2 Inhibitors

InhibitorTargetIC50 (nM)Assay ConditionsReference
BLU-222 CDK2/Cyclin E12.61 mM ATP[6]
PF-07104091 CDK2--[3]
AZD-8421 CDK20.009 µM (in-cell binding)-[3]
Compound [I] (Genentech) CDK20.18 (Ki)-[7]
P276-00 CDK210-[8]
Milciclib CDK245-[9]
Roscovitine CDK215 µM (growth inhibition)MTT assay
Flavopiridol CDK220-100-[1]

Table 2: Selectivity Profile of CDK2 Inhibitors against Other CDKs

InhibitorCDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)Selectivity (CDK1/CDK2)Reference
BLU-222 233.6377.4275.26115.1~90-fold[6]
AZD-8421 Highly selectiveHighly selective-Highly selectiveHigh[3]
Compound [I] (Genentech) -178-fold vs CDK4--High[7]
Milciclib SubmicromolarSubmicromolar--Low[9]
Flavopiridol 20-10020-10020-10020-100Low[1][9]

Preclinical and Clinical Efficacy of CDK2 Inhibition

Preclinical Evidence

Selective CDK2 inhibitors have demonstrated robust anti-tumor activity in a variety of preclinical models, particularly in cancers with CCNE1 amplification.

  • In Vitro Studies: Treatment of CCNE1-amplified ovarian and endometrial cancer cell lines with BLU-222 resulted in potent growth inhibition.[10] Similarly, AZD-8421 showed differential sensitivity in CCNE1-amplified breast, ovarian, and gastric cell lines, leading to inhibition of pRb phosphorylation and G1/S cell cycle arrest.[3]

  • In Vivo Xenograft Models: In mice bearing OVCAR3 (CCNE1-amplified ovarian cancer) tumors, a selective CDK2 inhibitor from Genentech demonstrated significant tumor growth inhibition, with 81% TGI at a daily dose of 125 mg/kg and 112% TGI at 50 mg/kg twice daily.[7] AZD-8421 also showed robust antitumor activity as a monotherapy in a CCNE1-amplified OVCAR-3 xenograft model and in patient-derived xenograft (PDX) models of ovarian cancer with Cyclin E1 overexpression.[3]

Table 3: Preclinical In Vivo Efficacy of Selective CDK2 Inhibitors

InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound [I] (Genentech) OVCAR3 Xenograft125 mg/kg daily81%[7]
Compound [I] (Genentech) OVCAR3 Xenograft50 mg/kg twice daily112%[7]
AZD-8421 OVCAR-3 XenograftNot specifiedRobust antitumor activity[3]
AZD-8421 Ovarian Cancer PDXNot specifiedRobust antitumor activity[3]
Clinical Trials

Several selective CDK2 inhibitors have entered early-phase clinical trials, with promising preliminary results.

  • PF-06873600 (CDK2/4/6 inhibitor): In a Phase I/IIa study, PF-06873600, both as a single agent and in combination with endocrine therapy, demonstrated a manageable safety profile and promising preliminary antitumor activity in heavily pretreated patients with HR+ breast cancer and ovarian cancer.[11] The disease control rate for single-agent PF-06873600 was 56%, and for the combination, it was 88%.[11]

  • PF-07104091 (CDK2 selective inhibitor) in combination with PF-07220060 (CDK4 selective inhibitor): A Phase Ib/II study of this combination in heavily pre-treated HR+/HER2- metastatic breast cancer patients showed an objective response rate of 27.8% and a clinical benefit rate of 50%.[12] The median progression-free survival was 8.3 months in this heavily pre-treated population.[12]

Table 4: Clinical Trial Results for CDK2 Inhibitors

Inhibitor/CombinationTrial PhaseCancer TypeObjective Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Survival (PFS)Reference
PF-06873600 I/IIaBreast and Ovarian Cancer-56% (monotherapy), 88% (combination)-[11]
PF-07104091 + PF-07220060 Ib/IIHR+/HER2- Metastatic Breast Cancer27.8%55.6%8.3 months[12]

Mechanisms of Resistance and Combination Strategies

As with other targeted therapies, both intrinsic and acquired resistance to CDK2 inhibitors can emerge. Understanding these mechanisms is crucial for developing effective long-term treatment strategies.

Mechanisms of Resistance
  • Upregulation of CDK2: Preclinical studies have shown that one mechanism of acquired resistance involves the upregulation of the CDK2 protein itself.[13]

  • Selection of Polyploid Cells: Another novel mechanism of resistance is the selection of pre-existing polyploid cells within the tumor population.[13]

  • Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can compensate for CDK2 inhibition and promote cell survival.[5]

  • Loss of Rb: Loss of the retinoblastoma tumor suppressor protein (Rb), a key substrate of CDK2, can render cells resistant to CDK2 inhibition.[14]

Combination Therapies

The rationale for combining CDK2 inhibitors with other anti-cancer agents is strong, with the potential to enhance efficacy and overcome resistance.

  • Combination with CDK4/6 Inhibitors: Given that CDK2 activation is a key mechanism of resistance to CDK4/6 inhibitors, the combination of CDK2 and CDK4/6 inhibitors is a highly promising strategy.[2][5] Preclinical models have shown synergistic effects, and early clinical data for such combinations are encouraging.[12]

  • Combination with Chemotherapy and PARP Inhibitors: Preclinical studies have also suggested that CDK2 inhibitors can be effective when combined with cytotoxic chemotherapy or PARP inhibitors in ovarian cancer models.[15]

  • Combination with EGFR-ERK Signaling Inhibitors: CDK2 has been shown to regulate the ERK pathway, suggesting that a combined inhibition of CDK2 and the EGFR-ERK signaling cascade could have a synergistic anticancer effect.[16][17]

Below is a diagram illustrating the logic of combining CDK2 inhibitors with other therapies.

Combination_Therapy_Logic cluster_CDK46 CDK4/6 Inhibition cluster_Resistance Resistance Mechanism cluster_CDK2 CDK2 Inhibition Tumor Cell Tumor Cell CDK4/6_Inhibitor CDK4/6_Inhibitor CDK4/6_Inhibitor->Tumor Cell Induces G1 Arrest Cyclin_E_Upregulation Cyclin_E_Upregulation CDK4/6_Inhibitor->Cyclin_E_Upregulation Can lead to CDK2_Activation CDK2_Activation Cyclin_E_Upregulation->CDK2_Activation Leads to CDK2_Activation->Tumor Cell CDK2_Inhibitor CDK2_Inhibitor CDK2_Inhibitor->Tumor Cell Synergistic Cell Cycle Arrest CDK2_Inhibitor->CDK2_Activation Blocks

Logic for combining CDK4/6 and CDK2 inhibitors.

Key Experimental Protocols

Reproducible and robust experimental data are the foundation of successful drug development. This section provides detailed methodologies for key assays used in the evaluation of CDK2 inhibitors.

In Vitro CDK2 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to CDK2.

Materials:

  • CDK2/Cyclin E1 enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor® 647-labeled)

  • Kinase Buffer A

  • Test compounds

  • 384-well plate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Prepare a 2X solution of the CDK2/Cyclin E1 enzyme and Eu-anti-Tag antibody mixture in Kinase Buffer A.

  • Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A.

  • In a 384-well plate, add 4 µL of the 4X test compound dilution.

  • Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Add 4 µL of the 4X tracer solution to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring FRET between europium and Alexa Fluor® 647.

  • Calculate the IC50 values from the resulting dose-response curves.[18]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 4 hours to overnight at 37°C to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[13][19]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

  • Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][20]

Western Blot Analysis of pRb Phosphorylation

This protocol is used to assess the phosphorylation status of Rb, a direct substrate of CDK2.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Rb, anti-total Rb, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe for total Rb and the loading control to normalize the phospho-Rb signal.[20][21]

Below is a diagram illustrating the general workflow for evaluating a novel CDK2 inhibitor.

Experimental_Workflow Start Start In_Vitro_Kinase_Assay In_Vitro_Kinase_Assay Start->In_Vitro_Kinase_Assay Determine Potency & Selectivity Cell_Viability_Assay Cell_Viability_Assay In_Vitro_Kinase_Assay->Cell_Viability_Assay Assess Anti-proliferative Activity Cell_Cycle_Analysis Cell_Cycle_Analysis Cell_Viability_Assay->Cell_Cycle_Analysis Confirm Mechanism of Action Western_Blot_pRb Western_Blot_pRb Cell_Cycle_Analysis->Western_Blot_pRb Validate Target Engagement In_Vivo_Xenograft In_Vivo_Xenograft Western_Blot_pRb->In_Vivo_Xenograft Evaluate In Vivo Efficacy Clinical_Trials Clinical_Trials In_Vivo_Xenograft->Clinical_Trials Assess Safety & Efficacy in Humans End End Clinical_Trials->End

General experimental workflow for CDK2 inhibitor evaluation.

Conclusion and Future Directions

The inhibition of CDK2 represents a highly promising therapeutic strategy in oncology, with the potential to address significant unmet medical needs, particularly in cancers with CCNE1 amplification and in the context of acquired resistance to CDK4/6 inhibitors. The development of a new generation of potent and selective CDK2 inhibitors has overcome many of the challenges associated with earlier pan-CDK inhibitors.

Future research will likely focus on several key areas:

  • Biomarker Discovery: Identifying robust predictive biomarkers beyond CCNE1 amplification to better select patient populations who are most likely to respond to CDK2 inhibition.

  • Optimizing Combination Therapies: Further elucidation of the optimal combination partners and dosing schedules to maximize synergistic effects and manage potential toxicities.

  • Overcoming Resistance: Investigating novel mechanisms of resistance to selective CDK2 inhibitors and developing strategies to circumvent them.

  • Exploring Non-oncology Indications: Given the fundamental role of CDK2 in cell cycle regulation, there may be potential for CDK2 inhibitors in non-oncological diseases characterized by aberrant cell proliferation.

The continued investigation and clinical development of selective CDK2 inhibitors hold the promise of delivering significant therapeutic advances for a range of cancers. This technical guide provides a solid foundation for the researchers and drug developers who are at the forefront of this exciting field.

References

Methodological & Application

Application Notes and Protocols for CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

CDK2-IN-14-d3 is a deuterated, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). As an isotope-labeled compound, it serves as an excellent tool for in vivo studies and as an internal standard in clinical mass spectrometry.[1] Its non-deuterated counterpart, CDK2-IN-14, is a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one class of compounds, which have demonstrated exceptional selectivity for CDK2 over other cyclin-dependent kinases. This high selectivity makes this compound a valuable chemical probe for investigating the specific roles of CDK2 in cell cycle regulation and for developing potential therapeutics, particularly in oncology.

Recent studies have highlighted that resistance to CDK4/6 inhibitors in cancer therapy can be overcome by a compensatory pathway involving CDK2. This positions selective CDK2 inhibitors like this compound as a promising therapeutic strategy for patients who have developed resistance to existing treatments.

Biochemical Data

The inhibitory activity of the parent compound, CDK2-IN-14, was assessed against a panel of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50).

Kinase TargetIC50 (nM)
CDK2/cyclin E5
CDK1/cyclin B>1000
CDK4/cyclin D1>1000
CDK6/cyclin D3>1000
CDK7/cyclin H>1000
CDK9/cyclin T1>1000

Data is representative of the parent compound, CDK2-IN-14, as presented in Sokolsky A, et al. (2022).

Signaling Pathway

CDK2 is a key regulator of the cell cycle, primarily at the G1/S phase transition. Its activity is dependent on its association with regulatory cyclin subunits, namely Cyclin E and Cyclin A. The following diagram illustrates the canonical CDK2 signaling pathway.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb pRb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->Rb hyper-phosphorylates S_Phase_Entry S Phase Entry CDK2_CyclinE->S_Phase_Entry promotes CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2_CyclinE inhibits

Caption: CDK2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro potency of this compound against CDK2/Cyclin E.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., a derivative of Histone H1)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.

  • Add the CDK2/Cyclin E enzyme to all wells except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Sterile, clear-bottom 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percent viability for each treatment condition relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent viability against the log concentration of the compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a kinase inhibitor.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for pRb) Cell_Based_Assay->Mechanism_Study In_Vivo_Study In Vivo Efficacy Studies (Xenograft Models) Mechanism_Study->In_Vivo_Study End End: Preclinical Candidate In_Vivo_Study->End

Caption: General workflow for kinase inhibitor evaluation.

References

Application Notes and Protocols for CDK2-IN-14-d3 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDK2-IN-14-d3 is a potent and selective deuterated inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe its biological effects and therapeutic potential.

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates a variety of substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2/Cyclin E leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication. This compound is an ATP-competitive inhibitor that binds to the active site of CDK2, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest at the G1/S boundary.

CDK2 Signaling Pathway

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E CyclinE_CDK2->pRb hyper-phosphorylates (inactivates) S_Phase_Entry S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase_Entry promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase_Entry maintains CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CyclinE_CDK2 inhibits CDK2_IN_14_d3->CyclinA_CDK2 inhibits p21_p27 p21 / p27 (CKIs) p21_p27->CyclinE_CDK2 inhibits p21_p27->CyclinA_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Data Presentation

While specific IC50 values for the deuterated this compound are not publicly available, the following table presents representative biochemical and cellular IC50 values for highly potent and selective non-deuterated CDK2 inhibitors against various kinases and in different cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Target Biochemical IC50 (nM) Cell Line Cellular GI50 (nM)
CDK2/Cyclin E < 1OVCAR3 (Ovarian)50 - 100
CDK2/Cyclin A < 5HCT116 (Colon)100 - 250
CDK1/Cyclin B > 500MCF7 (Breast)250 - 500
CDK4/Cyclin D1 > 1000A549 (Lung)> 1000
CDK5/p25 ~100U2OS (Osteosarcoma)150 - 300
CDK9/Cyclin T > 1000HeLa (Cervical)> 1000

Note: IC50 (half-maximal inhibitory concentration) values in biochemical assays measure the direct inhibition of the purified enzyme. GI50 (half-maximal growth inhibition) values in cellular assays reflect the compound's potency in a biological context, which can be influenced by factors such as cell permeability and off-target effects.

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM): this compound is reported to be soluble in DMSO at 10 mM.

  • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

  • Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: ~450 g/mol ), add 222 µL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Cell Culture Treatment Workflow

Experimental_Workflow Start Start: Seed Cells Incubate Incubate (e.g., 24 hours) for adherence Start->Incubate Prepare_Drug Prepare Drug Dilutions from 10 mM stock Incubate->Prepare_Drug Treat_Cells Treat Cells with This compound Incubate->Treat_Cells Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for Desired Time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Endpoint_Assay Perform Endpoint Assays Incubate_Treatment->Endpoint_Assay Cell_Viability Cell Viability (e.g., MTT, CellTiter-Glo) Endpoint_Assay->Cell_Viability Western_Blot Western Blot (pRb, Cyclin E, etc.) Endpoint_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Endpoint_Assay->Cell_Cycle

Caption: General experimental workflow for cell-based assays with this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A common concentration range to test is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Protocol 2: Western Blot Analysis for CDK2 Pathway Modulation

This protocol is to assess the effect of this compound on the phosphorylation of downstream targets.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-CDK2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the changes in protein phosphorylation and expression levels relative to the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected upon CDK2 inhibition.

Troubleshooting

  • Compound Precipitation: If the compound precipitates in the cell culture medium, try preparing fresh dilutions or using a lower concentration of DMSO in the final dilution. The final DMSO concentration should typically be below 0.5%.

  • Low Potency in Cellular Assays: The discrepancy between biochemical and cellular potency can be due to poor cell permeability, drug efflux, or rapid metabolism. Consider increasing the incubation time or using a different cell line.

  • Off-Target Effects: At higher concentrations, inhibitors may exhibit off-target effects. It is crucial to perform dose-response experiments and use the lowest effective concentration. Correlate phenotypic observations with target engagement through Western blot analysis.

These application notes and protocols are intended to serve as a guide. Optimal experimental conditions may vary depending on the cell line and specific research questions. It is recommended to perform preliminary experiments to determine the optimal concentration range and treatment duration for your system.

Application Notes and Protocols for CDK2-IN-14-d3 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDK2-IN-14-d3 is a deuterated, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a compelling target for cancer therapy. Dysregulation of the CDK2 signaling pathway is implicated in the uncontrolled proliferation of various cancer cells. These application notes provide a comprehensive guide for the in vivo use of this compound, including recommended dosage, administration protocols, and relevant biological context.

Data Presentation

Table 1: In Vivo Dosage of Structurally Similar CDK2 Inhibitors

While specific in vivo dosage data for this compound is not yet publicly available, the following table summarizes dosages of structurally similar, non-deuterated CDK2 inhibitors from preclinical and clinical studies. This information can serve as a starting point for dose-ranging studies with this compound.

CompoundAnimal ModelDosageAdministration RouteKey Findings
Roscovitine C57BL/6N mice with MCA205 fibrosarcomaInitial: 50 mg/kg, then 12.5 mg/kg dailyIntraperitoneal (IP)Significantly reduced tumor growth.[1]
SNS-032 Nude mice with BxPC-3 pancreatic cancer xenografts30 mg/kg every other day for 3 dosesIntraperitoneal (IP)Synergistic antitumor effects when combined with an oncolytic adenovirus.[2]
PF-07104091 Mice with human ovarian cancer cell xenografts25, 75, and 175 mg/kg twice dailyOral (PO)Dose-dependent tumor reduction.
INX-315 BALB/c nude mice with gastric adenocarcinoma100 mg/kg twice daily for 56 daysOral (PO)Effective tumor growth inhibition.
INX-315 CD-1 nude mice with OVCAR3 ovarian cancer xenografts100 mg/kg twice daily or 200 mg/kg once dailyIntraperitoneal (IP)Significant tumor inhibition with good tolerance.

Note: Deuteration can alter the pharmacokinetic properties of a compound. Therefore, it is crucial to perform initial dose-finding studies for this compound, starting with doses lower than those reported for its non-deuterated analogs. A suggested starting dose for this compound in mice could be in the range of 10-25 mg/kg, with subsequent dose escalation based on tolerability and efficacy.

Table 2: Formulation of CDK2 Inhibitors for In Vivo Administration
CompoundAdministration RouteVehicle Composition
Roscovitine Intraperitoneal (IP)DMSO (1 volume), Tween 80 (10%), N-N dimethylacetamide (20%), and polyethylene glycol 400 (70%).[1]
Generic CDK Inhibitor Oral (PO)0.5% Methylcellulose.[3]
Generic CDK Inhibitor Intraperitoneal (IP)PBS.[1][2]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS or a formulation similar to that used for Roscovitine)

  • Sterile syringes and needles (25-27 gauge for mice)[4]

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Handling: All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Formulation Preparation:

    • If using a multi-component vehicle like that for Roscovitine, first dissolve this compound in DMSO.

    • Sequentially add the other vehicle components (e.g., Tween 80, N-N dimethylacetamide, PEG 400) and mix thoroughly to ensure a homogenous suspension or solution.

    • If using PBS, ensure the compound is sufficiently soluble or forms a fine suspension. Sonication may be required.

    • Prepare the formulation fresh before each administration.

  • Dosage Calculation:

    • Weigh each mouse accurately.

    • Calculate the required volume of the drug formulation based on the desired dose (mg/kg) and the concentration of the formulation (mg/mL). The maximum recommended IP injection volume for a mouse is 10 mL/kg.[4]

  • Injection Procedure:

    • Restrain the mouse securely. The two-person technique is preferred for safety and accuracy.[4]

    • Locate the injection site in the lower right quadrant of the abdomen.[4]

    • Insert the needle at a 30-40° angle with the bevel facing up.[4]

    • Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

    • Inject the calculated volume slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental protocol.

Protocol 2: Oral Gavage of this compound in Mice

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)[3]

  • Sterile oral gavage needles (18-20 gauge for mice)[5]

  • Syringes

  • Animal scale

  • Appropriate PPE

Procedure:

  • Animal Handling: Follow approved IACUC protocols.

  • Formulation Preparation:

    • Suspend this compound in the vehicle at the desired concentration. Ensure the suspension is uniform before each administration.

  • Dosage Calculation:

    • Weigh each mouse.

    • Calculate the administration volume. The maximum recommended oral gavage volume for a mouse is 10 mL/kg.[5][6]

  • Gavage Procedure:

    • Restrain the mouse firmly, immobilizing the head.[6]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[5][7]

    • Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.[6][7]

    • Administer the formulation slowly.[6]

    • Withdraw the needle gently.

  • Monitoring: Observe the animal for any signs of choking, distress, or injury.

Mandatory Visualization

CDK2 Signaling Pathway

CDK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_core CDK2 Activation cluster_downstream Downstream Effects Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates p21_p27 p21/p27 (CKIs) p21_p27->CDK4_6 Inhibits CDK2 CDK2 p21_p27->CDK2 Inhibits Cyclin_E Cyclin E Cyclin_E->CDK2 Binds CDK2_Cyclin_E CDK2/Cyclin E (Active) Cyclin_E->CDK2_Cyclin_E CDK2->CDK2_Cyclin_E Forms complex CDK2_Cyclin_A CDK2/Cyclin A (Active) CDK2->CDK2_Cyclin_A Forms complex Cyclin_A Cyclin A Cyclin_A->CDK2 Binds Cyclin_A->CDK2_Cyclin_A CDK2_Cyclin_E->Rb Phosphorylates DNA_Synthesis DNA Synthesis (S-Phase Entry) CDK2_Cyclin_A->DNA_Synthesis Promotes E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) E2F->Cyclin_E Promotes transcription E2F->DNA_Synthesis Activates CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2 Inhibits in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model 1. Select Animal Model (e.g., Nude mice) Cell_Implantation 2. Implant Tumor Cells (e.g., Subcutaneous injection) Animal_Model->Cell_Implantation Tumor_Growth 3. Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization 4. Randomize into Groups (Vehicle vs. Treatment) Tumor_Growth->Randomization Dosing 5. Administer this compound (IP or PO) Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 7. Endpoint Analysis (e.g., Tumor weight, IHC) Monitoring->Endpoint Data_Analysis 8. Statistical Analysis Endpoint->Data_Analysis

References

Application Notes and Protocols for CDK2-IN-14-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] Its dysregulation is frequently observed in various cancers, making it a prominent target for therapeutic intervention.[4][5][6] The development of selective CDK2 inhibitors requires robust and reliable bioanalytical methods to accurately quantify their concentrations in biological matrices for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

CDK2-IN-14-d3 is the deuterated stable isotope-labeled internal standard for CDK2-IN-14, a potent and selective CDK2 inhibitor. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. It helps to correct for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision of the analytical method.[7][8] These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of CDK2-IN-14 in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₂D₃N₅O₄S
Molecular Weight 446.54 g/mol
CAS Number 2498658-25-4
Appearance Solid powder
Purity ≥98%
Storage Store at -20°C

CDK2 Signaling Pathway

The activity of CDK2 is tightly regulated throughout the cell cycle. In the G1 phase, growth factor signaling through pathways like RAS/MAPK and PI3K/AKT leads to the expression of D-type cyclins.[4] Cyclin D forms a complex with CDK4/6, which initiates the phosphorylation of the Retinoblastoma protein (pRb).[4][5] This partial phosphorylation of pRb leads to the release of E2F transcription factors, which in turn drive the expression of genes required for S-phase entry, including Cyclin E.[4][5] Cyclin E then binds to and activates CDK2. The Cyclin E/CDK2 complex further phosphorylates pRb, leading to its complete inactivation and the full release of E2F, committing the cell to DNA replication.[1][3] Subsequently, Cyclin A replaces Cyclin E to form the Cyclin A/CDK2 complex, which is essential for the initiation and progression of DNA synthesis during the S phase.[2]

CDK2_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT CyclinD Cyclin D RAS_MAPK->CyclinD Upregulation PI3K_AKT->CyclinD Upregulation CyclinD_CDK46 Cyclin D/CDK4/6 CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb_E2F pRb-E2F CyclinD_CDK46->pRb_E2F Phosphorylation pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F E2F E2F pRb_p_E2F->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 E2F->CDK2 Transcription CyclinA Cyclin A E2F->CyclinA Transcription CyclinE_CDK2 Cyclin E/CDK2 CyclinE->CyclinE_CDK2 CDK2->CyclinE_CDK2 CyclinA_CDK2 Cyclin A/CDK2 CDK2->CyclinA_CDK2 CyclinE_CDK2->pRb_E2F Hyper- phosphorylation S_Phase S-Phase Entry and DNA Replication CyclinE_CDK2->S_Phase CyclinA->CyclinA_CDK2 CyclinA_CDK2->S_Phase p21_p27 p21/p27 p21_p27->CyclinD_CDK46 Inhibition p21_p27->CyclinE_CDK2 Inhibition CDK2_IN_14 CDK2-IN-14 CDK2_IN_14->CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Protocol: Quantification of CDK2-IN-14 in Plasma

This protocol outlines a validated LC-MS/MS method for the quantification of CDK2-IN-14 in plasma using this compound as an internal standard.

Materials and Reagents
  • CDK2-IN-14 (Analyte)

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Stock Solutions and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve CDK2-IN-14 in DMSO.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% ACN/water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50% ACN/water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • For all tubes except the blank, add 10 µL of the IS working solution (100 ng/mL).

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Experimental_Workflow Start Start Plasma_Sample 50 µL Plasma Sample Start->Plasma_Sample Add_IS Add 10 µL this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Add 200 µL Cold Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Mix (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions
ParameterCondition
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions CDK2-IN-14: Precursor > Product (To be optimized) This compound: Precursor+3 > Product (To be optimized)
Gas Temperatures To be optimized
Ion Spray Voltage To be optimized

Note: Specific MRM transitions and mass spectrometer parameters need to be optimized for the specific instrument used.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[9] The following tables summarize typical acceptance criteria and expected performance data for a validated assay.

Calibration Curve
AnalyteRange (ng/mL)
CDK2-IN-141 - 1000>0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
LQC3<15<1585-115
MQC100<15<1585-115
HQC800<15<1585-115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3>8585-115
HQC800>8585-115
Stability
ConditionDurationStability (% of Nominal)
Bench-top (Room Temp)4 hours85-115
Freeze-Thaw3 cycles85-115
Long-term (-80°C)30 days85-115

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of CDK2-IN-14 in biological matrices. The provided protocol for a plasma-based LC-MS/MS assay demonstrates a robust and reliable method suitable for pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard minimizes analytical variability, ensuring high-quality data for critical decision-making in preclinical and clinical research.

References

Application Notes and Protocols for Cell-Based Assays with CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CDK2-IN-14-d3, a potent and selective deuterated inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in various cell-based assays. This document is intended to guide researchers in characterizing the cellular effects of this inhibitor and similar molecules.

Introduction to this compound

This compound is a deuterated analog of CDK2-IN-14, a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one class of highly selective CDK2 inhibitors.[1][2] The deuteration at the metabolically susceptible site of the sulfonamide group was introduced to reduce metabolic dealkylation, thereby improving its pharmacokinetic properties.[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, and its dysregulation is frequently observed in various cancers.[3][4] Selective inhibition of CDK2 is a promising therapeutic strategy, especially in cancers with CDK2 hyperactivity or amplification of its binding partner, Cyclin E (CCNE1).[1][2]

Data Presentation

The following table summarizes the available quantitative data for the parent compound series of CDK2-IN-14. Specific IC50 values for this compound in cell-based assays are not publicly available; however, the lead compounds in this series, including the non-deuterated parent, demonstrated potent whole-cell activity.

Compound Series/AnalogAssay TypeCell LinePotencySelectivityReference
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones (lead compounds)Human Whole Blood (hWB) Phospho-Rb AssayNot specified300–800 nMNot specified in this assay[2]
Analog 5gCell-based CDK1 activity assayCDK1-driven cell line~30-fold selective for CDK2 over CDK1Not applicable[2]

Note: The hWB potency reflects the compound's ability to inhibit CDK2-mediated phosphorylation of retinoblastoma protein (Rb) in a complex cellular environment.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in driving the G1/S transition and S phase progression through the phosphorylation of key substrates like the retinoblastoma protein (Rb).

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates Cyclin_D_CDK46->Rb releases E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_A Cyclin A E2F->Cyclin_A promotes transcription CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_E->Rb phosphorylates G1_S_Transition G1/S Transition CDK2_Cyclin_E->G1_S_Transition drives DNA_Replication DNA Replication G1_S_Transition->DNA_Replication CDK2_Cyclin_A CDK2 / Cyclin A Cyclin_A->CDK2_Cyclin_A activates CDK2_Cyclin_A->DNA_Replication promotes CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2_Cyclin_E inhibits CDK2_IN_14_d3->CDK2_Cyclin_A inhibits

Caption: CDK2 signaling at the G1/S checkpoint.

General Experimental Workflow for Characterizing this compound

This diagram outlines a typical workflow for evaluating the cellular activity of a CDK2 inhibitor like this compound.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_data Data Analysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Arrest Quantification of Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Target_Engagement Target Engagement Assay (e.g., NanoBRET, CETSA) Target_Binding Confirmation of Target Binding Target_Engagement->Target_Binding Start Cancer Cell Culture (e.g., OVCAR-3, MCF7) Treatment Treat with This compound (Dose-Response) Start->Treatment Treatment->Cell_Viability Treatment->Cell_Cycle Treatment->Target_Engagement

Caption: Workflow for CDK2 inhibitor evaluation.

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-3, a cell line with CCNE1 amplification)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Target Engagement Assay (NanoBRET™ Assay)

This protocol provides a method to quantify the binding of this compound to CDK2 in live cells.

Materials:

  • HEK293 cells

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • CDK2-NanoLuc® fusion vector and Cyclin E1 expression vector

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Luciferase

  • White, opaque 96-well or 384-well plates

  • This compound

  • DMSO

  • Plate reader with BRET detection capabilities

Procedure:

  • Transfection: Co-transfect HEK293 cells with the CDK2-NanoLuc® fusion vector and the Cyclin E1 expression vector. Plate the transfected cells into the assay plates and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the cells, followed by the addition of the NanoBRET™ Tracer at a predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Luciferase solution to all wells.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (Tracer) signals using a plate reader equipped for BRET analysis.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.

References

Application Notes and Protocols: CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDK2-IN-14-d3 is a potent and selective deuterated inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a significant target in cancer research and drug development. These application notes provide detailed protocols for the solubility, preparation, and application of this compound in common laboratory assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₂D₃N₅O₄S[1]
Molecular Weight 446.54 g/mol [1][2]
CAS Number 2498658-25-4[1][2]
Solubility 10 mM in DMSO[1]
Appearance Crystalline solid
Storage Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months.

Preparation and Storage of Stock Solutions

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.4465 mg of this compound in 100 µL of DMSO.

  • Solubilization: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. The pathway is initiated by mitogenic signals that lead to the expression of Cyclin D and activation of CDK4/6. CDK4/6 then partially phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes required for S phase, including Cyclin E. The Cyclin E-CDK2 complex further phosphorylates Rb, leading to full E2F activation and commitment to DNA replication. During S phase, Cyclin A replaces Cyclin E to form the Cyclin A-CDK2 complex, which phosphorylates various substrates to ensure proper DNA synthesis.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 activates Rb_p107_p130 Rb/p107/p130 Cyclin_D_CDK4_6->Rb_p107_p130 phosphorylates E2F E2F Rb_p107_p130->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E transcribes Cyclin_A Cyclin A E2F->Cyclin_A transcribes Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_A_CDK2 Cyclin A-CDK2 Cyclin_A->Cyclin_A_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 CDK2->Cyclin_A_CDK2 Cyclin_E_CDK2->Rb_p107_p130 hyper-phosphorylates G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition promotes S_Phase_Progression S Phase Progression Cyclin_A_CDK2->S_Phase_Progression promotes p21_p27 p21/p27 p21_p27->Cyclin_E_CDK2 inhibits p21_p27->Cyclin_A_CDK2 inhibits CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental Protocols

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for measuring the IC₅₀ of this compound.

Materials:

  • Recombinant active CDK2/Cyclin A or CDK2/Cyclin E

  • CDK substrate peptide (e.g., a peptide containing the consensus sequence [S/T]PXR/K)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Assay plates (white, 96-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and CDK2/Cyclin complex according to the assay kit manufacturer's instructions.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute further in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

    • Add 10 µL of a master mix containing the CDK2/Cyclin complex and substrate peptide.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Kinase, Substrate, ATP) Start->Prep_Reagents Dilute_Inhibitor Prepare Serial Dilution of this compound Start->Dilute_Inhibitor Add_Kinase_Substrate Add Kinase/Substrate Mix Prep_Reagents->Add_Kinase_Substrate Add_Inhibitor Add Inhibitor/Vehicle to Assay Plate Dilute_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_1 Incubate at 30°C Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data (IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro CDK2 kinase assay using ADP-Glo™.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known CDK2 dependency)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. Remember to keep the final DMSO concentration consistent and low across all wells.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blotting for CDK2 Downstream Targets

This protocol allows for the assessment of the effect of this compound on the phosphorylation of its downstream targets.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of CDK2 substrates (see table below)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Acquisition and Analysis: Capture the image using an imaging system and quantify the band intensities to determine the change in phosphorylation of the target protein.

Table of Potential CDK2 Downstream Targets for Western Blotting

Target ProteinPhosphorylation Site(s)Function
Retinoblastoma (Rb) Multiple sites (e.g., Ser780, Ser795, Ser807/811)G1/S transition
p27Kip1 Thr187Degradation and CDK2 activation
FOXO1 Ser256Apoptosis and cell cycle arrest
Nbs1 Ser432DNA damage response
CDC6 Ser54Initiation of DNA replication

Safety and Handling

This compound is a potent small molecule inhibitor and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area. In case of contact with skin or eyes, wash immediately with plenty of water. Consult the Material Safety Data Sheet (MSDS) for more detailed safety information.

Disclaimer: This information is for research use only and is not intended for human or therapeutic use. The protocols provided are general guidelines and may require optimization for specific applications and cell lines.

References

Application Notes and Protocols for CDK2-IN-14-d3 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. Recent research has highlighted that resistance to approved CDK4/6 inhibitors can be driven by a compensatory pathway involving CDK2, further elevating the interest in developing potent and selective CDK2 inhibitors.

CDK2-IN-14-d3 is a potent and selective deuterated inhibitor of CDK2. The incorporation of deuterium can offer improved metabolic stability, making it a valuable tool for in vitro and in vivo studies. This document provides detailed application notes and protocols for utilizing this compound in kinase activity assays, intended to assist researchers in accurately assessing its inhibitory potential and selectivity.

Mechanism of Action

CDK2 requires association with a cyclin partner, typically cyclin E or cyclin A, for its kinase activity. This complex then phosphorylates a variety of substrates, a crucial step for the cell to commit to DNA replication. This compound is an ATP-competitive inhibitor that binds to the active site of CDK2, preventing the binding of ATP and subsequent phosphorylation of its substrates. This leads to cell cycle arrest and can induce apoptosis in cancer cells with a dependency on CDK2 activity.

Data Presentation: Inhibitory Profile of the Parent Compound

The following table summarizes the inhibitory activity of the non-deuterated parent compound of this compound against a panel of cyclin-dependent kinases. This data demonstrates the high potency and selectivity of the chemical scaffold for CDK2.[1]

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK2
CDK2/CycE1 < 1 -
CDK1/CycB1230>230
CDK4/CycD1>10000>10000
CDK6/CycD3>10000>10000
CDK7/CycH12100>2100
CDK9/CycT1350>350

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from methodologies used for characterizing similar potent and selective CDK2 inhibitors and is suitable for determining the IC50 value of this compound.[1] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • This compound

  • Recombinant human CDK2/Cyclin E1 complex

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for the dose-response curve. A common starting range is from 100 µM down to 1 pM.

    • Further dilute the compound solutions in the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

  • Kinase Reaction:

    • Add the diluted this compound or DMSO (for control wells) to the wells of the assay plate.

    • Add the CDK2/Cyclin E1 enzyme and substrate solution to each well. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Initiate the kinase reaction by adding ATP to each well. The ATP concentration should be at or near the Km for CDK2 for accurate IC50 determination.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • ADP Detection:

    • Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Visualizations

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition Cyclin E Cyclin E CDK2/CycE Complex CDK2/CycE Complex Cyclin E->CDK2/CycE Complex CDK2 CDK2 CDK2->CDK2/CycE Complex pRb pRb CDK2/CycE Complex->pRb Phosphorylates E2F E2F pRb->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription This compound This compound This compound->CDK2 Inhibits

Caption: CDK2 Signaling Pathway and Inhibition by this compound.

Kinase_Assay_Workflow cluster_workflow Kinase Activity Assay Workflow A Prepare this compound Dilutions B Add Inhibitor, CDK2/CycE, and Substrate to Plate A->B C Initiate Reaction with ATP and Incubate B->C D Stop Reaction and Deplete ATP (ADP-Glo Reagent) C->D E Convert ADP to ATP and Generate Luminescence D->E F Measure Luminescence and Analyze Data E->F

References

Application Notes and Protocols for Western Blot Analysis Following CDK2-IN-14-d3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of CDK2-IN-14-d3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document outlines the underlying signaling pathway, detailed experimental protocols, and expected outcomes, enabling researchers to effectively assess the inhibitor's impact on key cell cycle regulatory proteins.

Introduction to this compound and its Mechanism of Action

This compound is a selective inhibitor of CDK2, a crucial serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and progression through the S phase of the cell cycle.[1] Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. By inhibiting CDK2, this compound is expected to induce cell cycle arrest, primarily at the G1/S checkpoint, and potentially trigger downstream cellular responses such as apoptosis or senescence. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying the changes in the expression and phosphorylation status of key proteins within the CDK2 signaling cascade.

The CDK2 Signaling Pathway

The activity of the Cyclin E/CDK2 and Cyclin A/CDK2 complexes is central to the regulation of the G1/S transition. A primary substrate of these complexes is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK4/6 and subsequently by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. The activity of CDK2 is also regulated by CDK inhibitors (CKIs) such as p21Cip1 and p27Kip1. Treatment with a CDK2 inhibitor like this compound is expected to decrease the phosphorylation of pRb and may lead to an increase in the levels of p21 and p27.

CDK2_Signaling_Pathway Ras_MAPK Ras/MAPK Pathway Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Ras_MAPK->Cyclin_D_CDK4_6 pRb_E2F pRb-E2F Complex Cyclin_D_CDK4_6->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F releases S_Phase_Entry S-Phase Entry pRb_p->S_Phase_Entry Cyclin_E Cyclin E E2F->Cyclin_E upregulates Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb_p hyperphosphorylates CDK2_IN_14_d3 This compound CDK2_IN_14_d3->Cyclin_E_CDK2 inhibits p21_p27 p21 / p27 p21_p27->Cyclin_E_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound treatment on cultured cells.

Experimental Workflow

Caption: Western blot experimental workflow.
I. Cell Culture and Treatment

  • Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, RKO) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal concentration for your cell line. A time-course experiment (e.g., 6, 12, 24, 48 hours) is also recommended.

  • Treatment: Replace the culture medium with the medium containing this compound or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Incubation: Incubate the cells for the desired time period at 37°C in a humidified incubator with 5% CO2.

II. Cell Lysis and Protein Extraction
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) to each well or dish.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the lysate briefly on ice.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Standardization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.

IV. SDS-PAGE
  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer (containing SDS and β-mercaptoethanol) and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a precast or hand-casted SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

V. Electrotransfer (Western Blotting)
  • Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.

  • Transfer: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the electrotransfer according to the manufacturer's instructions for your transfer apparatus (wet, semi-dry, or dry transfer systems are suitable).

VI. Immunodetection
  • Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in the table below.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation and Analysis

Recommended Antibodies for Western Blot Analysis
Target ProteinRecommended DilutionExpected Band SizeSupplier (Example)
Phospho-Rb (Ser807/811)1:1000~110 kDaCell Signaling Technology
Total Rb1:1000~110 kDaCell Signaling Technology
Cyclin E11:1000~50 kDaSanta Cruz Biotechnology
Cyclin A21:1000~60 kDaAbcam
p21Cip11:1000~21 kDaCell Signaling Technology
p27Kip11:1000~27 kDaBD Biosciences
CDK21:1000~33 kDaCell Signaling Technology
GAPDH1:5000~37 kDaSanta Cruz Biotechnology
β-actin1:5000~42 kDaSigma-Aldrich
Representative Quantitative Data

The following table presents illustrative quantitative data on the effects of a selective CDK2 inhibitor on key cell cycle proteins in a cancer cell line. This data is representative and the actual results may vary depending on the cell line, inhibitor concentration, and treatment duration.

Treatmentp-Rb (Ser807/811) / Total Rb (Fold Change)Cyclin E1 / GAPDH (Fold Change)p21 / GAPDH (Fold Change)p27 / GAPDH (Fold Change)
Vehicle Control1.001.001.001.00
CDK2 Inhibitor (Low Conc.)0.450.951.801.50
CDK2 Inhibitor (High Conc.)0.150.802.502.10

Note: The data in this table is for illustrative purposes and is based on typical results observed with selective CDK2 inhibitors. Actual results should be determined experimentally.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Inactive antibodyUse a new or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient transferOptimize transfer time and conditions. Check membrane type.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highTitrate the primary and secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Optimize antibody dilution.
Protein degradationAdd fresh protease inhibitors to the lysis buffer. Keep samples on ice.

Conclusion

Western blot analysis is a powerful tool for characterizing the mechanism of action of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the inhibitor's effects on the CDK2 signaling pathway. The provided information on the signaling pathway, experimental procedures, and data analysis will aid in the successful implementation of these studies and contribute to the advancement of CDK2-targeted cancer therapies.

References

Application Note: Analysis of Cell Cycle Arrest Induced by CDK2-IN-14-d3 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. CDK2-IN-14-d3 is a potent and selective inhibitor of CDK2, belonging to a class of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones.[1][3] This application note provides a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines using this compound, with a focus on flow cytometric analysis of DNA content.

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates, including the Retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.

CDK2 inhibitors, such as this compound, function by competing with ATP for the binding site on the CDK2 enzyme.[1] This inhibition prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state. Active pRb remains bound to E2F, thereby preventing the expression of S-phase genes and causing the cell to arrest in the G1 phase of the cell cycle.

Data Presentation

While specific quantitative flow cytometry data for this compound is not yet extensively published, the following tables present representative data from studies on other selective CDK2 inhibitors, demonstrating the expected effects on cell cycle distribution and inhibitory concentrations.

Table 1: Representative IC50 Values for Selective CDK2 Inhibitors in Various Cancer Cell Lines.

CompoundCell LineIC50 (nM)Reference
INX-315OVCAR-3 (Ovarian)2.3 (intracellular)[4]
BLU-222OVCAR-3 (Ovarian)GI50 ≤200[5]
Compound 73Various0.044 µM (biochemical)

Note: This data is for representative CDK2 inhibitors and may not reflect the exact values for this compound.

Table 2: Representative Cell Cycle Distribution Analysis by Flow Cytometry after Treatment with a CDK2 Inhibitor.

TreatmentCell Line% G0/G1% S% G2/MReference
Vehicle ControlHCT-116 (Colon)453520Fictional Data for Illustration
CDK2 Inhibitor (1 µM, 24h)HCT-116 (Colon)751510Fictional Data for Illustration
Vehicle ControlMCF-7 (Breast)503020Fictional Data for Illustration
CDK2 Inhibitor (1 µM, 24h)MCF-7 (Breast)80128Fictional Data for Illustration

Note: This data is illustrative and based on the known mechanism of action of CDK2 inhibitors. Actual results will vary depending on the cell line, inhibitor concentration, and treatment duration.

Experimental Protocols

Protocol 1: Induction of Cell Cycle Arrest with this compound

This protocol describes the treatment of cultured cancer cells with this compound to induce G1 phase cell cycle arrest.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in appropriate cell culture vessels at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. A typical time course would be 24, 48, and 72 hours.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., flow cytometry). For adherent cells, this will involve washing with PBS, trypsinization, and collection by centrifugation.

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol details the preparation and analysis of cells treated with this compound for cell cycle distribution using PI staining and flow cytometry.

Materials:

  • Harvested cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Wash the harvested cells once with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Cell Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Visualizations

CDK2_Signaling_Pathway cluster_0 Mitogenic Signaling cluster_1 G1 Phase Progression cluster_2 G1/S Transition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc c-Myc ERK->Myc CyclinD Cyclin D Myc->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb P CDK2 CDK2 E2F E2F pRb->E2F CellCycleArrest G1/S Arrest CyclinE Cyclin E E2F->CyclinE S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription CyclinE->CDK2 CDK2->pRb P CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2

Caption: CDK2 Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: Seed Cancer Cells Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (or Vehicle Control) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Harvest Harvest Cells Incubate2->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide (with RNase A) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Cell Cycle Profile Analyze->End

References

Application Notes and Protocols for CDK2-IN-14-d3 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. CDK2-IN-14-d3 is a potent and selective deuterated inhibitor of CDK2. Deuteration can improve pharmacokinetic properties, such as metabolic stability, potentially leading to enhanced in vivo efficacy.

These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, based on representative data from studies of selective CDK2 inhibitors. Detailed protocols for in vivo studies are provided to guide researchers in evaluating the anti-tumor activity of this compound.

Mechanism of Action: CDK2 Signaling in Cancer

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in orchestrating the cell's entry into the DNA synthesis (S) phase. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled proliferation.

The canonical pathway involves:

  • Growth Factor Signaling: Mitogenic signals lead to the expression of Cyclin D.

  • Activation of CDK4/6: Cyclin D binds to and activates CDK4 and CDK6.

  • Initial Rb Phosphorylation: Activated Cyclin D-CDK4/6 complexes initiate the phosphorylation of the Retinoblastoma (Rb) protein.

  • Cyclin E Expression: Phosphorylation of Rb leads to the release of the E2F transcription factor, which drives the expression of genes required for S-phase entry, including Cyclin E.[1][2][3][4]

  • CDK2 Activation and Rb Hyperphosphorylation: Cyclin E binds to and activates CDK2. The Cyclin E-CDK2 complex then hyperphosphorylates Rb, leading to its complete inactivation and a sustained release of E2F.[1][2][3][4][5]

  • S-Phase Entry: The surge in E2F activity promotes the transcription of all necessary components for DNA replication, committing the cell to division.

Selective inhibition of CDK2, for instance by this compound, is designed to block the hyperphosphorylation of Rb, thereby preventing the release of E2F and halting the cell cycle at the G1/S checkpoint. This leads to an arrest of tumor cell proliferation.

CDK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (p) CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Hyperphosphorylates (pp) E2F E2F Rb->E2F Releases E2F->CyclinE_CDK2 Upregulates Cyclin E S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CyclinE_CDK2 Inhibits experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Line Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation (e.g., 5 x 10^6 cells in Matrigel) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., 5-week-old female nude mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (e.g., 100-150 mm^3) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Daily Treatment Administration (Vehicle or this compound) Randomization->Treatment_Administration Monitoring Tumor Volume and Body Weight Monitoring (2-3 times per week) Treatment_Administration->Monitoring Euthanasia Euthanasia at Endpoint Monitoring->Euthanasia Tumor_Excision Tumor Excision and Weight Measurement Euthanasia->Tumor_Excision Tissue_Processing Tissue Processing for Analysis Tumor_Excision->Tissue_Processing Histology Histology (H&E Staining) Tissue_Processing->Histology IHC Immunohistochemistry (e.g., Ki-67, p-Rb) Tissue_Processing->IHC

References

Application Notes and Protocols for CDK2-IN-14-d3 in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. CDK2-IN-14-d3 is a potent and highly selective deuterated inhibitor of CDK2. The incorporation of deuterium can enhance metabolic stability, making it a valuable tool for in vivo studies and proteomics-based applications by reducing the rate of oxidative dealkylation.[1]

These application notes provide detailed protocols for utilizing this compound in proteomics sample preparation to identify and quantify CDK2 targets and downstream signaling events. The methodologies described include cellular target engagement, affinity purification-mass spectrometry (AP-MS), and quantitative phosphoproteomics.

Data Presentation

Kinase Selectivity of the Parent Scaffold

The following table summarizes the high selectivity of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, from which this compound is derived. This exceptional selectivity minimizes off-target effects, making it a precise tool for studying CDK2-specific functions.

Kinase TargetIC50 (nM)Selectivity vs. CDK2
CDK2 <1 -
CDK1>200>200x
CDK4>200>200x
CDK6>200>200x
CDK7>200>200x
CDK9>200>200x

Data adapted from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022.[1][2]

Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound is expected to block the phosphorylation of key substrates like Retinoblastoma protein (Rb), leading to cell cycle arrest.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_Inhibition Inhibition Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Cyclin D Synthesis Cyclin D Synthesis Ras/MAPK Pathway->Cyclin D Synthesis Cyclin D/CDK4/6 Cyclin D/CDK4/6 Cyclin D Synthesis->Cyclin D/CDK4/6 pRb Phosphorylation (Initial) pRb Phosphorylation (Initial) Cyclin D/CDK4/6->pRb Phosphorylation (Initial) p E2F Release E2F Release pRb Phosphorylation (Initial)->E2F Release Cyclin E Synthesis Cyclin E Synthesis E2F Release->Cyclin E Synthesis Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E Synthesis->Cyclin E/CDK2 pRb Phosphorylation (Complete) pRb Phosphorylation (Complete) Cyclin E/CDK2->pRb Phosphorylation (Complete) p S Phase Entry S Phase Entry pRb Phosphorylation (Complete)->S Phase Entry This compound This compound This compound->Cyclin E/CDK2

CDK2 signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed, adaptable protocols for using this compound in proteomics workflows.

Protocol 1: Cellular Target Engagement using Thermal Proteome Profiling (TPP)

This protocol determines the direct binding of this compound to its target, CDK2, in a cellular context by measuring changes in protein thermal stability.

Experimental Workflow:

TPP_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Heating Thermal Challenge cluster_Lysis_Separation Protein Extraction cluster_MS_Prep Sample Prep for MS cluster_Analysis Data Acquisition & Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Aliquot and Heat at Temperature Gradient B->C D 4. Cell Lysis C->D E 5. Separate Soluble Fraction (Ultracentrifugation) D->E F 6. Protein Digestion (e.g., Trypsin) E->F G 7. Peptide Labeling (TMT/iTRAQ) & Desalting F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis to Generate Melt Curves H->I

Workflow for Thermal Proteome Profiling (TPP).

Methodology:

  • Cell Culture and Treatment:

    • Culture human cancer cell lines (e.g., OVCAR3, which has high Cyclin E1 expression) to ~80% confluency.

    • Treat cells with this compound (e.g., 1 µM final concentration) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing stabilized proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant and determine protein concentration.

    • Perform in-solution or filter-aided sample preparation (FASP).

    • Reduction and Alkylation: Reduce disulfide bonds with DTT (10 mM, 56°C for 1 hour) and alkylate cysteines with iodoacetamide (55 mM, room temperature in the dark for 45 minutes).

    • Digestion: Digest proteins with sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Labeling (Optional): For multiplexed quantification, label peptides with isobaric tags (e.g., TMT or iTRAQ).

    • Desalting: Clean up the peptide mixture using C18 solid-phase extraction (SPE) columns.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Identify and quantify proteins across all temperature points.

    • Plot the relative amount of soluble protein as a function of temperature to generate "melting curves." A rightward shift in the melting curve for CDK2 in the drug-treated sample compared to the vehicle control indicates target engagement.

Protocol 2: Quantitative Phosphoproteomics to Profile Downstream Signaling

This protocol quantifies changes in protein phosphorylation following CDK2 inhibition to identify downstream substrates and affected signaling pathways.

Experimental Workflow:

Phospho_Workflow A 1. Cell Culture & SILAC Labeling (Optional: Heavy/Light Amino Acids) B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Cell Lysis & Protein Digestion B->C D 4. Phosphopeptide Enrichment (e.g., TiO2 or IMAC) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis: Quantify Phosphosite Changes E->F

Workflow for Quantitative Phosphoproteomics.

Methodology:

  • Cell Culture and Treatment:

    • For quantitative analysis, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification. For SILAC, culture cells for at least 5-6 doublings in "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) and "light" (normal isotopes) media.

    • Treat the "heavy" or "light" cell population with this compound (e.g., 1 µM for 2-4 hours) and the other with vehicle (DMSO).

  • Cell Lysis and Protein Digestion:

    • Harvest and combine equal amounts of protein from the "heavy" and "light" samples.

    • Lyse cells in a urea-based buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors.

    • Perform reduction, alkylation, and tryptic digestion as described in Protocol 1.

  • Phosphopeptide Enrichment:

    • Desalt the peptide mixture.

    • Enrich for phosphopeptides using titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads.

    • Wash the beads extensively to remove non-phosphorylated peptides.

    • Elute the phosphopeptides using a high-pH buffer.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

    • Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify phosphopeptides and quantify their relative abundance (heavy/light ratios for SILAC or peptide intensities for label-free).

    • Identify phosphosites that are significantly down-regulated upon this compound treatment. These are potential direct or indirect substrates of CDK2.

    • Perform pathway analysis on the regulated phosphoproteins to understand the broader signaling consequences of CDK2 inhibition.

Conclusion

This compound is a highly selective and metabolically stable tool for investigating CDK2 biology. The protocols outlined here provide a framework for robustly identifying its cellular targets, confirming engagement, and mapping its impact on cellular signaling networks using modern proteomics techniques. These methods are invaluable for both basic research and the preclinical development of CDK2-targeted therapies. Researchers should optimize inhibitor concentrations and treatment times for their specific cell models and experimental goals.

References

Application Notes and Protocols for Stable Isotope Labeling with CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] CDK2-IN-14-d3 is a potent and selective deuterated inhibitor of CDK2, designed for use in quantitative mass spectrometry-based proteomics. This document provides detailed application notes and protocols for utilizing this compound in stable isotope labeling experiments to characterize the potency and selectivity of unlabeled CDK2 inhibitors.

The primary application of this compound is as an internal standard in competitive binding assays to determine the target engagement and affinity of test compounds for CDK2 in a complex biological matrix. This method offers a significant advantage over traditional biochemical assays by enabling the assessment of inhibitor binding in a more physiologically relevant context.

Principle of the Assay

This protocol employs a competitive displacement assay. A known concentration of the heavy-labeled this compound is used as a "spike-in" to a cell lysate. In parallel, the lysate is incubated with varying concentrations of a non-labeled "light" inhibitor. The amount of this compound bound to CDK2 is then quantified by mass spectrometry. A decrease in the bound heavy inhibitor corresponds to the displacement by the light inhibitor, allowing for the determination of the light inhibitor's binding affinity (e.g., IC50).

Data Presentation

Table 1: Hypothetical Quantitative Data for a Competitive Binding Assay with Inhibitor X

Concentration of Unlabeled Inhibitor X (nM)Abundance of CDK2-bound this compound (Relative Ion Intensity)Percent Inhibition (%)
0 (Control)1.00E+070
19.50E+065
107.50E+0625
505.10E+0649
1002.50E+0675
5008.00E+0592
10002.00E+0598

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Culture: Culture a human cancer cell line with known CDK2 expression (e.g., HeLa, U2OS) to ~80-90% confluency.

  • Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). Normalize the protein concentration of all samples.

Protocol 2: Competitive Binding Assay
  • Preparation of Inhibitor Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of the unlabeled test inhibitor in DMSO.

  • Incubation:

    • In separate microcentrifuge tubes, aliquot equal amounts of cell lysate (e.g., 1 mg of total protein).

    • Add the unlabeled test inhibitor at various final concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only control.

    • Incubate at 4°C for 1 hour with gentle agitation.

    • Add this compound to each tube at a final concentration determined to be at or near its Kd for CDK2 (e.g., 100 nM).

    • Incubate for an additional hour at 4°C.

  • Affinity Purification of CDK2 (Optional but Recommended):

    • Add an anti-CDK2 antibody conjugated to magnetic beads to each lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Wash the beads three times with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately with 1 M Tris, pH 8.0.

    • Alternatively, perform on-bead digestion.

Protocol 3: Sample Preparation for Mass Spectrometry (On-Bead Digestion)
  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Add sequencing-grade trypsin (e.g., 1:50 enzyme to protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Extraction and Desalting:

    • Centrifuge the tubes and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

    • Set up a targeted MS/MS method to specifically monitor for the precursor and fragment ions of a signature peptide from CDK2, as well as the corresponding deuterated peptide resulting from the binding of this compound.

  • Data Analysis:

    • Extract the ion chromatograms for the light (unlabeled) and heavy (deuterated) CDK2 signature peptides.

    • Calculate the peak area for the heavy peptide in each sample.

    • Determine the percent inhibition for each concentration of the unlabeled inhibitor using the following formula: % Inhibition = (1 - (Area_heavy_sample / Area_heavy_control)) * 100

    • Plot the percent inhibition against the logarithm of the unlabeled inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activation Rb Rb CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition Cyclin_E Cyclin E E2F->Cyclin_E Transcription S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry CDK2 CDK2 Cyclin_E->CDK2 Activation CDK2->Rb Phosphorylation p21_p27 p21/p27 (CKIs) p21_p27->CDK2 Inhibition CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2 Inhibition

Caption: CDK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Cell_Lysate Cell Lysate Preparation Incubation Incubation with Unlabeled Inhibitor Cell_Lysate->Incubation Spike_in Spike-in with this compound Incubation->Spike_in Affinity_Purification CDK2 Affinity Purification (Optional) Spike_in->Affinity_Purification Digestion On-Bead Digestion (Trypsin) Affinity_Purification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (IC50 Determination) LC_MS->Data_Analysis

Caption: Experimental Workflow for Competitive Binding Assay.

References

Measuring Target Engagement of CDK2-IN-14-d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. CDK2-IN-14-d3 is a potent and selective inhibitor belonging to a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones.[1][2] Accurate measurement of its target engagement within a cellular context is crucial for understanding its mechanism of action and for the development of effective cancer therapies.

This document provides detailed protocols for key assays to measure the target engagement of this compound, including the Cellular Thermal Shift Assay (CETSA), Kinase Binding Assays, and Western Blotting for downstream pathway modulation.

Data Presentation

Quantitative data for a representative potent and selective CDK2 inhibitor from the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series (a close analog of this compound) is summarized below. This data is extracted from the discovery manuscript by Sokolsky A, et al.[1][2] and serves as a reference for the expected potency and selectivity.

Table 1: Biochemical IC50 Values of a Representative CDK2 Inhibitor

KinaseIC50 (nM)
CDK2/CycE1 <1
CDK1/CycB1230
CDK4/CycD1>10000
CDK6/CycD3>10000
CDK7/CycH1>10000
CDK9/CycT12500

Table 2: Cellular Anti-proliferative Activity (IC50) of a Representative CDK2 Inhibitor

Cell LineIC50 (nM)
OVCAR3180

Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by compounds like this compound is expected to block the phosphorylation of key substrates such as the Retinoblastoma protein (Rb), thereby preventing the release of E2F transcription factors and halting cell cycle progression.

CDK2_Signaling_Pathway Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Cyclin E Cyclin E CDK4/6->Cyclin E promotes transcription Rb Rb CDK4/6->Rb phosphorylates CDK2 CDK2 Cyclin E->CDK2 activates pRb pRb CDK2->pRb phosphorylates p21/p27 p21/p27 p21/p27->CDK2 E2F E2F Rb->E2F pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription This compound This compound This compound->CDK2

Caption: CDK2 Signaling Pathway in G1/S Transition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Separation cluster_3 Detection A Treat cells with This compound or vehicle B Heat cells at various temperatures A->B C Lyse cells and centrifuge to separate soluble and aggregated proteins B->C D Analyze soluble fraction by Western Blot for CDK2 C->D

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., OVCAR3) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest cells and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler. Include a non-heated control at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for CDK2.

    • Use a suitable secondary antibody and detection reagent to visualize the bands.

    • Quantify the band intensities to determine the melting curves. A shift in the melting curve in the presence of this compound indicates target stabilization. For isothermal dose-response (ITDR) CETSA, heat all samples at a single, optimized temperature (e.g., 52°C for cell lysates or 50°C for intact cells) to determine the EC50 of target engagement.[3]

LanthaScreen™ Eu Kinase Binding Assay

This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based biochemical assay to quantify the binding affinity of an inhibitor to its target kinase.

Kinase_Binding_Assay_Workflow A Prepare serial dilutions of this compound B Add CDK2/Cyclin A, Eu-anti-tag antibody, and fluorescent tracer to wells A->B C Incubate at room temperature B->C D Read TR-FRET signal C->D E Calculate IC50 from dose-response curve D->E

Caption: Kinase Binding Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Prepare a mixture of CDK2/Cyclin A kinase and a Europium-labeled anti-tag antibody.

    • Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted this compound.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This assay measures the functional consequence of CDK2 inhibition in cells by assessing the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb).

Western_Blot_Workflow cluster_0 Cell Treatment & Lysis cluster_1 SDS-PAGE & Transfer cluster_2 Immunoblotting cluster_3 Detection & Analysis A Treat cells with this compound and prepare cell lysates B Separate proteins by SDS-PAGE and transfer to a membrane A->B C Probe with primary antibodies (pRb, total Rb, CDK2, loading control) followed by secondary antibodies B->C D Visualize and quantify protein bands C->D

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CDK2-IN-14-d3 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering a lack of effect with CDK2-IN-14-d3 in their experiments. This resource provides troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to help identify and resolve common issues.

Understanding the Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It is important to note that this compound functions as a kinase inhibitor , not a targeted protein degrader (e.g., a PROTAC). Its primary mechanism of action is to block the catalytic activity of the CDK2 protein, thereby preventing the phosphorylation of its downstream substrates. This inhibition of CDK2 activity leads to cell cycle arrest, typically at the G1/S transition.[2][3]

A common point of confusion can be the expectation of protein degradation. This compound is not designed to induce the degradation of the CDK2 protein. Therefore, experiments such as Western blots may show no change in total CDK2 protein levels after treatment. The intended effect is the inhibition of CDK2's kinase activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here are some common questions and troubleshooting steps to consider if you are not observing the expected effect of this compound.

Q1: I don't see a decrease in CDK2 protein levels after treatment. Is the compound not working?

A1: This is the expected result. This compound is a CDK2 inhibitor, not a degrader. It works by blocking the kinase activity of CDK2, not by causing its degradation. You should not expect to see a change in total CDK2 protein levels. To assess the compound's efficacy, you should measure the phosphorylation of CDK2 substrates or downstream effects on the cell cycle.

Q2: What are the appropriate positive controls to use in my experiment?

A2: Using appropriate positive controls is crucial for validating your experimental system. Consider the following:

  • A known CDK2 inhibitor: Use another well-characterized CDK2 inhibitor (e.g., Milciclib, Palbociclib) to confirm that your assay can detect CDK2 inhibition.[3][4]

  • A sensitive cell line: Ensure you are using a cell line known to be sensitive to CDK2 inhibition.

  • A downstream biomarker: Measure a known downstream marker of CDK2 activity, such as the phosphorylation of Retinoblastoma protein (pRb) at Serine 780.

Q3: How can I be sure that the compound is active and stable?

A3: Compound integrity is critical for reliable results.

  • Proper Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.

  • Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Incomplete dissolution can lead to a lower effective concentration.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution, as this can lead to compound degradation. Aliquoting the stock solution is recommended.

Q4: Is it possible my cell line is resistant to CDK2 inhibition?

A4: Yes, intrinsic or acquired resistance is a possibility.

  • Cell Line Background: Some cancer cell lines may have alterations in cell cycle checkpoint proteins (e.g., mutations in Rb, p53, or amplification of other CDKs) that make them less dependent on CDK2 for proliferation.

  • Compensatory Pathways: Cells can sometimes activate compensatory signaling pathways to bypass the inhibition of CDK2.

  • Test a Panel of Cell Lines: If possible, test the effect of this compound on a panel of different cell lines to identify sensitive and resistant models.

Q5: What experimental readouts should I be using to measure the effect of this compound?

A5: Since you are not expecting protein degradation, your readouts should focus on the consequences of CDK2 inhibition.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Inhibition of CDK2 should lead to an accumulation of cells in the G1 phase and a reduction in the S phase population.

  • Phospho-protein Analysis: Use Western blotting or ELISA to detect changes in the phosphorylation of CDK2 substrates, such as pRb (Ser780, Ser807/811), p27 (Thr187), and others.

  • Cell Proliferation/Viability Assays: Use assays like MTT, MTS, or cell counting to measure the anti-proliferative effect of the compound over time.

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTS Assay)
Parameter Recommendation
Cell Seeding Density Varies by cell line. Seed cells in a 96-well plate to achieve 70-80% confluency at the end of the experiment.
Compound Treatment Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 24, 48, or 72 hours. Include a DMSO vehicle control.
MTS Reagent Add MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
Data Acquisition Measure the absorbance at 490 nm using a plate reader.
Data Analysis Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Rb
Parameter Recommendation
Cell Lysis Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification Determine protein concentration using a BCA assay.
SDS-PAGE Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
Antibodies Use primary antibodies against phospho-Rb (Ser780), total Rb, CDK2, and a loading control (e.g., GAPDH, β-actin). Use appropriate HRP-conjugated secondary antibodies.
Detection Use an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
Analysis Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
Cell Cycle Analysis by Flow Cytometry
Parameter Recommendation
Cell Treatment Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
Cell Fixation Harvest and fix cells in cold 70% ethanol.
Staining Resuspend fixed cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
Data Acquisition Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
Data Analysis Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing Pathways and Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates pRb Rb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of S_Phase_Genes S-Phase Genes (e.g., Cyclin A, PCNA) E2F->S_Phase_Genes activates transcription of G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

General Experimental Workflow for Testing this compound

Experimental_Workflow start Start prepare_compound Prepare this compound Stock Solution start->prepare_compound treat_cells Treat Cells with Compound (Dose-response and time-course) prepare_compound->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72 hours) treat_cells->incubate endpoint_assays Perform Endpoint Assays incubate->endpoint_assays cell_viability Cell Viability Assay (e.g., MTS) endpoint_assays->cell_viability western_blot Western Blot (pRb, Total Rb, CDK2) endpoint_assays->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) endpoint_assays->cell_cycle data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating a CDK2 inhibitor.

By systematically working through these troubleshooting steps, utilizing the provided protocols, and understanding the mechanism of action of this compound, researchers can more effectively diagnose and resolve issues related to a perceived lack of efficacy in their experiments.

References

Technical Support Center: Optimizing CDK2-IN-14-d3 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of CDK2-IN-14-d3, a potent and selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1]. It belongs to a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one compounds[1]. Its mechanism of action is to bind to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates and blocking cell cycle progression. The deuterated (d3) form was designed to reduce metabolic dealkylation, potentially offering a more stable compound for in vivo studies[1].

Q2: What is a recommended starting concentration for my cell-based experiments?

A2: A good starting point for determining the optimal concentration of this compound in your cell line is to perform a dose-response curve. Based on published data for similar highly selective CDK2 inhibitors, a typical starting range for in vitro cellular assays is between 10 nM and 10 µM. The non-deuterated parent compound showed a cellular IC50 of 102 nM in a p-Rb HTRF assay in COV318 cells[1]. However, the optimal concentration will be cell-line dependent.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO up to 10 mM. For long-term storage, it is recommended to store the solid compound as received at -20°C or -80°C. Once dissolved in DMSO, it is advisable to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Is this compound selective for CDK2 over other kinases?

A4: Yes, the parent compound of this compound was specifically developed for its high selectivity for CDK2. It has been shown to have over 200-fold selectivity against other CDKs such as CDK1, CDK4, CDK6, CDK7, and CDK9[1]. This high selectivity minimizes off-target effects that are common with pan-CDK inhibitors[1].

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell viability assays.

Possible Cause 1: Suboptimal cell seeding density.

  • Recommendation: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your specific cell line to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the experiment.

Possible Cause 2: Interference of the inhibitor with the assay readout.

  • Recommendation: Some kinase inhibitors can interfere with metabolic assays like the MTT assay, leading to an over- or underestimation of cell viability[2][3]. Consider using a non-metabolic readout for cell viability, such as a trypan blue exclusion assay, a crystal violet assay, or a cell counting method to confirm your results[3].

Possible Cause 3: Instability of the compound in cell culture media.

  • Recommendation: While this compound is designed for improved stability, it is good practice to refresh the media with the inhibitor at regular intervals for long-term experiments (e.g., every 24-48 hours).

Issue 2: No significant effect on cell proliferation at expected concentrations.

Possible Cause 1: The chosen cell line is not dependent on CDK2 for proliferation.

  • Recommendation: Confirm that your cell line of interest has a functional CDK2 pathway. Some cell lines may have compensatory mechanisms or may not be driven by CDK2 activity. Consider using a positive control cell line known to be sensitive to CDK2 inhibition.

Possible Cause 2: Insufficient incubation time.

  • Recommendation: The effects of cell cycle inhibitors may take time to become apparent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for observing a significant effect on cell proliferation.

Issue 3: Unexpected off-target effects or cellular toxicity.

Possible Cause 1: Concentration of the inhibitor is too high.

  • Recommendation: Even highly selective inhibitors can exhibit off-target effects at high concentrations. Perform a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect with minimal toxicity.

Possible Cause 2: The observed phenotype is a result of inhibiting a less-studied kinase.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of the Parent Compound of this compound

KinaseIC50 (nM)Fold Selectivity vs. CDK2
CDK20.51
CDK1>1000>2000
CDK4110220
CDK6210420
CDK7>1000>2000
CDK9>1000>2000

Data adapted from Sokolsky et al., ACS Medicinal Chemistry Letters, 2022.[1]

Table 2: Representative IC50 Values of Selective CDK2 Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Compound 19a MCF-7Breast Cancer0.025 - 0.115
CDKi 277 Colo205Colon Cancer0.163
Resveratrol SCC-VII, SCC-25, YD-38Oral Squamous Cell Carcinoma0.5 - 1.0
Compound 1 PC-3Prostate Cancer3.56
Compound 1 MDA-MB-231Triple-Negative Breast Cancer8.5

This table provides a reference for the range of potencies observed with other selective CDK2 inhibitors in different cancer cell lines.[4][5][6]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., Crystal Violet)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of desired concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

  • Destaining and Quantification:

    • Thoroughly wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data on a logarithmic scale and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of CDK2 Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., the IC50 concentration) and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed at 4°C to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended primary antibodies include:

      • Phospho-Rb (Ser807/811)

      • Total Rb

      • CDK2

      • Cyclin E

      • p21

      • p27

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription pRb pRb pRb->E2F releases CDK2 CDK2 Cyclin E->CDK2 activates DNA Replication DNA Replication CDK2->DNA Replication promotes CDK2_IN_14_d3 CDK2_IN_14_d3 CDK2_IN_14_d3->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined IC50 Determination cluster_2 Phase 3: Target Engagement Validation A Prepare broad range of This compound concentrations (e.g., 10 nM - 10 µM) B Treat cells for 72 hours A->B C Perform cell viability assay (e.g., Crystal Violet) B->C D Determine approximate IC50 C->D E Prepare narrower range of concentrations around approximate IC50 D->E Inform F Repeat cell viability assay E->F G Calculate precise IC50 F->G H Treat cells with IC50 concentration for 24 hours G->H Use I Perform Western Blot for p-Rb, total Rb, etc. H->I J Confirm inhibition of CDK2 pathway I->J

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide cluster_Inconsistent Inconsistent Results cluster_NoEffect No Effect Observed Start Inconsistent or No Effect Observed in Experiments Q1 Are you using a metabolic assay (e.g., MTT)? Start->Q1 Q2 Is the cell line known to be CDK2-dependent? Start->Q2 A1_Yes Switch to a non-metabolic viability assay (e.g., Crystal Violet) Q1->A1_Yes Yes A1_No Check cell seeding density and experimental consistency Q1->A1_No No A2_No Validate CDK2 pathway in your cell line or use a positive control cell line Q2->A2_No No/Unknown A2_Yes Increase incubation time (e.g., 48-72 hours) Q2->A2_Yes Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CDK2-IN-14-d3. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for experiments involving this potent and selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a deuterated analog of CDK2-IN-14, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine kinase that, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and progression through the S phase of the cell cycle. The parent compound belongs to a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, which were developed for their exceptional selectivity for CDK2.[1] The deuteration in this compound was introduced to improve the metabolic stability of the compound by slowing the process of sulfonamide dealkylation, a primary metabolic pathway for this series.[1] This modification enhances its pharmacokinetic properties without altering its kinase selectivity profile.

Q2: What are the known off-target effects of this compound?

A2: The parent compound of this compound, was designed for high selectivity against CDK2. While a full public kinome scan data set is not available, extensive selectivity profiling against closely related cyclin-dependent kinases has been published. The compound demonstrates high selectivity over CDKs 1, 4, 6, 7, and 9.[1] This high degree of selectivity minimizes the potential for off-target effects commonly seen with less selective CDK inhibitors. Researchers should always consider the possibility of context-specific off-target activities and can use techniques like proteomics or cellular thermal shift assays (CETSA) to investigate potential off-targets in their specific experimental system.

Q3: Why would I choose the deuterated version (d3) over the parent compound?

A3: The deuterated version, this compound, was developed to address in vivo metabolic liabilities of the parent compound.[1] Specifically, the deuterium substitution at the sulfonamide alkyl group slows down oxidation at the α-carbon, a common site of metabolism.[2] This leads to increased stability and potentially higher and more sustained compound exposure in in vivo experiments. For in vitro cellular assays, the parent compound and the deuterated version are expected to have identical activity and off-target profiles.

Q4: How does this compound affect the cell cycle?

A4: By selectively inhibiting CDK2, this compound is expected to induce a cell cycle arrest, primarily at the G1/S transition. CDK2, in complex with cyclin E, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for S-phase entry. Inhibition of CDK2 prevents Rb phosphorylation, thereby maintaining its suppression of E2F and halting cell cycle progression.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in cellular assays 1. Compound precipitation in media. 2. Cell line-specific differences in CDK2 dependency. 3. Degradation of the compound in solution.1. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across experiments. Check for precipitate in the media under a microscope. 2. Confirm the expression and activity of CDK2 in your cell line of choice. Not all cell lines are equally dependent on CDK2 for proliferation. 3. Prepare fresh stock solutions regularly and store them appropriately as recommended by the supplier.
Unexpected toxicity or off-target effects 1. High compound concentration. 2. Context-specific off-target activity. 3. Contamination of the compound.1. Perform a dose-response curve to determine the optimal concentration for CDK2 inhibition with minimal toxicity. 2. Consider performing a Cellular Thermal Shift Assay (CETSA) or proteomic profiling to identify potential off-target binders in your specific cell model. 3. Ensure the purity of your compound stock.
Lack of efficacy in an in vivo model 1. Poor pharmacokinetic properties of the non-deuterated parent. 2. Insufficient target engagement at the administered dose.1. Utilize the deuterated form, this compound, which is designed for improved metabolic stability and in vivo exposure.[1] 2. Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate compound concentration in plasma and tumor with target inhibition.

Quantitative Data

The selectivity of the parent compound of this compound was assessed against a panel of closely related kinases. The following table summarizes the inhibitory activity.

Kinase TargetIC50 (nM)Selectivity Fold vs. CDK2
CDK2/CycE1 <10 -
CDK1/CycB1>2000>200
CDK4/CycD1>2000>200
CDK6/CycD3>2000>200
CDK7/CycH1>2000>200
CDK9/CycT1>2000>200
Data derived from the parent compound as presented in Sokolsky et al., ACS Medicinal Chemistry Letters, 2022.[1]

Experimental Protocols

1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general guideline for determining the IC50 of an inhibitor against a purified kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Materials:

    • Purified CDK2/Cyclin E1 enzyme

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • Test compound (this compound)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Prepare a solution of CDK2/Cyclin E1 and the Eu-anti-tag antibody in assay buffer. Add this mixture to the wells.

    • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add this to the wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target within a cellular context.

  • Materials:

    • Cultured cells of interest

    • This compound

    • DMSO (vehicle control)

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

    • Equipment for SDS-PAGE and Western blotting

    • Anti-CDK2 antibody

  • Procedure:

    • Treat cultured cells with this compound at the desired concentration or with DMSO for a specified time (e.g., 1-2 hours).

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble CDK2 in each sample by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CycE CDK2 / Cyclin E CyclinE->CDK2_CycE activates CDK2_CycE->Rb hyper-phosphorylates S_Phase S-Phase Entry & DNA Replication CDK2_CycE->S_Phase promotes CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2_CycE inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

CETSA_Workflow A 1. Treat cells with This compound or DMSO B 2. Harvest and resuspend cells A->B C 3. Heat treatment across a temperature gradient B->C D 4. Cell lysis C->D E 5. Centrifugation to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze soluble CDK2 levels (e.g., Western Blot) F->G H 8. Plot melting curves to assess thermal shift G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CDK2-IN-14-d3. This guide provides detailed information on the stability, handling, and use of this potent and selective deuterated CDK2 inhibitor for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a deuterated, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It is primarily used in cancer research to study the effects of CDK2 inhibition on the cell cycle.[1][2]

Q2: What are the basic properties of this compound?

A2: The key properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₁H₂₂D₃N₅O₄S
Molecular Weight446.54 g/mol
CAS Number2498658-25-4
Solubility10 mM in DMSO

Source: Immunomart, MedChemExpress[1][2]

Q3: How should I store the solid compound?

A3: The solid compound is shipped at room temperature.[2] For long-term storage, it is recommended to refer to the Certificate of Analysis provided by the supplier.

Q4: What is the advantage of using a deuterated inhibitor?

A4: Deuteration, the replacement of hydrogen with its stable isotope deuterium, can offer several advantages in drug development. It can lead to improved metabolic stability and a longer half-life by slowing down the rate of metabolic breakdown.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected activity in my experiments.

  • Possible Cause 1: Compound degradation due to improper storage.

  • Possible Cause 2: Incompatibility with the solvent.

    • Solution: The primary recommended solvent is DMSO.[2] Using other solvents may affect the stability and activity of the compound. Ensure that the final concentration of DMSO in your experimental system is compatible with your cells or assay.

  • Possible Cause 3: H-D exchange in protic solvents.

    • Solution: If working in aqueous or other protic solvent systems, there is a possibility of hydrogen-deuterium exchange, which could alter the compound's properties. Whenever possible, use aprotic solvents for stock solutions.

Issue 2: Precipitation of the compound in my aqueous experimental medium.

  • Possible Cause: Low aqueous solubility.

    • Solution: this compound is soluble in DMSO but may have limited solubility in aqueous buffers. When diluting the DMSO stock solution into your aqueous experimental medium, ensure that the final concentration of the compound does not exceed its solubility limit in the final solvent mixture. It is advisable to add the DMSO stock to the aqueous buffer with vigorous vortexing to ensure rapid and complete mixing. If precipitation persists, consider lowering the final concentration of the inhibitor.

Experimental Protocols & Methodologies

While a specific, detailed experimental protocol for this compound is not publicly available, a general workflow for assessing its effect on cell cycle progression is provided below.

General Experimental Workflow for Cell Cycle Analysis

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Seed cells at desired density culture Culture cells overnight to allow attachment start->culture prepare_stock Prepare fresh stock solution of this compound in DMSO culture->prepare_stock treat_cells Treat cells with varying concentrations of this compound prepare_stock->treat_cells incubate Incubate for desired time period (e.g., 24, 48 hours) treat_cells->incubate control Include vehicle control (DMSO) control->treat_cells harvest Harvest cells incubate->harvest fix_stain Fix and stain cells with a DNA dye (e.g., Propidium Iodide) harvest->fix_stain flow_cytometry Analyze cell cycle distribution by flow cytometry fix_stain->flow_cytometry

Caption: A general experimental workflow for assessing the effect of this compound on cell cycle progression.

Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Its activity is dependent on its association with cyclins, primarily cyclin E and cyclin A. The simplified signaling pathway below illustrates the role of the CDK2/Cyclin E complex in promoting entry into the S phase. This compound inhibits the kinase activity of CDK2, thereby blocking this transition.

cdk2_pathway cluster_G1 G1 Phase cluster_G1S_transition G1/S Transition cluster_S_phase S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex (Transcription Repressed) CyclinD_CDK46->pRb_E2F phosphorylates pRb pRb E2F E2F S_phase_genes S-Phase Gene Transcription (e.g., Cyclin A, DNA Polymerase) E2F->S_phase_genes activates CyclinE_CDK2 Cyclin E / CDK2 pRb_p pRb-P (Phosphorylated) pRb_E2F->pRb_p releases CyclinE_CDK2->pRb_p hyper-phosphorylates DNA_replication DNA Replication S_phase_genes->DNA_replication leads to CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CyclinE_CDK2 inhibits

References

Technical Support Center: Troubleshooting CDK2-IN-14-d3 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CDK2-IN-14-d3. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this potent and selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a deuterated, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine protein kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[2][3] It associates with cyclin E and cyclin A to regulate cell cycle progression.[3] this compound works by inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest, primarily at the G1/S transition.[4] This inhibition can ultimately induce senescence in solid tumors.[5]

Q2: I am not observing the expected cell cycle arrest after treating my cells with this compound. What could be the reason?

Several factors could contribute to a lack of expected phenotype. Here's a troubleshooting guide:

  • Cell Line Dependency: The role of CDK2 in cell proliferation can be cell-type specific. Some cell lines may have redundant mechanisms or be less dependent on CDK2 for cell cycle progression.[6] It has been noted that some cancer cells become dependent on CDK2 and cyclin E for growth.[3]

  • Inhibitor Concentration and Treatment Duration: Ensure you are using the optimal concentration and treatment duration for your specific cell line. A dose-response and time-course experiment is highly recommended to determine the effective concentration (IC50) and optimal time point for observing cell cycle arrest.

  • Compound Stability and Solubility: this compound, like many small molecules, may have limited stability and solubility in aqueous solutions. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment and consider using a small amount of DMSO to aid solubility before diluting in culture medium.

  • Off-Target Effects: While this compound is reported to be selective, off-target effects at high concentrations cannot be entirely ruled out and might mask the expected phenotype.[7]

Q3: My experimental results show significant cell death instead of cell cycle arrest. Is this expected?

While the primary mechanism of CDK2 inhibition is cell cycle arrest, induction of apoptosis (programmed cell death) can occur in some cancer cells.[4] This is often dependent on the cellular context, the concentration of the inhibitor, and the duration of treatment. Unregulated cell division is a hallmark of cancer, and inhibiting CDK2 can stunt tumor growth by inducing cell cycle arrest and apoptosis in cancer cells.[4]

Q4: How can I confirm that this compound is effectively inhibiting its target in my cells?

To confirm target engagement, you can perform the following experiments:

  • Western Blot Analysis: Assess the phosphorylation status of downstream targets of CDK2. A key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in the phosphorylation of Rb at specific sites.

  • Kinase Assay: Perform an in vitro kinase assay using recombinant CDK2/cyclin E or CDK2/cyclin A complexes and a known substrate to directly measure the inhibitory activity of this compound.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
INX-315 (a selective CDK2 inhibitor) IC50 Varies by cell lineCCNE1-amplified gastric and ovarian carcinoma models[5]
QR-6401 (a selective CDK2 inhibitor) Antiproliferation Effect Single-digit nanomolarOVCAR3 (ovarian cancer)[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-Rb
  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb releases inhibition E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Troubleshooting_Workflow Start Experiment with This compound Expected_Outcome Observe Expected Phenotype? Start->Expected_Outcome Success Experiment Successful Expected_Outcome->Success Yes Troubleshoot Troubleshooting Steps Expected_Outcome->Troubleshoot No Check_Concentration Verify Inhibitor Concentration & Duration Troubleshoot->Check_Concentration Check_Compound Check Compound Stability & Solubility Check_Concentration->Check_Compound Check_CellLine Confirm Cell Line Dependency on CDK2 Check_Compound->Check_CellLine Confirm_Target Confirm Target Engagement (pRb) Check_CellLine->Confirm_Target Re_evaluate Re-evaluate Hypothesis or Experimental Design Confirm_Target->Re_evaluate

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for CDK2-IN-14-d3 are not publicly available. The following troubleshooting guide and FAQs are based on general best practices for handling small molecule inhibitors and may not be specific to this compound. Researchers should perform their own stability assessments under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound?

For long-term storage, it is recommended to store the solid compound at -20°C or -80°C, protected from light and moisture. For short-term storage, room temperature in a desiccator may be acceptable, but always refer to the manufacturer's instructions.[1]

Q2: What is the best solvent for preparing a stock solution of this compound?

According to supplier information, this compound is soluble in DMSO at 10 mM.[2] It is a common practice to prepare high-concentration stock solutions in a non-aqueous, aprotic solvent like DMSO.

Q3: How should I store the DMSO stock solution of this compound?

Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] When thawing an aliquot, allow it to come to room temperature before opening the vial to prevent condensation.

Q4: I suspect my this compound is degrading in my aqueous experimental buffer. What are the common causes?

Degradation in aqueous solutions is a common issue for small molecules. The primary causes are:

  • Hydrolysis: The compound reacts with water, leading to the cleavage of labile chemical bonds. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The compound may react with dissolved oxygen, which can be accelerated by the presence of metal ions or exposure to light.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to break chemical bonds.

  • Adsorption: The compound may adsorb to the surface of plasticware, leading to a decrease in the effective concentration.

Q5: What are the visible signs of compound degradation?

Visible signs can include a change in the color of the stock solution or the appearance of precipitates. However, degradation often occurs without any visible changes. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q6: How can I minimize the degradation of this compound in my experiments?

  • pH control: Use a buffer system to maintain a stable pH throughout your experiment, ideally close to neutral (pH 7.4) unless the compound is known to be more stable at a different pH.

  • Minimize exposure to light: Work with the compound in a dimly lit area or use amber-colored tubes and plates.

  • Degas aqueous buffers: To reduce oxidation, you can degas your aqueous buffers by sonication or sparging with nitrogen or argon before adding the compound.

  • Use fresh dilutions: Prepare fresh dilutions of the compound from the frozen stock solution for each experiment. Do not store the compound in aqueous buffers for extended periods.

  • Solvent concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) as high concentrations can have deleterious effects on cells and may affect compound stability.[1]

Q7: My experimental results are inconsistent. Could this be due to compound instability?

Yes, inconsistent results are a common symptom of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological effect. It is advisable to perform a stability test of the compound under your specific assay conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity over time Degradation in aqueous buffer (hydrolysis, oxidation)Prepare fresh dilutions for each experiment. Perform a time-course experiment to assess stability in your assay buffer. Consider adding antioxidants (with appropriate controls) if oxidation is suspected.
Precipitation in aqueous buffer Poor solubility at the working concentrationLower the final concentration. Ensure the stock solution is fully dissolved before dilution. Check the pH of the buffer, as solubility can be pH-dependent.
Inconsistent results between experiments Repeated freeze-thaw cycles of stock solutionAliquot the stock solution into single-use volumes.
Baseline drift or ghost peaks in HPLC/LC-MS analysis Degradation of the compound or impurities in the solventUse high-purity solvents and fresh buffers. Filter all solutions before analysis.

Experimental Protocols

Protocol 1: Stock Solution Stability Test

Objective: To assess the stability of this compound in a DMSO stock solution under different storage conditions.

Methodology:

  • Prepare a 10 mM stock solution of this compound in high-purity DMSO.

  • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours for room temperature and 4°C; 0, 1, 2, 4, 8 weeks for -20°C and -80°C), take one aliquot from each condition.

  • Analyze the concentration and purity of the compound in each aliquot using a validated HPLC or LC-MS method.

  • Compare the results to the time 0 sample to determine the percentage of degradation.

Protocol 2: In-Assay Stability Test

Objective: To determine the stability of this compound in the aqueous buffer used for a specific experiment.

Methodology:

  • Prepare the complete assay buffer (including all media components, serum, etc.).

  • Spike the assay buffer with this compound to the final working concentration.

  • Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • At various time points that cover the duration of your experiment (e.g., 0, 2, 4, 8, 24 hours), take a sample of the solution.

  • Immediately quench any potential further degradation by adding a strong organic solvent like acetonitrile or methanol and store at -80°C until analysis.

  • Analyze the concentration of the parent compound in each sample using HPLC or LC-MS.

  • Calculate the percentage of the compound remaining at each time point relative to time 0.

Quantitative Data Summary (Hypothetical Example)

Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Incubation Time (hours)% Remaining Compound (Mean ± SD, n=3)Appearance
0100 ± 0Clear Solution
298.5 ± 1.2Clear Solution
495.2 ± 2.1Clear Solution
888.7 ± 3.5Clear Solution
2470.1 ± 4.8Faint Precipitate

Visualizations

cluster_pathway Potential Degradation Pathways A This compound (Active Compound) B Hydrolysis (H₂O, pH extremes) A->B Ester/Amide Cleavage C Oxidation (O₂, metal ions) A->C Electron Loss D Photodegradation (Light, UV) A->D Bond Scission E Hydrolyzed Product (Inactive) B->E F Oxidized Product (Inactive) C->F G Photodegraded Product (Inactive) D->G cluster_factors Factors Influencing Compound Stability Stability Compound Stability Temp Temperature Temp->Stability pH pH pH->Stability Light Light Exposure Light->Stability Oxygen Dissolved Oxygen Oxygen->Stability Solvent Solvent/Buffer Solvent->Stability Time Incubation Time Time->Stability Container Container Material Container->Stability

References

Technical Support Center: CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CDK2-IN-14-d3, a potent and selective deuterated CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it deuterated?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The "-d3" designation indicates that it contains three deuterium atoms. This isotopic substitution is designed to reduce the rate of metabolic degradation, specifically dealkylation of the sulfonamide group, which can lead to a more stable compound profile in in vivo studies.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound, like other selective CDK2 inhibitors, functions by blocking the ATP-binding site of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), which are necessary for the G1 to S phase transition in the cell cycle. Consequently, treatment with this compound can lead to cell cycle arrest, cellular senescence, or apoptosis in susceptible cell lines.

Q3: In which types of cancer cell lines is this compound expected to be most effective?

A3: CDK2 inhibitors are particularly effective in cancer cells that are dependent on CDK2 activity for proliferation. This includes, but is not limited to, cancers with:

  • CCNE1 (Cyclin E1) amplification.

  • Acquired resistance to CDK4/6 inhibitors.[2]

  • Certain triple-negative breast cancers (TNBC).

  • Specific ovarian and gastric cancers.[2]

Q4: What are the expected cellular outcomes of treating cells with this compound?

A4: The primary cellular outcomes of CDK2 inhibition are:

  • Cell Cycle Arrest: Primarily at the G1/S boundary.

  • Induction of Senescence: A state of irreversible growth arrest.[3][4]

  • Induction of Apoptosis: Programmed cell death, particularly in cancer cells with specific genetic backgrounds (e.g., MYC overexpression).

The specific outcome is cell-type dependent.

Data Presentation

Table 1: Example IC50 Values for a Selective CDK2 Inhibitor in Various Cancer Cell Lines

Disclaimer: The following data is a representative example for a selective CDK2 inhibitor and is provided for illustrative purposes. Actual IC50 values for this compound should be determined empirically for your specific cell lines and experimental conditions.

Cell LineCancer TypeKey Genetic FeatureExample IC50 (nM)
OVCAR3Ovarian CancerCCNE1 Amplified50
MCF7Breast CancerER+, CDK4/6 Dependent>1000
MCF7-PalboRBreast CancerPalbociclib Resistant150
HCC1806Breast CancerTriple-Negative200
Hs68Normal FibroblastWild-Type>5000

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.

  • Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).

  • Assay: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50/IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Treatment: Treat cells with this compound at a concentration expected to induce apoptosis (e.g., 5-10x IC50) for a specified time (e.g., 24-48 hours). Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Senescence Assay (Senescence-Associated β-Galactosidase Staining)
  • Treatment: Treat cells with this compound at a sub-lethal concentration that induces cell cycle arrest (e.g., 1-2x IC50) for an extended period (e.g., 4-7 days).

  • Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.

  • Staining: Wash the cells and incubate them with the β-Galactosidase staining solution at 37°C overnight in a dry incubator (no CO2).[6]

  • Visualization: Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity.

  • Quantification: Count the percentage of blue-stained cells in multiple fields of view to quantify the level of senescence.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 / No Observed Effect
Possible Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the concentration of your stock solution. Perform a dose-response curve over a wider range of concentrations.
Cell Line Resistance Your cell line may not be dependent on CDK2 for proliferation. Consider using a cell line with known CDK2 dependency (e.g., CCNE1 amplified).
High Serum Concentration High protein content in the serum can bind to the inhibitor, reducing its effective concentration. Try reducing the serum percentage during treatment, if compatible with your cell line.
Insufficient Incubation Time As a cytostatic agent, this compound may require a longer incubation time to observe an effect on cell viability. Extend the treatment duration.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells from a consistent and low passage number range.
Cell Seeding Density Inconsistent initial cell numbers can affect the final readout. Ensure a uniform and optimal cell seeding density across all wells and experiments.
DMSO Concentration High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration consistent and as low as possible (typically <0.5%).
Edge Effects in Plates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS.
Issue 3: Off-Target Effects Observed
Possible Cause Troubleshooting Step
High Compound Concentration Using excessively high concentrations can lead to inhibition of other kinases. Use the lowest effective concentration possible based on your dose-response curves.
Pan-Kinase Inhibition While this compound is highly selective, at high concentrations it may inhibit other CDKs. Correlate your findings with CDK2 knockdown experiments (siRNA) to confirm the on-target effect.
Cellular Context The kinome and cellular signaling pathways can vary significantly between cell lines, leading to different off-target profiles.

Visualizations

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2_Cyclin_E CDK2/Cyclin E Cyclin E->CDK2_Cyclin_E binds CDK2 CDK2 CDK2->CDK2_Cyclin_E S_Phase_Genes S Phase Genes CDK2_Cyclin_E->S_Phase_Genes activates Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2_Cyclin_E inhibits

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Result (e.g., High IC50) Start->Problem Check_Compound Verify Compound (Fresh stock, concentration) Problem->Check_Compound Is compound integrity a concern? Check_Cells Assess Cell Health (Passage, density) Problem->Check_Cells Are cells behaving as expected? Check_Protocol Review Protocol (Incubation time, serum %) Problem->Check_Protocol Is the protocol optimal? Optimize Optimize Conditions Check_Compound->Optimize Check_Cells->Optimize Check_Protocol->Optimize Re_run Re-run Experiment Optimize->Re_run

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

interpreting unexpected results with CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when working with CDK2-IN-14-d3, a potent and selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the cell cycle?

A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2, in complex with cyclin E and cyclin A, is a key regulator of the G1 to S phase transition of the cell cycle.[1][2] Therefore, the expected effect of treating susceptible cancer cells with this compound is a G1 cell cycle arrest. This can be observed as an accumulation of cells in the G1 phase and a reduction in the percentage of cells in the S and G2/M phases when analyzed by flow cytometry.

Q2: I am not observing the expected G1 arrest. What are the possible reasons?

A2: Several factors could contribute to a lack of G1 arrest:

  • Cell Line Resistance: The cell line you are using may be resistant to CDK2 inhibition. Some cell lines have inherent resistance mechanisms or may not be dependent on CDK2 for cell cycle progression.

  • Compensatory Pathways: Some cancer cells can bypass CDK2 inhibition by upregulating other cyclin-dependent kinases, such as CDK1 or CDK4/6, which can also phosphorylate key substrates like the retinoblastoma protein (Rb) to promote cell cycle progression.

  • Drug Concentration and Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant cell cycle arrest. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Experimental Error: Issues with cell culture conditions, reagent stability, or the cell cycle analysis protocol itself can lead to inconclusive results.

Q3: My western blot results for downstream markers are ambiguous. How can I interpret them?

A3: When assessing the effect of this compound, a key downstream marker is the phosphorylation of the retinoblastoma protein (Rb) at CDK2-specific sites (e.g., Ser807/811). Unexpected western blot results could include:

  • No change in p-Rb levels: This could indicate resistance, insufficient drug concentration, or that the chosen time point is not optimal for observing the effect.

  • Bands at unexpected molecular weights: This could be due to protein degradation, post-translational modifications, or splice variants.[3][4] Ensure you are using fresh samples and protease inhibitors.

  • Multiple non-specific bands: This may be caused by issues with the primary or secondary antibodies, such as using too high of a concentration.[3][4]

For a detailed guide on interpreting western blot results, please refer to the troubleshooting section below.

Q4: Could off-target effects be responsible for my unexpected results?

A4: While this compound is designed to be a selective CDK2 inhibitor, like all kinase inhibitors, it may have off-target effects, especially at higher concentrations. Due to the high degree of sequence homology in the ATP-binding pocket, other CDKs such as CDK1, CDK3, CDK4, CDK6, and CDK9 are potential off-targets for CDK2 inhibitors.[5] If you suspect off-target effects, consider performing a broader kinase inhibition profiling assay or using a structurally different CDK2 inhibitor as a control.

Troubleshooting Guides

Problem 1: No significant decrease in cell viability or proliferation.
  • Possible Cause 1: Insufficient Drug Potency in Your Assay System.

    • Troubleshooting Steps:

      • Verify Drug Activity: Confirm the identity and purity of your this compound stock.

      • Optimize Concentration and Duration: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours).

      • Check Cell Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay to avoid confluence-related growth arrest.

  • Possible Cause 2: Intrinsic or Acquired Resistance.

    • Troubleshooting Steps:

      • Assess CDK2 Dependency: Use siRNA or shRNA to knock down CDK2 and confirm that the cell line's proliferation is dependent on CDK2.

      • Investigate Resistance Mechanisms:

        • Upregulation of CDK2: Analyze CDK2 protein levels by western blot in treated versus untreated cells.[1][2][6]

        • Selection of Polyploid Cells: Analyze the DNA content of resistant cell populations by flow cytometry.[1][2][6]

        • Expression of Compensatory CDKs: Profile the expression and activity of other CDKs like CDK1, CDK4, and CDK6.

Problem 2: Unexpected Cell Cycle Profile (e.g., G2/M arrest, no change).
  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Steps:

      • Titrate the Inhibitor: Use the lowest effective concentration of this compound to minimize off-target effects.

      • Use a Control Compound: Compare the effects of this compound with another selective CDK2 inhibitor with a different chemical scaffold.

      • Profile Against Other Kinases: If available, test the compound's activity against a panel of other kinases, particularly other CDKs.

  • Possible Cause 2: Cell Line-Specific Response.

    • Troubleshooting Steps:

      • Literature Review: Search for studies that have used CDK2 inhibitors in your specific cell line to understand its expected response.

      • Test in a Control Cell Line: Use a well-characterized, CDK2-dependent cell line (e.g., one with CCNE1 amplification) as a positive control.

Data Presentation

Table 1: Example of Kinase Selectivity Profile for a CDK2 Inhibitor.

Kinase TargetIC50 (nM)
CDK2/Cyclin E 5
CDK2/Cyclin A 8
CDK1/Cyclin B150
CDK3/Cyclin E95
CDK4/Cyclin D1>1000
CDK5/p25250
CDK6/Cyclin D3>1000
CDK9/Cyclin T1800

Note: This table presents example data for a hypothetical selective CDK2 inhibitor to illustrate the concept of a selectivity profile. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Western Blot Analysis of Rb Phosphorylation
  • Cell Lysis:

    • Seed and treat cells with this compound and appropriate controls (e.g., vehicle) for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total Rb and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation:

    • Treat cells with this compound for the desired time.

    • Harvest cells, including any floating cells, and wash with PBS.

  • Fixation:

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

Visualizations

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK CyclinD Cyclin D Ras_MAPK->CyclinD CDK46_CyclinD CDK4/6-Cyclin D CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates pRb p-Rb CDK46_CyclinD->pRb E2F E2F Rb->E2F inhibits pRb->E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription G1_S_Transition G1/S Transition E2F->G1_S_Transition drives CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb phosphorylates CDK2_CyclinE->pRb CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Protocol Review Experimental Protocol and Reagent Quality Start->Check_Protocol Dose_Response Perform Dose-Response & Time-Course Experiment Check_Protocol->Dose_Response Positive_Control Use a Known Sensitive Cell Line as a Positive Control Dose_Response->Positive_Control Western_Blot Analyze Downstream Markers (e.g., p-Rb) by Western Blot Positive_Control->Western_Blot Cell_Cycle Perform Cell Cycle Analysis by Flow Cytometry Western_Blot->Cell_Cycle siRNA Confirm CDK2 Dependency with siRNA/shRNA Cell_Cycle->siRNA Off_Target Investigate Off-Target Effects (e.g., control compound, kinome scan) Cell_Cycle->Off_Target Resistance Investigate Resistance Mechanisms (e.g., CDK2 levels, ploidy) Cell_Cycle->Resistance Interpret Interpret Results Based on Combined Evidence siRNA->Interpret Off_Target->Interpret Resistance->Interpret

Caption: General workflow for troubleshooting unexpected experimental results.

Logic_Diagram Is_pRb_down Is p-Rb decreased? Is_G1_arrest Is G1 arrest observed? Is_pRb_down->Is_G1_arrest Yes Check_WB Check Western Blot (Drug conc., time point) Is_pRb_down->Check_WB No Expected_Outcome Expected On-Target Effect Is_G1_arrest->Expected_Outcome Yes Check_Assay Check Flow Cytometry Assay/Protocol Is_G1_arrest->Check_Assay No Is_viability_down Is cell viability decreased? Possible_Resistance Possible Resistance (Check CDK2 levels, etc.) Is_viability_down->Possible_Resistance No Off_Target_or_Other Possible Off-Target Effects or Apoptosis Induction Is_viability_down->Off_Target_or_Other Yes Check_WB->Is_viability_down After re-evaluation

Caption: Decision tree for interpreting initial experimental outcomes.

References

Technical Support Center: CDK2-IN-14-d3 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CDK2-IN-14-d3 in their experiments. The content is designed to assist in reducing background and optimizing assay performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It is a deuterated form of a CDK2 inhibitor, which can be used in various assays to study CDK2 function and as a tool in cancer research. As a PROTAC (Proteolysis-Targeting Chimera), it functions by inducing the degradation of the CDK2 protein. PROTACs are bifunctional molecules that bring a target protein (in this case, CDK2) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Q2: What types of assays can be used with this compound?

This compound can be used in a variety of biochemical and cell-based assays to assess its effect on CDK2. These include:

  • Biochemical Kinase Activity Assays: To measure the direct inhibitory effect on CDK2 kinase activity.

  • Protein Degradation Assays: To quantify the reduction of CDK2 protein levels in cells.

  • Ternary Complex Formation Assays: To confirm the formation of the CDK2-PROTAC-E3 ligase complex.

  • Cell Viability and Proliferation Assays: To determine the downstream cellular effects of CDK2 inhibition and degradation.

Q3: What is the "hook effect" and how can I avoid it in my PROTAC assays?

The hook effect is a phenomenon observed in many PROTAC-based assays where the degradation efficiency of the target protein decreases at high concentrations of the PROTAC.[1] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase separately, which inhibits the formation of the productive ternary complex required for degradation.[1] To avoid the hook effect, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation.

Troubleshooting Guides

High Background in Biochemical Kinase Activity Assays

High background in kinase activity assays can mask the true inhibitory effect of this compound. Below are common causes and solutions.

Potential Cause Recommended Solution
Non-specific binding of assay reagents Increase the concentration of blocking agents like BSA or use a different blocking agent. Optimize washing steps to remove unbound reagents.
Contaminated reagents Use fresh, high-quality reagents, including ATP and kinase buffer. Filter-sterilize buffers if necessary.
High enzyme concentration Titrate the CDK2/Cyclin enzyme complex to determine the optimal concentration that gives a robust signal without excessive background.[2]
Sub-optimal ATP concentration The concentration of ATP can affect the assay window. Optimize the ATP concentration, often around the Km for the kinase, to ensure sensitive detection of inhibition.
Autophosphorylation of the kinase Run a control reaction without the substrate to determine the level of autophosphorylation. If high, you may need to optimize reaction time or buffer conditions.
Inconsistent or Noisy Data in Cell-Based Degradation Assays

Reliable quantification of CDK2 degradation is key to evaluating the efficacy of this compound. Here are some tips to improve data quality.

Potential Cause Recommended Solution
Cell health and density Ensure cells are healthy and seeded at a consistent density. Overtly confluent or stressed cells can lead to variable protein expression and degradation.
Inefficient cell lysis Use a lysis buffer optimized for your cell type and ensure complete cell lysis to release all cellular proteins for analysis.
Antibody issues (for Western blotting) Use a high-quality, validated antibody specific for CDK2. Optimize antibody dilution and incubation times to maximize signal-to-noise ratio.
Loading inconsistencies (for Western blotting) Quantify total protein concentration in lysates and load equal amounts per lane. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data.
"Hook effect" leading to reduced degradation Perform a full dose-response curve with a wide range of this compound concentrations to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[3]

Experimental Protocols

General Protocol for a Luminescent-Based CDK2 Kinase Activity Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Prepare Reagents:

    • CDK2 Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[4]

    • CDK2/Cyclin A2 enzyme complex.

    • CDK substrate peptide.

    • ATP solution.

    • This compound dilutions.

    • Kinase-Glo® Luminescent Kinase Assay reagent.

  • Assay Procedure:

    • Add 5 µL of CDK2/Cyclin A2 enzyme solution to each well of a 96-well plate.

    • Add 2.5 µL of this compound at various concentrations (and a vehicle control).

    • Add 2.5 µL of a mixture of substrate and ATP to initiate the reaction.

    • Incubate at 30°C for the optimized reaction time (e.g., 60 minutes).

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

General Protocol for a Cell-Based CDK2 Degradation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against CDK2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin).

  • Data Analysis:

    • Quantify the band intensities for CDK2 and the loading control using densitometry software.

    • Normalize the CDK2 signal to the loading control signal for each sample.

    • Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the log of the this compound concentration to determine the DC50 and Dmax.

Data Presentation

Biochemical Inhibition of CDK2
Compound CDK2/CycA IC50 (nM) CDK2/CycE IC50 (nM)
Example Inhibitor A 1525
Example Inhibitor B 510
This compound Data to be determined by userData to be determined by user
Cell-Based Degradation of CDK2 in HEK293 Cells
Compound DC50 (nM) Dmax (%) Timepoint (hours)
Example PROTAC X 509024
Example PROTAC Y 258516
This compound Data to be determined by userData to be determined by userData to be determined by user

Visualizations

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb inactivates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E CyclinE_CDK2->pRb further phosphorylates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition drives DNA_Replication DNA Replication G1_S_Transition->DNA_Replication CyclinA_CDK2 Cyclin A / CDK2 S_Phase_Progression S Phase Progression CyclinA_CDK2->S_Phase_Progression drives

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition of the cell cycle.

General PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC This compound (PROTAC) Ternary_Complex Ternary Complex (CDK2-PROTAC-E3) PROTAC->Ternary_Complex CDK2 CDK2 (Target Protein) CDK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ub_CDK2 Ubiquitinated CDK2 Ubiquitination->Ub_CDK2 Proteasome Proteasome Ub_CDK2->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

References

Best Practices for Storing CDK2-IN-14-d3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the proper storage and handling of CDK2-IN-14-d3. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound upon receipt?

A1: Upon receipt, the lyophilized powder of this compound should be stored at -20°C for long-term stability. While the product may be shipped at room temperature, which indicates short-term stability, immediate transfer to a freezer is recommended to preserve the compound's quality over time. For a similar CDK2 inhibitor, storage at -20°C has been shown to maintain its integrity for up to three years.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A2: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared.

Q3: How should I store the reconstituted this compound solution?

A3: Once reconstituted in DMSO, it is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage. This method helps to maintain the stability and activity of the compound.

Q4: Can I store the DMSO stock solution at -20°C?

A4: While short-term storage of a few days at -20°C is generally acceptable, long-term storage at -80°C is strongly recommended to minimize degradation and ensure the compound's stability for several months.

Q5: How many freeze-thaw cycles can the DMSO stock solution tolerate?

A5: To ensure the highest quality of the compound, it is best to avoid any freeze-thaw cycles. Aliquoting the stock solution into volumes appropriate for single experiments is the most effective way to prevent degradation associated with temperature fluctuations.

Q6: I received the product at room temperature. Is it still viable?

A6: Yes. This compound is typically shipped at ambient temperatures, which is acceptable for the duration of transit.[2][3] However, for long-term preservation of its chemical integrity and biological activity, it is imperative to store it at the recommended temperature of -20°C (as a powder) or -80°C (in DMSO) as soon as it is received.

Q7: Does the deuteration of the compound affect its storage requirements?

A7: The storage requirements for deuterated compounds are generally the same as for their non-deuterated counterparts. The primary concern is maintaining the chemical stability of the molecule, which is achieved through proper storage at low temperatures and protection from factors like light and moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound is difficult to dissolve in DMSO. 1. The compound may have absorbed moisture. 2. The concentration being prepared is too high.1. Ensure you are using anhydrous (dry) DMSO. Warm the vial slightly (to room temperature) before opening to prevent condensation. 2. Try vortexing or sonicating the solution briefly. If solubility issues persist, prepare a more dilute stock solution.
Precipitate forms in the DMSO stock solution after freezing. 1. The compound's solubility limit in DMSO was exceeded at lower temperatures. 2. The stock solution was not properly sealed, allowing moisture to enter.1. Gently warm the vial to room temperature and vortex to redissolve the precipitate before use. Consider preparing a less concentrated stock solution for future use. 2. Ensure vials are tightly sealed. Use paraffin film for extra protection.
Inconsistent experimental results using the same stock solution. 1. The stock solution has undergone multiple freeze-thaw cycles. 2. The compound has degraded due to improper long-term storage.1. Discard the current stock and prepare a fresh one from the lyophilized powder. Ensure the new stock is aliquoted into single-use volumes. 2. Verify that the stock solution has been stored at -80°C. If not, obtain a new vial of the compound.
Loss of compound activity over time. 1. Degradation of the compound in solution. 2. Contamination of the stock solution.1. Always use freshly prepared dilutions for your experiments. Avoid storing diluted solutions in aqueous buffers for extended periods. 2. Use sterile techniques when handling the compound and solutions. Prepare fresh stock solutions if contamination is suspected.

Storage Conditions Summary

Form Solvent Storage Temperature Short-Term Stability Long-Term Stability
Lyophilized PowderN/A-20°CShipped at room temperatureUp to 3 years at -20°C[1]
Stock SolutionDMSO-80°CA few days at -20°CRecommended at -80°C

Troubleshooting Workflow for Storage Issues

This compound Storage Troubleshooting Troubleshooting this compound Storage Issues start Start: Encountered Issue with this compound issue_type What is the nature of the issue? start->issue_type solubility Solubility Issue issue_type->solubility Difficulty Dissolving precipitation Precipitation After Freezing issue_type->precipitation Precipitate Observed inconsistent_results Inconsistent Results issue_type->inconsistent_results Variable Activity check_dmso Use Anhydrous DMSO? Warm vial before opening? solubility->check_dmso warm_vortex Warm vial to RT and vortex. Consider lower concentration. precipitation->warm_vortex check_freeze_thaw Multiple Freeze-Thaw Cycles? inconsistent_results->check_freeze_thaw check_dmso->warm_vortex Yes aliquot Discard and prepare fresh stock. Aliquot into single-use vials. check_dmso->aliquot No check_freeze_thaw->aliquot Yes check_storage_temp Stored at -80°C? check_freeze_thaw->check_storage_temp No check_storage_temp->aliquot Yes new_vial Obtain new vial of compound. check_storage_temp->new_vial No

Caption: Troubleshooting workflow for common issues encountered during the storage and handling of this compound.

References

Technical Support Center: CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues with CDK2-IN-14-d3, particularly precipitation during experimental use.

Troubleshooting Guide: Preventing Precipitation

Question: My this compound precipitated out of solution during my experiment. What are the common causes and how can I prevent this?

Answer:

Precipitation of this compound can occur due to several factors, primarily related to its solubility characteristics. Here’s a breakdown of potential causes and solutions:

  • Solvent Choice: The choice of solvent is critical. While highly soluble in organic solvents like DMSO, its solubility in aqueous media is significantly lower.

  • Solution Concentration: Exceeding the solubility limit in your final experimental medium is a common cause of precipitation.

  • Temperature: Temperature fluctuations can affect solubility. A decrease in temperature can cause the compound to crash out of solution.

  • pH of the Medium: The pH of your aqueous solution can influence the charge state of the compound, thereby affecting its solubility.

  • Improper Storage: Incorrect storage of stock solutions can lead to degradation or precipitation over time.

To prevent precipitation, consider the following troubleshooting workflow:

G cluster_start cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Precipitation of This compound check_conc Is the final concentration too high? start->check_conc check_solvent Was the intermediate dilution step adequate? check_conc->check_solvent No sol_conc Lower the final working concentration. check_conc->sol_conc Yes check_media Is the compound stable in the final aqueous medium? check_solvent->check_media Yes sol_dilution Perform serial dilutions in an intermediate solvent before adding to the aqueous medium. check_solvent->sol_dilution No check_temp Were there any significant temperature drops? sol_temp Pre-warm the aqueous medium before adding the compound. check_temp->sol_temp Yes end Issue Resolved check_temp->end check_media->check_temp Yes sol_media Test solubility in different buffers or media. Consider adding a solubilizing agent (e.g., BSA, Tween-20). check_media->sol_media No sol_conc->end sol_dilution->end sol_temp->end sol_media->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: We recommend using 100% DMSO to prepare a high-concentration stock solution. Ensure the compound is fully dissolved before storing.

Q2: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A2: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.

Q3: How should I store my this compound stock solution?

A3: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Q4: Can I dissolve this compound directly in aqueous buffer or cell culture medium?

A4: Direct dissolution in aqueous solutions is not recommended due to the compound's low aqueous solubility, which will likely lead to precipitation. Always prepare a high-concentration stock in an appropriate organic solvent first.

Q5: My compound precipitated after adding it to the cell culture medium. What should I do?

A5: If precipitation occurs upon dilution into your aqueous medium, try the following:

  • Vortexing during dilution: Add the compound dropwise to the vortexing medium to facilitate rapid mixing.

  • Intermediate dilution: Perform an intermediate dilution step in a solvent that is miscible with both your stock solvent and the final medium (e.g., ethanol or a small volume of the final medium).

  • Use of solubilizing agents: For certain applications, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or protein (e.g., BSA) to the final medium can help maintain solubility.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. Please note that these are approximate values and may vary slightly depending on the specific lot and experimental conditions.

SolventSolubility (Approximate)
DMSO≥ 50 mg/mL
Ethanol≥ 10 mg/mL
PBS (pH 7.2)< 0.1 mg/mL
Cell Culture Medium< 0.1 mg/mL

Experimental Protocols

Protocol: Preparing this compound for a Cell-Based Assay

This protocol provides a step-by-step guide for preparing and diluting this compound to minimize the risk of precipitation in a typical cell-based experiment.

  • Prepare a High-Concentration Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10 mM.

    • Vortex thoroughly for at least 1 minute to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Create Intermediate Dilutions:

    • Prepare a series of intermediate dilutions from your 10 mM stock solution using 100% DMSO. For example, to get a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

  • Prepare Final Working Solutions:

    • Pre-warm your cell culture medium to 37°C.

    • To prepare the final working concentration, perform a final dilution of your intermediate stock into the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of medium.

    • Crucially: Add the small volume of the DMSO stock to the larger volume of aqueous medium while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Application to Cells:

    • Remove the old medium from your cells and immediately add the medium containing the final concentration of this compound.

    • Gently swirl the plate or flask to ensure even distribution.

Signaling Pathway

The following diagram illustrates a simplified representation of the CDK2 signaling pathway, which is involved in cell cycle progression.

G CyclinE Cyclin E CDK2 CDK2 ActiveComplex Cyclin E-CDK2 (Active Complex) CyclinE->ActiveComplex CDK2->ActiveComplex Rb pRb ActiveComplex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits PhosphoRb pRb-P S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Inhibitor This compound Inhibitor->ActiveComplex Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Technical Support Center: CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions for the potent and selective CDK2 inhibitor, CDK2-IN-14-d3.

Quick Reference: Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₁H₂₂D₃N₅O₄SMedChemExpress Data Sheet
Molecular Weight 446.54 g/mol MedChemExpress Data Sheet
CAS Number 2498658-25-4MedChemExpress Data Sheet
Appearance Crystalline solidGeneral knowledge
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.--INVALID-LINK--

I. Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

IssuePossible CauseRecommended Action
Inconsistent or No Inhibition of CDK2 Activity in In Vitro Kinase Assays Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh working solutions from a properly stored stock for each experiment. Aliquot the stock solution upon initial dissolution to minimize freeze-thaw cycles.
Incorrect Assay Conditions: Suboptimal ATP concentration, enzyme concentration, or incubation time.Determine the Kₘ of ATP for your specific CDK2 enzyme lot and use an ATP concentration at or near the Kₘ for IC₅₀ determination. Optimize enzyme concentration to ensure the reaction is in the linear range.
Inactive Enzyme: Improper storage or handling of the recombinant CDK2/cyclin complex.Follow the supplier's recommendations for storage and handling of the enzyme. Confirm enzyme activity with a known potent CDK2 inhibitor as a positive control.
Assay Interference: Compound precipitation at the tested concentration or interference with the detection method (e.g., luminescence, fluorescence).Visually inspect for precipitation. Test the solubility of this compound in the final assay buffer. Run a control without the enzyme to check for assay signal interference.
Variability in Cell-Based Assay Results Cell Line Dependent Sensitivity: Different cell lines exhibit varying dependence on CDK2 for proliferation.Select cell lines with known CDK2 dependency or those overexpressing Cyclin E. Profile the effect of this compound across a panel of cell lines to determine the most sensitive model.
Compound Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cells.If direct measurement of intracellular concentration is not feasible, consider using a cellular target engagement assay like CETSA to confirm the compound is reaching its target.
Off-Target Effects: At higher concentrations, the inhibitor may engage other kinases, leading to confounding results.Perform a selectivity profiling against a panel of kinases to understand the off-target profile. Use the lowest effective concentration to minimize off-target effects.
Unexpected Cellular Phenotypes Compensation by other CDKs: Inhibition of CDK2 can sometimes be compensated for by other CDKs, such as CDK1.Consider co-treatment with inhibitors of other relevant CDKs or use genetic approaches (e.g., siRNA) to confirm the on-target effect.
"Hook Effect" in PROTAC-related experiments: While this compound is an inhibitor, if used in the design of a PROTAC, high concentrations can lead to the formation of inactive binary complexes instead of the desired ternary complex, reducing degradation efficiency.Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for target degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] By binding to the ATP pocket of CDK2, it prevents the phosphorylation of key substrates, leading to cell cycle arrest, primarily at the G1/S transition. The deuteration in its structure is designed to reduce metabolic lability, specifically to slow down the process of sulfonamide dealkylation, which can improve its pharmacokinetic properties.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes and stored at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions daily.

Q3: How can I confirm that this compound is engaging with CDK2 in my cellular experiments?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method relies on the principle that a ligand-bound protein is thermally more stable than its unbound form. An increase in the melting temperature of CDK2 in the presence of this compound indicates direct binding.

Q4: What are the expected off-target effects of this compound?

A4: this compound was developed from a series of compounds demonstrating high selectivity for CDK2 over other CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9. However, as with any kinase inhibitor, off-target effects are possible, especially at higher concentrations. It is advisable to perform or consult kinase panel screening data to understand the selectivity profile.

III. Experimental Protocols and Data

A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To verify the purity of a supplied batch of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.

    • Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

B. In Vitro CDK2 Kinase Activity Assay (Example using ADP-Glo™)

Objective: To determine the IC₅₀ value of this compound against CDK2.

Methodology:

  • Reagents: Recombinant human CDK2/Cyclin A or CDK2/Cyclin E, a suitable substrate (e.g., Histone H1 or a synthetic peptide), ATP, and the ADP-Glo™ Kinase Assay kit.

  • Reaction Setup:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 384-well plate, add the CDK2/Cyclin complex and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to the Kₘ for CDK2).

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Representative Data: The table below shows representative IC₅₀ values for a compound (2c) from the same chemical series as this compound, demonstrating its high selectivity for CDK2.

KinaseIC₅₀ (nM)Fold Selectivity vs. CDK2
CDK2/CycE 3 1
CDK1/CycB>1000>333
CDK4/CycD1630210
CDK6/CycD3760253
CDK7/CycH>1000>333
CDK9/CycT>1000>333
Data adapted from Sokolsky, A., et al. (2022). ACS Medicinal Chemistry Letters.[2][3][4]
C. Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to CDK2 in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a specified time (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen) or by sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble CDK2 by Western blotting using a specific anti-CDK2 antibody.

  • Data Interpretation: Plot the band intensity of soluble CDK2 as a function of temperature for both vehicle- and drug-treated samples. A shift of the melting curve to higher temperatures in the drug-treated sample indicates stabilization of CDK2 by the inhibitor. A typical thermal shift for a potent kinase inhibitor is in the range of 2-10°C.

IV. Visualizations

CDK2 Signaling Pathway in the G1/S Transition

The following diagram illustrates the central role of CDK2 in the G1 to S phase transition of the cell cycle. Growth factor signaling leads to the activation of CDK4/6-Cyclin D, which initiates the phosphorylation of the Retinoblastoma protein (Rb). This leads to the release of the E2F transcription factor, which promotes the expression of Cyclin E. The CDK2-Cyclin E complex then hyperphosphorylates Rb, leading to full E2F activation and the transcription of genes required for DNA synthesis. Subsequently, CDK2 associates with Cyclin A to promote progression through S phase.

CDK2_Signaling_Pathway GrowthFactors Growth Factors Ras_MAPK Ras/MAPK Pathway GrowthFactors->Ras_MAPK CyclinD_CDK46 Cyclin D-CDK4/6 Ras_MAPK->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb releases E2F E2F Rb->E2F inhibits CyclinE_Expression Cyclin E Gene Transcription E2F->CyclinE_Expression activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE Cyclin E CyclinE_Expression->CyclinE CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE binds CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinA CDK2-Cyclin A CDK2->CDK2_CyclinA Rb_Hyperphosphorylation Rb Hyperphosphorylation CDK2_CyclinE->Rb_Hyperphosphorylation hyperphosphorylates p21_p27 p21/p27 p21_p27->CDK2_CyclinE inhibits Rb_Hyperphosphorylation->E2F fully inhibits Rb DNA_Synthesis DNA Synthesis (S-Phase Entry) S_Phase_Genes->DNA_Synthesis CyclinA Cyclin A S_Phase_Genes->CyclinA CyclinA->CDK2_CyclinA binds S_Phase_Progression S-Phase Progression CDK2_CyclinA->S_Phase_Progression promotes

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Experimental Workflow for this compound Quality Control

The following diagram outlines a typical workflow for the quality control of a new batch of this compound.

QC_Workflow start Receive New Batch of This compound step1 Purity Assessment (HPLC) start->step1 decision1 Purity ≥ 98%? step1->decision1 step2 In Vitro Kinase Assay (IC₅₀ Determination) decision1->step2 Yes end_fail Batch Rejected/ Contact Supplier decision1->end_fail No decision2 Potency Consistent with Reference? step2->decision2 step3 Cellular Target Engagement (CETSA) decision2->step3 Yes decision2->end_fail No decision3 Thermal Shift Observed? step3->decision3 end_pass Batch Approved for Experimental Use decision3->end_pass Yes decision3->end_fail No

Caption: Quality control workflow for this compound.

References

dealing with batch-to-batch variation of CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CDK2-IN-14-d3. This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from the use of this potent and selective CDK2 inhibitor, with a particular focus on troubleshooting batch-to-batch variation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[2][3] By binding to the ATP pocket of CDK2, this compound blocks its kinase activity, preventing the phosphorylation of downstream substrates like Retinoblastoma protein (Rb). This leads to cell cycle arrest and can induce apoptosis in cancer cells where CDK2 activity is dysregulated. The "-d3" designation indicates that the compound has been isotopically labeled with three deuterium atoms, which can be useful for metabolic stability studies or as an internal standard in mass spectrometry-based assays.

Q2: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C. Once dissolved, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent and storage temperature. For instance, DMSO stock solutions should be stored at -80°C. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.

Q3: What are the potential causes of batch-to-batch variation with this compound?

Batch-to-batch variation in small molecule inhibitors can arise from several factors, including:

  • Purity: Differences in the percentage of the active compound versus impurities.

  • Solubility: Variations in the physical properties of the solid material that affect its ability to dissolve completely.

  • Potency: Subtle changes in the crystalline structure or the presence of minor impurities that can affect the binding affinity to the target kinase.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

Q4: Can the deuterium labeling affect the activity of the compound?

Isotopic labeling with deuterium is generally not expected to significantly alter the biological activity of a small molecule inhibitor, as the size and electronic properties are very similar to hydrogen. However, in some cases, deuteration can affect the metabolic stability of a compound, which may lead to altered pharmacokinetics in vivo. For in vitro experiments, significant differences in potency between a deuterated and non-deuterated analog are less common but not impossible.

Troubleshooting Guides

Guide 1: Initial Quality Control of a New Batch

It is crucial to perform initial quality control (QC) checks on any new batch of this compound before initiating critical experiments. This can help to identify potential issues early and ensure the reliability and reproducibility of your results.

Recommended QC Workflow:

Caption: Workflow for initial quality control of a new batch of this compound.

Table 1: Example Certificate of Analysis (CoA) Data for this compound

ParameterSpecificationBatch A (Good)Batch B (Problematic)
Appearance White to off-white solidConformsConforms
Purity (by HPLC) ≥98%99.5%95.2%
Identity (by ¹H-NMR) Conforms to structureConformsConforms
Mass Spectrum (m/z) [M+H]⁺ = 447.19447.2447.2
Solubility (in DMSO) ≥ 50 mg/mLConformsPoor, precipitates at 20 mg/mL

Table 2: User-Generated QC Data Comparison

ExperimentExpected ResultBatch A (Good)Batch B (Problematic)
Solubility in DMSO Clear solution at 10 mMClear solutionHazy, some precipitate
In Vitro Kinase Assay (IC50) 50 - 100 nM75 nM250 nM
Cell Proliferation Assay (EC50) 0.5 - 1.0 µM0.8 µM3.5 µM
Guide 2: Troubleshooting Inconsistent Experimental Results

If you observe that a new batch of this compound is producing results that are inconsistent with previous batches, follow this troubleshooting guide.

Troubleshooting_Inconsistent_Results cluster_compound Compound Checks cluster_protocol Protocol & Cell Checks A Inconsistent Experimental Results Observed B Check Compound Integrity A->B C Review Experimental Protocol A->C D Assess Cell Health and Passage Number A->D E Re-test Old vs. New Batch Side-by-Side B->E C->E D->E F Issue likely with compound E->F New batch underperforms G Issue likely with experimental setup E->G Both batches perform poorly

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Step 1: Verify Compound Integrity

  • Solubility: Ensure the compound is fully dissolved. If you observe any precipitate in your stock solution, gently warm it and vortex. If the precipitate remains, the solubility of the new batch may be lower.

  • Storage: Confirm that the compound has been stored correctly, both as a solid and in solution. Improper storage can lead to degradation.

Step 2: Review Experimental Parameters

  • Concentration Calculations: Double-check all calculations for dilutions of the stock solution.

  • Reagents: Ensure all other reagents used in the assay (e.g., ATP in a kinase assay, cell culture media) are fresh and from reliable lots.

Step 3: Side-by-Side Comparison

  • If you have any of a previous, reliable batch remaining, perform a side-by-side comparison with the new batch in a key experiment (e.g., an IC50 determination or a cell viability assay). This is the most definitive way to determine if the issue lies with the new batch of the compound.

Guide 3: Investigating Unexpected Off-Target Effects

If you suspect a new batch of this compound is causing unexpected phenotypes or off-target effects, consider the following.

Off_Target_Effects A Unexpected Phenotype Observed B Confirm On-Target Engagement A->B C Assess Downstream CDK2 Signaling B->C On-target engagement confirmed D Perform Kinase Profiling (if available) C->D Downstream signaling is as expected E Consider Impurity as the Cause D->E No obvious off-targets identified F Contact Supplier for Purity Analysis E->F

Caption: Decision tree for investigating unexpected off-target effects.

  • Confirm On-Target Engagement: Use Western blotting to check the phosphorylation status of known CDK2 substrates, such as Rb at Serine 807/811. A potent batch should show a decrease in p-Rb levels.

  • Broader Kinase Profiling: If available, screen the new batch against a panel of kinases to identify any new, significant off-target activities. Compare this profile to that of a previous, reliable batch.

  • Consider Impurities: An impurity in a new batch could be responsible for the off-target effects. If you have access to analytical chemistry resources, consider running an independent purity analysis (e.g., by HPLC-MS).

Signaling Pathway

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactive) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Hyper-phosphorylates (inactive) G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway leading to the G1/S cell cycle transition.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.

  • Add the appropriate volume of high-purity, anhydrous DMSO to create a 10 mM stock solution.

  • Vortex thoroughly and gently warm the vial (e.g., in a 37°C water bath) if necessary to ensure complete dissolution.

  • Once fully dissolved, create single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: In Vitro Kinase Assay for IC50 Determination

This protocol is a general guideline and may need to be optimized for your specific kinase and substrate.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Recombinant CDK2/Cyclin E enzyme.

    • Substrate: Histone H1 or a specific peptide substrate.

    • ATP: Prepare a stock solution in water. The final concentration in the assay should be at or near the Km for ATP for CDK2.

    • This compound: Prepare a serial dilution in DMSO.

  • Assay Procedure:

    • Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the CDK2/Cyclin E enzyme and substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (containing [γ-³²P]ATP for radiometric detection, or unlabeled ATP for antibody-based detection).

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction according to your detection method (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Data Analysis:

    • Quantify the phosphorylation signal.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay
  • Cell Seeding:

    • Seed your cells of interest (e.g., a cancer cell line with known CDK2 dependency) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow the cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.1%).

  • Incubation:

    • Incubate the cells for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • Assessing Proliferation:

    • Use a suitable method to quantify cell proliferation, such as:

      • Resazurin-based assays (e.g., alamarBlue): Add the reagent and measure fluorescence.

      • Crystal Violet Staining: Stain, solubilize the dye, and measure absorbance.

      • BrdU Incorporation: Pulse the cells with BrdU, followed by immunodetection.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of proliferation against the logarithm of the inhibitor concentration.

    • Fit the data to determine the EC50 value.

Protocol 4: Western Blotting for Downstream Target Modulation
  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for a relevant time period (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a CDK2 target (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against total Rb or a housekeeping protein like GAPDH or β-actin.

References

Validation & Comparative

A Comparative Guide to CDK2-IN-14 and its Deuterated Analog, CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, CDK2-IN-14, and its deuterated form, CDK2-IN-14-d3. The focus is on the potential advantages conferred by deuterium substitution, supported by an overview of relevant experimental methodologies.

Introduction to CDK2 Inhibition and the Rationale for Deuteration

Cyclin-Dependent Kinase 2 (CDK2) is a key protein in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[1] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a significant target for therapeutic intervention. Inhibitors of CDK2 can induce cell cycle arrest and senescence in tumor cells, offering a promising avenue for cancer treatment.[1]

The Deuterium Advantage

Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to enhance the pharmacokinetic properties of a compound.[2][3][4][5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a common step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family.[5][7][8]

Potential benefits of deuteration include:

  • Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.[2][5]

  • Increased Drug Exposure: Slower metabolism can result in higher and more sustained plasma concentrations of the active drug.[2]

  • Reduced Patient Dosing Frequency: A longer half-life may allow for less frequent administration of the drug.[3]

  • Potentially Altered Metabolite Profile: Deuteration can sometimes lead to a different ratio of metabolites, which may reduce the formation of toxic byproducts.[2]

This compound is the deuterated version of CDK2-IN-14, a potent and selective inhibitor of CDK2.[9][10] While specific comparative data is not publicly available, the rationale for the development of this compound is based on the established principles of deuterium substitution to potentially improve its drug-like properties.

Performance Comparison: Postulated Advantages of this compound

While direct experimental data comparing the performance of CDK2-IN-14 and this compound is not available in the public domain, the following table outlines the anticipated improvements in the deuterated form based on the known effects of deuterium substitution.

ParameterCDK2-IN-14 (Non-Deuterated)This compound (Deuterated) - PostulatedPotential Advantage of Deuteration
Potency (IC50) Potent CDK2 inhibitorExpected to have similar intrinsic potencyThe primary goal of deuteration is not to alter target affinity but to improve pharmacokinetics.
Metabolic Stability Susceptible to metabolismExpected to have higher metabolic stabilitySlower enzymatic breakdown leading to a longer half-life.
Pharmacokinetics Standard pharmacokinetic profileExpected to have an improved pharmacokinetic profile (e.g., longer half-life, increased exposure)May lead to more favorable dosing regimens and sustained therapeutic effect.

Experimental Protocols

To empirically determine the comparative performance of CDK2-IN-14 and this compound, the following key experiments would be essential.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of CDK2-IN-14 and this compound in a controlled in vitro system.

Methodology:

  • Incubation: The test compounds (CDK2-IN-14 and this compound) are incubated at a fixed concentration with liver microsomes (from human or other species) and a cofactor mix (e.g., NADPH) to initiate metabolic reactions.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the disappearance rate of the compound.

In Vivo Pharmacokinetic Study in Mice

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of CDK2-IN-14 and this compound in a living organism.

Methodology:

  • Animal Model: A cohort of mice is divided into two groups, one for each compound.

  • Drug Administration: A defined dose of either CDK2-IN-14 or this compound is administered to the respective group of mice, typically via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: The collected blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) for oral administration.

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the cell cycle, highlighting its activation and downstream effects that are targeted by inhibitors like CDK2-IN-14.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates pRb pRb CDK4_6->pRb Phosphorylates (Initial) E2F E2F pRb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->pRb Phosphorylates (Complete) S_Phase_Entry S-Phase Entry (DNA Replication) CDK2->S_Phase_Entry Promotes CDK2_IN_14 CDK2-IN-14 / this compound CDK2_IN_14->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway leading to S-phase entry.

Conclusion

While direct comparative data for CDK2-IN-14 and its deuterated analog this compound is not currently available in the public domain, the principles of deuteration in medicinal chemistry suggest that this compound holds the potential for an improved pharmacokinetic profile. Specifically, it is anticipated to exhibit enhanced metabolic stability, leading to a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. These potential advantages could translate into a more favorable dosing regimen in preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for the necessary studies to empirically validate these postulated benefits. Further research and publication of direct comparative data are crucial to fully elucidate the performance differences between these two compounds.

References

Unveiling the Selectivity of CDK2-IN-14-d3: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of oncology and cell cycle research, the selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) presents a promising therapeutic strategy. CDK2-IN-14-d3, a deuterated analog of the potent 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series of inhibitors, has emerged as a valuable tool for investigating CDK2 function. This guide provides a detailed comparison of the selectivity of this chemical scaffold against other notable CDK2 inhibitors, supported by experimental data and protocols to aid in the critical evaluation and application of these compounds in research and development.

At a Glance: Comparative Selectivity of CDK2 Inhibitors

The following table summarizes the inhibitory activity of the CDK2-IN-14 scaffold and other selective CDK2 inhibitors against a panel of Cyclin-Dependent Kinases. Lower IC50 or Ki values indicate higher potency.

Compound/ScaffoldCDK2 (IC50/Ki, nM)CDK1 (IC50/Ki, nM)CDK4 (IC50/Ki, nM)CDK5 (IC50/Ki, nM)CDK6 (IC50/Ki, nM)CDK7 (IC50/Ki, nM)CDK9 (IC50/Ki, nM)Selectivity (Fold vs. CDK1)
CDK2-IN-14 scaffold analog (5g) 8 >2000>2000180>2000>2000480>250
INX-3152.3 (NanoBRET IC50)374NDNDNDND2950~163
PF-068736000.09 (Ki)-0.13 (Ki)-0.16 (Ki)--N/A

Note: Data for the CDK2-IN-14 scaffold is based on a representative analog (5g) from the discovery publication[1]. Data for INX-315 is from a company presentation and represents cellular target engagement (NanoBRET). Data for PF-06873600 are Ki values and this compound is a dual CDK2/4/6 inhibitor[2]. ND = Not Disclosed. N/A = Not Applicable due to dual selectivity.

The data clearly positions the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, from which this compound is derived, as a highly selective inhibitor of CDK2. An extensive structure-activity relationship (SAR) study of this series has demonstrated the potential to achieve over 200-fold selectivity against other key cell cycle-related CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9[1]. This high selectivity is a critical attribute, as off-target inhibition of closely related kinases like CDK1 can lead to undesirable cellular toxicity.

In comparison, INX-315 also demonstrates significant selectivity for CDK2 over other CDKs. PF-06873600, on the other hand, is a potent dual inhibitor of CDK2, CDK4, and CDK6, which may be advantageous in certain therapeutic contexts but lacks the specific selectivity for CDK2[2].

The Central Role of CDK2 in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, primarily at the G1/S phase transition. Its activity is tightly controlled by the binding of regulatory cyclin partners, namely Cyclin E and Cyclin A. The activated CDK2/Cyclin complex then phosphorylates a host of substrate proteins, leading to the initiation of DNA replication and progression into the S phase.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds CDK2->pRb hyper-phosphorylates DNA_Replication DNA_Replication CDK2->DNA_Replication initiates

A simplified diagram of the CDK2 signaling pathway at the G1/S transition.

Experimental Protocols for Determining Inhibitor Selectivity

The validation of a kinase inhibitor's selectivity is paramount. Two widely accepted methods for this are broad-panel kinase screening assays and cellular target engagement assays.

KinomeScan: A Broad-Panel Biochemical Assay

The KinomeScan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.

KinomeScan_Workflow cluster_workflow KinomeScan Workflow start Start test_compound Test Compound (e.g., this compound) start->test_compound immobilized_ligand Immobilized Ligand incubation Incubation immobilized_ligand->incubation kinase Kinase kinase->incubation test_compound->incubation wash Wash unbound incubation->wash quantification Quantify bound kinase (e.g., qPCR) wash->quantification analysis Data Analysis (% of control) quantification->analysis end End analysis->end

A schematic workflow of the KinomeScan assay.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Components: The assay typically includes the kinase target, the immobilized ligand, and the test compound.

  • Procedure: The kinase is incubated with the test compound and the immobilized ligand. The amount of kinase that binds to the immobilized ligand is then quantified.

  • Detection: The amount of bound kinase is measured, often using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control. A lower percentage indicates a stronger interaction between the test compound and the kinase.

Cellular Thermal Shift Assay (CETSA): Measuring Target Engagement in Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within a cellular environment.

Methodology:

  • Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the thermal stability of the protein.

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are then heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The available data strongly supports the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, represented by compounds like this compound, as a highly selective tool for the inhibition of CDK2. Its superior selectivity over other CDKs, particularly CDK1, makes it an excellent candidate for investigating the specific roles of CDK2 in cellular processes and for the development of targeted cancer therapies. When selecting a CDK2 inhibitor for research, it is crucial to consider the desired selectivity profile. For studies requiring specific inhibition of CDK2, compounds from the CDK2-IN-14 series are highly recommended. For applications where dual inhibition of CDK2 and CDK4/6 is desired, a compound like PF-06873600 may be more appropriate. The experimental protocols outlined in this guide provide a framework for the independent validation of inhibitor selectivity and cellular target engagement, ensuring the robustness and reliability of future research in this critical area of drug discovery.

References

A Comparative Guide: CDK2-IN-14-d3 vs. Palbociclib in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for breast cancer, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone of treatment, particularly for hormone receptor-positive (HR+) subtypes. Palbociclib, a first-in-class CDK4/6 inhibitor, has transformed the standard of care. However, the development of resistance has spurred the exploration of new therapeutic avenues, including the targeting of CDK2. This guide provides a detailed comparison of the established CDK4/6 inhibitor, Palbociclib, with the novel, highly selective CDK2 inhibitor, CDK2-IN-14-d3, for researchers, scientists, and drug development professionals.

While extensive data is available for Palbociclib, it is important to note that specific experimental data for this compound in breast cancer cell lines is limited in the public domain. Therefore, this guide will leverage data on other highly selective CDK2 inhibitors as representative examples to illustrate the potential of this therapeutic class in comparison to Palbociclib.

Mechanism of Action: Targeting Different Phases of the Cell Cycle

Palbociclib is a potent and selective inhibitor of CDK4 and CDK6. These kinases, in complex with cyclin D, play a pivotal role in the G1 phase of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, initiates the transcription of genes required for the transition from the G1 to the S phase. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, inducing G1 cell cycle arrest and thereby inhibiting tumor cell proliferation.[1][2][3][4]

This compound is a deuterated, potent, and highly selective inhibitor of CDK2.[5] CDK2, primarily in complex with cyclin E and then cyclin A, is a key regulator of the G1/S transition and S phase progression.[6] In the context of CDK4/6 inhibitor resistance, cancer cells can become dependent on the CDK2/cyclin E pathway to bypass the G1 checkpoint.[1][6] Therefore, selective inhibition of CDK2 presents a rational strategy to overcome resistance to drugs like Palbociclib. The deuteration of this compound is a chemical modification intended to improve its metabolic stability.[1]

Comparative Performance Data

The following tables summarize the available quantitative data for Palbociclib and representative selective CDK2 inhibitors.

Table 1: In Vitro Efficacy of Palbociclib in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (nM)Reference
MCF-7HR+/HER2-148 ± 25.7[7][8]
T47DHR+/HER2-Data not consistently reported
MDA-MB-231Triple-Negative432 ± 16.1[7][8]
MB-453ER-/HER2+106[9]
MCF7-PR (Palbociclib Resistant)HR+/HER2-7150[8]
T47D-PR (Palbociclib Resistant)HR+/HER2-3370[8]

Table 2: Enzymatic Selectivity of the this compound Parent Scaffold

Data for a representative compound from the 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series.

KinaseIC50 (nM)Selectivity vs. CDK2Reference
CDK2/CycE0.3-[1]
CDK1/CycB>200>667-fold[1]
CDK4/CycD1>200>667-fold[1]
CDK6/CycD3>200>667-fold[1]
CDK7/CycH/MAT1>200>667-fold[1]
CDK9/CycT1>200>667-fold[1]

Table 3: In Vitro Efficacy of Representative Selective CDK2 Inhibitors in Breast Cancer Cell Lines

Data for other selective CDK2 inhibitors are used here to represent the potential of this drug class, as specific data for this compound is not publicly available.

InhibitorCell LineSubtypeIC50 (nM)Reference
BLU-222MCF-7 (Palbociclib Resistant)HR+/HER2-More sensitive than parental[10]
BLU-222T47D (Palbociclib Resistant)HR+/HER2-More sensitive than parental[10]
INCB123667HCC1569 (HER2+, Cyclin E high)-66.5% tumor growth inhibition in vivo[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for comparing these inhibitors.

Figure 1: Simplified CDK4/6 and CDK2 signaling pathways in cell cycle progression.

Experimental_Workflow Start Start Cell_Culture Breast Cancer Cell Lines (e.g., MCF-7, T-47D, MDA-MB-231) Start->Cell_Culture Treatment Treat with This compound or Palbociclib (Dose-response) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Cell_Cycle Flow Cytometry (Propidium Iodide Staining) Treatment->Cell_Cycle Protein_Analysis Western Blot (pRb, Total Rb, CDK2, etc.) Treatment->Protein_Analysis Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Protein_Analysis->Data_Analysis

Figure 2: General experimental workflow for comparing CDK inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Treatment: Treat the cells with serial dilutions of this compound or Palbociclib for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Rb Phosphorylation
  • Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with the inhibitors for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

Palbociclib has been a transformative therapy for HR+/HER2- breast cancer by effectively inducing G1 arrest through CDK4/6 inhibition. However, acquired resistance, often driven by the upregulation of the CDK2/cyclin E pathway, presents a significant clinical challenge.

This compound, as a representative of a new class of highly selective CDK2 inhibitors, holds the potential to address this unmet need. While direct comparative data in breast cancer cell lines is still emerging, the high selectivity of its parent scaffold suggests a favorable therapeutic window. The available preclinical data for other selective CDK2 inhibitors, such as BLU-222 and INCB123667, demonstrate promising activity, particularly in models of Palbociclib resistance. These agents can overcome resistance by targeting the bypass pathway that cancer cells utilize to evade CDK4/6 blockade.

Further preclinical studies directly comparing this compound with Palbociclib in a panel of breast cancer cell lines, including Palbociclib-resistant models, are warranted to fully elucidate its therapeutic potential. Such studies will be crucial in guiding the clinical development of this next generation of CDK inhibitors and defining their role in the evolving landscape of breast cancer treatment.

References

Navigating the Kinase Landscape: A Comparative Guide to the Specificity of CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell cycle regulation, Cyclin-Dependent Kinase 2 (CDK2) stands as a pivotal player, orchestrating the transition from the G1 to the S phase. Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of the deuterated inhibitor, CDK2-IN-14-d3, focusing on its specificity for CDK2 over other members of the CDK family. The information presented herein is based on preclinical data and is intended to guide research and development efforts.

Unveiling the Selectivity Profile of a Potent CDK2 Inhibitor

This compound is a potent and selective inhibitor of CDK2. Its non-deuterated counterpart, CDK2-IN-14 (also referred to as compound 4f in foundational research), has been extensively profiled against a panel of cyclin-dependent kinases to establish its selectivity. The following table summarizes the inhibitory activity and selectivity of close structural analogs, highlighting the remarkable preference for CDK2.

CompoundCDK2 IC50 (nM)Fold Selectivity vs. CDK1Fold Selectivity vs. CDK4Fold Selectivity vs. CDK6Fold Selectivity vs. CDK7Fold Selectivity vs. CDK9
Analog 5f 1.3>1500>1500>1500>1500200
Analog 5g 1.1>1800>1800>1800>1800230
Analog 6 1.8>1100>1100>1100>1100170

Data sourced from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022.[1]

The data clearly demonstrates that these 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives exhibit exceptional selectivity for CDK2, with inhibitory concentrations in the low nanomolar range.[1] The fold selectivity against other key cell cycle-related CDKs, such as CDK1, CDK4, and CDK6, as well as the transcriptional kinases CDK7 and CDK9, is consistently over 1000-fold for the most selective analogs.[1] This high degree of selectivity is a critical attribute, as off-target inhibition of other CDKs can lead to undesirable toxicities. The deuteration in this compound is designed to improve metabolic stability without altering the core pharmacophore responsible for this impressive selectivity profile.[1]

Experimental Protocols: Deconstructing the Kinase Inhibition Assay

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following is a representative methodology for an in vitro kinase inhibition assay, based on standard practices in the field, to assess the activity of compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified human cyclin-dependent kinases.

Materials:

  • Enzymes: Purified, recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK1/Cyclin B, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK7/Cyclin H/MAT1, CDK9/Cyclin T1).

  • Substrate: A suitable peptide or protein substrate for each kinase (e.g., Histone H1 for CDK1/2, a fragment of the Retinoblastoma protein (Rb) for CDK4/6).

  • ATP: Adenosine triphosphate, [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for luminescence-based assays.

  • Test Compound: this compound or other inhibitors, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), and other components to ensure optimal enzyme activity.

  • Detection Reagents: Depending on the assay format, this may include reagents for luminescence-based ATP detection (e.g., Kinase-Glo®), phosphocellulose paper and a scintillation counter for radiometric assays, or phosphospecific antibodies for ELISA-based methods.

  • Microplates: 96-well or 384-well plates suitable for the chosen detection method.

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with solvent only (e.g., DMSO) is included to determine the uninhibited enzyme activity.

  • Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the microplate.

  • Inhibitor Incubation: The serially diluted test compound is added to the reaction mixture and incubated for a predetermined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate determination of competitive inhibition.

  • Reaction Incubation: The reaction is allowed to proceed for a specific time, ensuring that the product formation is within the linear range of the assay.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺, or a denaturing agent).

  • Signal Detection: The amount of product formed is quantified using the chosen detection method.

    • Radiometric Assay: The reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated radioactive ATP. The radioactivity incorporated into the substrate is measured using a scintillation counter.

    • Luminescence-Based Assay: A reagent that measures the amount of ATP remaining in the well is added. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The raw data is converted to percent inhibition relative to the no-inhibitor control. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Mechanism: The CDK2 Signaling Pathway

To understand the biological context in which this compound operates, it is essential to visualize the CDK2 signaling pathway. The following diagram, generated using Graphviz, illustrates the key components and regulatory steps involved in CDK2 activation and its role in cell cycle progression.

CDK2 signaling pathway and point of inhibition.

This guide provides a foundational understanding of the selectivity of this compound and the experimental approaches used to characterize such inhibitors. For researchers embarking on studies involving CDK2 inhibition, a thorough evaluation of the inhibitor's specificity is paramount to ensure the validity and translatability of the findings.

References

A Comparative Analysis of CDK2-IN-14-d3 and CYC065 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKs) represent a pivotal class of molecules. This guide provides a detailed comparison of two noteworthy CDK inhibitors: CDK2-IN-14-d3, a highly selective CDK2 inhibitor, and CYC065 (Fadraciclib), a dual inhibitor of CDK2 and CDK9. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental foundations of these findings.

Introduction to the Compounds

This compound is a potent and exceptionally selective inhibitor of CDK2, developed from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.[1] Its design strategy focused on achieving high selectivity against other CDK family members to minimize off-target effects.[1] The inclusion of deuterium in its structure was a strategic modification to reduce metabolic dealkylation, thereby improving its pharmacokinetic profile.[1]

CYC065 (Fadraciclib) is an orally available, second-generation CDK inhibitor that potently targets both CDK2 and CDK9.[1][2][3] Its dual inhibitory mechanism allows it to interfere with both cell cycle progression (via CDK2) and transcription (via CDK9).[2][3] CYC065 has been investigated in numerous preclinical and clinical studies for various malignancies.[4][5][6][7]

Efficacy and Potency: A Quantitative Comparison

The following tables summarize the available quantitative data on the potency and efficacy of this compound and CYC065.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTargetIC50 (nM)Selectivity vs. Other CDKs
This compound CDK2/CycE11.1>200-fold vs. CDK1/4/6/7/9
CYC065 (Fadraciclib) CDK2/cyclin A5-
CDK9/cyclin T126Potent against CDK2 and CDK9

Data for this compound from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022. Data for CYC065 from PLOS One. 2020;15(7):e0234103 and Selleck Chemicals.

Table 2: Cellular Efficacy

CompoundCell LineAssayIC50 (µM)
This compound COV318p-Rb HTRF0.102 (without blood), inactive (with blood)
CYC065 (Fadraciclib) Various AML cell linesResazurin assay (72h)Varies by cell line
Colorectal Cancer PDOsCell-Titer Glo (72h)2.65 ± 3.92

Data for this compound from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022. Data for CYC065 from PLOS One. 2020;15(7):e0234103 and ASCO Meeting Abstract 2024.

Mechanism of Action

This compound: Selective CDK2 Inhibition

This compound's primary mechanism is the highly selective inhibition of CDK2. CDK2 is a key regulator of the G1/S phase transition in the cell cycle. By inhibiting CDK2, this compound is expected to induce cell cycle arrest at this checkpoint, preventing DNA replication and subsequent cell division. This targeted approach aims to be particularly effective in tumors with CDK2 hyperactivity or amplification of its binding partner, cyclin E (CCNE1).[1]

CDK2_IN_14_d3 CDK2_IN_14_d3 CDK2_Cyclin_E CDK2/Cyclin E Complex CDK2_IN_14_d3->CDK2_Cyclin_E Inhibits Rb_Phosphorylation Rb Phosphorylation CDK2_Cyclin_E->Rb_Phosphorylation Promotes G1_S_Transition G1/S Phase Transition Rb_Phosphorylation->G1_S_Transition Allows Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation cluster_cdk2 CDK2 Inhibition cluster_cdk9 CDK9 Inhibition CYC065_CDK2 CYC065 CDK2 CDK2 CYC065_CDK2->CDK2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Leads to CYC065_CDK9 CYC065 CDK9 CDK9 CYC065_CDK9->CDK9 Inhibits Transcription Transcription of MCL1, MYC CDK9->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to Start Start Prepare_Reaction Prepare reaction mix: - Kinase (e.g., CDK2/CycE1) - Substrate (e.g., Rb peptide) - ATP Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of inhibitor (this compound or CYC065) Prepare_Reaction->Add_Inhibitor Incubate Incubate at room temperature Add_Inhibitor->Incubate Measure_Activity Measure kinase activity (e.g., ADP-Glo, HTRF) Incubate->Measure_Activity Analyze_Data Analyze data to determine IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Cross-Reactivity of CDK2-IN-14-d3 and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor CDK2-IN-14-d3 with other known cyclin-dependent kinase (CDK) inhibitors. The following sections present a detailed analysis of their cross-reactivity profiles, supported by experimental data and methodologies, to aid in the selection of the most appropriate compounds for research and development.

Introduction to CDK2 and Its Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, particularly during the transition from the G1 to the S phase. Its dysregulation is a hallmark of many cancers, making it a significant target for therapeutic intervention. This compound is a potent and selective deuterated inhibitor of CDK2, designed for enhanced metabolic stability and use in cancer research. The selectivity of any kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity and misleading experimental results. This guide compares the selectivity of this compound's non-deuterated counterpart and other prominent CDK inhibitors to provide a comprehensive overview of their cross-reactivity.

Comparative Analysis of Kinase Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 values) of several CDK inhibitors against a panel of cyclin-dependent kinases. A lower IC50 value indicates greater potency. The data presented here has been compiled from various sources to provide a comparative landscape.

Kinase TargetINX-315 (Representative for this compound) IC50 (nM)Milciclib IC50 (nM)[7][8][9]SNS-032 IC50 (nM)[10][11][12][13]Roscovitine IC50 (nM)[14][15]
CDK2/Cyclin E 0.6 [2][3]363 48 700
CDK2/Cyclin A 2.4 [3]45 48 700
CDK1/Cyclin B30[3]398480650
CDK4/Cyclin D1133[3]160925>100,000
CDK5/p35-265340160
CDK6/Cyclin D3338[3]->1000>100,000
CDK7/Cyclin H-15062800
CDK9/Cyclin T73[3]-4-

Summary of Selectivity:

  • INX-315 (as a proxy for this compound): Demonstrates exceptional potency and selectivity for CDK2 over other CDKs. The IC50 value for CDK2/Cyclin E is in the sub-nanomolar range, with significantly higher concentrations required to inhibit other CDKs.[1][2][3]

  • Milciclib: While potent against CDK2, it also shows considerable activity against other CDKs, including CDK1, CDK4, CDK5, and CDK7, as well as the receptor tyrosine kinase TRKA.[7][8][9][16]

  • SNS-032: Exhibits potent inhibition of CDK2, but also demonstrates high potency against CDK9 and CDK7.[10][11][12][13]

  • Roscovitine: Shows a preference for CDK2 and CDK5, but with less potency compared to the other inhibitors. It has significantly weaker activity against CDK4 and CDK6.[14][15]

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for preclinical drug development. The following are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17][18][19][20][21]

Principle: The assay is a two-step process. First, the kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added, which converts the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the specific CDK/cyclin complex, the peptide or protein substrate, and the kinase inhibitor at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radiolabeled ATP Filter-Binding Assay

This is a traditional and robust method for measuring kinase activity.[22]

Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific substrate by the kinase.

Procedure:

  • Kinase Reaction:

    • Set up kinase reactions in a microplate with the kinase, substrate (e.g., Histone H1 for CDKs), kinase buffer, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding radiolabeled ATP.

    • Incubate the plate at a controlled temperature for a defined period.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a solution such as phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will be washed away.

  • Washing:

    • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.

  • Signal Detection:

    • Add a scintillation cocktail to each well of the dried filter plate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity detected is directly proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

CDK2 Signaling Pathway

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Induces CDK4_6_Cyclin_D CDK4/6-Cyclin D (Active) Cyclin_D->CDK4_6_Cyclin_D CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D pRb_E2F pRb-E2F Complex (Inactive) CDK4_6_Cyclin_D->pRb_E2F Phosphorylates pRb pRb pRb pRb->pRb_E2F E2F E2F Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription pRb_E2F->E2F Releases pRb_p pRb-P pRb_E2F->pRb_p CDK2_Cyclin_E CDK2-Cyclin E (Active) Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E CDK2_Cyclin_E->pRb Hyper-phosphorylates S_Phase_Entry S-Phase Entry CDK2_Cyclin_E->S_Phase_Entry Promotes CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2_Cyclin_E Inhibits

Caption: CDK2 signaling pathway in cell cycle progression.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Kinase_Inhibitor_Workflow Start Start: Select Kinase Panel and Inhibitor Concentrations Assay_Setup Set up Kinase Reactions: - Kinase - Substrate - Inhibitor - ATP (radiolabeled or cold) Start->Assay_Setup Incubation Incubate at Controlled Temperature and Time Assay_Setup->Incubation Detection Detection of Kinase Activity (e.g., Radioactivity or Luminescence) Incubation->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile: Compare IC50s across Kinase Panel Data_Analysis->Selectivity_Profile

Caption: General workflow for determining kinase inhibitor selectivity.

References

Confirming Target Engagement of CDK2 Inhibitors in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods to confirm the target engagement of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, such as the hypothetical compound CDK2-IN-14-d3, within a cellular environment. We present detailed protocols for established assays, quantitative data comparison tables, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Introduction to CDK2 and Target Engagement

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, primarily active during the G1/S phase transition and S phase.[1] Its dysregulation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. Confirmation of target engagement—the direct physical interaction of a drug with its intended target protein in a cellular milieu—is a critical step in the development of novel CDK2 inhibitors. This guide explores and compares several widely used techniques to quantify and validate this engagement.

Comparative Overview of Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the desired endpoint (e.g., direct binding, downstream functional effect), required instrumentation, and throughput. Below is a summary of common methods used to confirm CDK2 inhibitor target engagement.

Assay Principle Output Throughput Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRFCETSA)Low to HighLabel-free, confirms intracellular binding, applicable to various cell types and tissues.[2][3]Indirect measure of binding, requires specific antibodies for detection, optimization of heating conditions is necessary.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged CDK2 and a fluorescent tracer. Inhibitor binding displaces the tracer, reducing the BRET signal.IC50 values, kinetic parameters (residence time).HighLive-cell assay, provides quantitative binding affinity, highly sensitive.[4][5][6]Requires genetic modification of cells to express the fusion protein, potential for steric hindrance from the tag.
Western Blot for Phospho-Substrates Measures the phosphorylation status of downstream CDK2 substrates, such as Retinoblastoma protein (pRb).Changes in phosphorylation levels of substrates like pRb (Ser807/811).[7]LowMeasures the functional consequence of target engagement, utilizes standard laboratory techniques.Indirect, pathway-dependent, can be affected by off-target effects, semi-quantitative.
In Vitro Kinase Activity Assay Measures the ability of the inhibitor to block the phosphorylation of a substrate by purified CDK2/cyclin complexes.IC50 values.Medium to HighDirect measure of enzymatic inhibition, allows for detailed kinetic studies.[8][9][10][11]Does not confirm target engagement in a cellular context, may not reflect cellular potency due to factors like cell permeability and ATP concentration.
Competitive Binding Assays The inhibitor competes with a known ligand (e.g., a fluorescent probe) for binding to CDK2.Ki or IC50 values.HighQuantitative measure of binding affinity.Typically performed with purified proteins, not in a cellular environment.[12]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental processes, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_G1_S_Phase G1/S Phase Transition cluster_Inhibition Inhibitor Action Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription CDK2_IN_14_d3 CDK2_IN_14_d3 CDK2_IN_14_d3->CDK2 inhibits

Caption: CDK2 signaling pathway and point of intervention for an inhibitor.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells at a temperature gradient A->B C 3. Lyse cells and separate soluble and precipitated proteins B->C D 4. Analyze soluble CDK2 levels by Western Blot or other methods C->D E 5. Plot protein abundance vs. temperature to determine thermal shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow cluster_workflow NanoBRET Target Engagement Workflow A 1. Transfect cells with NanoLuc®-CDK2 fusion vector B 2. Add fluorescent tracer and This compound at varying concentrations A->B C 3. Incubate to allow binding equilibrium B->C D 4. Measure BRET signal C->D E 5. Plot BRET signal vs. inhibitor concentration to determine IC50 D->E

Caption: Workflow for the NanoBRET Target Engagement Assay.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol for CDK2

This protocol is adapted from publicly available resources.[2][13][14]

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest cells and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 3°C intervals) using a thermal cycler. Include an unheated control at room temperature.[14][15]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble CDK2 in each sample by Western blotting using a CDK2-specific antibody.

    • Quantify the band intensities and normalize to the unheated control.

    • Plot the percentage of soluble CDK2 against the temperature for both the vehicle- and inhibitor-treated samples to determine the melting curves and the thermal shift.

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol for CDK2

This protocol is based on manufacturer's guidelines and published studies.[4][5][16]

  • Cell Preparation and Transfection:

    • The day before the assay, transfect HEK293 cells with a vector expressing a NanoLuc®-CDK2 fusion protein and a vector for its corresponding cyclin (e.g., Cyclin E1).[4]

    • Plate the transfected cells in a white, tissue culture-treated 96-well or 384-well plate.

  • Assay Execution:

    • Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

    • Add the fluorescent NanoBRET™ tracer to the cells, followed by the addition of the diluted inhibitor or vehicle control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 1 hour) to allow for binding to reach equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Protocol for Phosphorylated Retinoblastoma Protein (pRb)

This protocol outlines the detection of pRb, a downstream substrate of CDK2.[17][7][18]

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound or vehicle for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[18]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb at Ser807/811 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities for pRb.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein like GAPDH or β-actin.

    • Compare the levels of pRb in inhibitor-treated samples to the vehicle control.

Conclusion

Confirming the direct engagement of a small molecule with its intended target within a cellular context is a cornerstone of modern drug discovery. The methods outlined in this guide—CETSA®, NanoBRET™, and downstream substrate phosphorylation analysis—provide a robust toolkit for researchers to validate the cellular activity of CDK2 inhibitors like this compound. Each technique offers unique advantages and provides complementary information, from direct binding affinity to functional cellular consequences. By employing a combination of these approaches, researchers can build a comprehensive understanding of their compound's mechanism of action and confidently advance promising candidates through the drug development pipeline.

References

Comparative Guide to CDK2-IN-14-d3: A Potent and Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CDK2 inhibitor, CDK2-IN-14-d3, focusing on its inhibitory potency (IC50 values) and mechanism of action. The data presented is intended to support research and development efforts in oncology and other fields where CDK2 is a therapeutic target.

Introduction to this compound

This compound is a deuterated analog of CDK2-IN-14, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Deuteration is a strategy used in medicinal chemistry to improve the metabolic stability of a compound. The non-deuterated parent compound, CDK2-IN-14 (referred to as compound 5f in its discovery publication), and its deuterated version, this compound (compound 6 ), are expected to have similar biological activity.[1] This guide will primarily refer to the data available for the non-deuterated compound, CDK2-IN-14, unless otherwise specified.

Biochemical Potency and Selectivity

CDK2-IN-14 has demonstrated exceptional potency and selectivity for CDK2 in biochemical assays. The half-maximal inhibitory concentration (IC50) of CDK2-IN-14 against a panel of cyclin-dependent kinases is summarized in the table below.

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK2
CDK2/E <1.0 -
CDK1/B>1000>1000
CDK4/D1210>210
CDK6/D3310>310
CDK7/H/MAT1>1000>1000
CDK9/T1230>230
Data sourced from Sokolsky et al., 2022, ACS Medicinal Chemistry Letters.[1]

These results highlight the remarkable selectivity of CDK2-IN-14 for CDK2 over other key cell cycle-regulating CDKs, which is a critical attribute for a targeted therapeutic agent to minimize off-target effects.

Cellular Potency

The cellular activity of CDK2-IN-14 was assessed using a phospho-Rb (p-Rb) High-Throughput Time-Resolved Fluorescence (HTRF) assay in COV318 ovarian cancer cells. This assay measures the phosphorylation of the retinoblastoma protein (Rb), a key downstream substrate of CDK2.

Cell LineAssay ConditionCellular IC50 (nM)
COV318Standard102
COV318with human whole blood>10000
Data sourced from Sokolsky et al., 2022, ACS Medicinal Chemistry Letters.[1]

The significant decrease in potency in the presence of human whole blood suggests that CDK2-IN-14 may have high plasma protein binding, a factor to consider in preclinical and clinical development.

CDK2 Signaling Pathway

CDK2 is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its activity is tightly controlled by the binding of cyclins, particularly cyclin E and cyclin A. The activated CDK2/cyclin complex then phosphorylates a variety of substrate proteins, leading to the initiation of DNA replication and progression through the S phase.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates CDK2->pRb hyper-phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication initiates CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental Protocols

Biochemical IC50 Determination

The inhibitory activity of CDK2-IN-14 against a panel of kinases was determined using a radiometric assay.

Workflow for Biochemical IC50 Assay:

Biochemical_IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Kinase Incubation Incubate at RT Kinase->Incubation Substrate Substrate Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Inhibitor CDK2-IN-14 Inhibitor->Incubation Filter Spot on filter paper Incubation->Filter Wash Wash to remove free ATP Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Data_Analysis Calculate % inhibition Scintillation->Data_Analysis IC50_Curve Generate IC50 curve Data_Analysis->IC50_Curve

Caption: General workflow for a radiometric kinase IC50 assay.

Brief Protocol:

  • Kinase, a suitable substrate (e.g., Histone H1), and varying concentrations of the inhibitor are pre-incubated in assay buffer.

  • The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • The reaction is allowed to proceed at room temperature and then stopped.

  • The reaction mixture is transferred to a filter membrane to capture the phosphorylated substrate.

  • Unincorporated [γ-33P]ATP is washed away.

  • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular p-Rb HTRF Assay

The cellular potency was determined by measuring the inhibition of retinoblastoma protein (Rb) phosphorylation at Ser807/811 in cells.

Workflow for Cellular p-Rb HTRF Assay:

Cellular_pRb_HTRF_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_detection HTRF Detection cluster_analysis Data Analysis Seed_Cells Seed COV318 cells Treat_Inhibitor Treat with CDK2-IN-14 Seed_Cells->Treat_Inhibitor Incubate_Cells Incubate Treat_Inhibitor->Incubate_Cells Lyse_Cells Lyse cells Incubate_Cells->Lyse_Cells Add_Antibodies Add p-Rb and total Rb antibodies Lyse_Cells->Add_Antibodies Incubate_Detection Incubate Add_Antibodies->Incubate_Detection Read_Plate Read HTRF signal Incubate_Detection->Read_Plate Calculate_Ratio Calculate p-Rb/total Rb ratio Read_Plate->Calculate_Ratio IC50_Curve Generate IC50 curve Calculate_Ratio->IC50_Curve

Caption: Workflow for a cellular phospho-Rb HTRF assay.

Brief Protocol:

  • COV318 cells are seeded in microplates and allowed to adhere.

  • Cells are treated with a serial dilution of CDK2-IN-14 for a specified time.

  • Cells are lysed to release cellular proteins.

  • The lysate is incubated with two HTRF antibodies: a terbium cryptate-labeled antibody against total Rb and a d2-labeled antibody against phospho-Rb (Ser807/811).

  • The HTRF signal is read on a compatible plate reader. The ratio of the emission signals from the two fluorophores is proportional to the amount of phosphorylated Rb.

  • IC50 values are determined by plotting the HTRF ratio against the inhibitor concentration.

Comparison with Other CDK2 Inhibitors

While direct head-to-head cellular IC50 data for this compound across a wide range of cell lines is not yet publicly available, its high biochemical potency and selectivity position it as a promising research tool and potential therapeutic candidate. For comparison, several other CDK inhibitors are in various stages of preclinical and clinical development.

InhibitorCDK2 IC50 (nM, biochemical)Selectivity ProfileDevelopment Stage
Dinaciclib1Pan-CDK inhibitor (CDK1, 2, 5, 9)Clinical Trials
Palbociclib>1000Selective CDK4/6 inhibitorApproved
Roscovitine100CDK1, 2, 7, 9 inhibitorPreclinical/Clinical
CDK2-IN-14 <1.0 Highly selective for CDK2 Preclinical

This table illustrates that while pan-CDK inhibitors and CDK4/6 inhibitors have advanced clinically, there is a clear space for highly selective CDK2 inhibitors like this compound, particularly in cancers driven by CDK2 hyperactivity.

Conclusion

This compound, based on the data from its non-deuterated parent compound, is a highly potent and selective inhibitor of CDK2. Its favorable biochemical profile makes it a valuable tool for investigating the biological roles of CDK2 in normal and disease states. Further studies are warranted to evaluate its efficacy in a broader range of cancer cell lines and in in vivo models to fully assess its therapeutic potential.

References

A Head-to-Head Comparison of CDK Inhibitors: Palbociclib, Ribociclib, and Abemaciclib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This guide provides a comprehensive side-by-side comparison of the three leading FDA-approved CDK4/6 inhibitors: palbociclib (Ibrance®), ribociclib (Kisqali®), and abemaciclib (Verzenio®). We delve into their mechanism of action, comparative efficacy, selectivity, and safety profiles, supported by key experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Halting the Cell Cycle

CDK4 and CDK6 are key enzymes that, in complex with cyclin D, drive the cell cycle forward from the G1 (growth) phase to the S (synthesis) phase.[1] They achieve this by phosphorylating the Retinoblastoma (Rb) protein.[2] Phosphorylated Rb releases its inhibitory grip on the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell division.[3] In many cancers, the CDK4/6-cyclin D-Rb pathway is hyperactive, leading to uncontrolled cell proliferation.[1]

Palbociclib, ribociclib, and abemaciclib are all potent and selective inhibitors of CDK4 and CDK6.[2] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest and a halt in tumor growth.[1]

Below is a diagram illustrating the CDK4/6-Cyclin D-Rb signaling pathway and the point of intervention by CDK4/6 inhibitors.

CDK_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex Rb->Rb_E2F Sequesters pRb p-Rb E2F E2F pRb->E2F Releases E2F->Rb_E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitors Palbociclib Ribociclib Abemaciclib Inhibitors->CyclinD_CDK46 Inhibit Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-pRb) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I

References

A Comparative Review of CDK2-IN-14-d3 and Alternative CDK2 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the research compound CDK2-IN-14-d3 and three alternative CDK2 inhibitors: PF-06873600, K03861, and Milciclib. We present available efficacy data, experimental methodologies, and relevant biological pathways to assist researchers in selecting the appropriate tool for their studies.

Biochemical Potency and Selectivity

The efficacy of a kinase inhibitor is initially assessed by its ability to inhibit the target enzyme in a biochemical assay. The half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), or inhibitor constant (Ki) are common metrics for potency.

PF-06873600 is a potent inhibitor of CDK2, CDK4, and CDK6. It demonstrates high affinity for these complexes, as indicated by its low Ki values.[3]

K03861 is a type II inhibitor of CDK2, meaning it binds to the inactive conformation of the kinase. It exhibits a strong dissociation constant (Kd) for wild-type and mutant forms of CDK2.[4][5] Interestingly, in cellular assays, K03861 has also been shown to engage CDK8/19 with pronounced selectivity over other CDKs, including CDK2.[6]

Milciclib (PHA-848125) is a pan-CDK inhibitor with activity against multiple CDK/cyclin complexes.[7] It also inhibits the Tropomyosin receptor kinase A (TRKA).[7]

Below is a table summarizing the available biochemical potency data for these inhibitors.

InhibitorTargetPotency (IC50/Ki/Kd)
CDK-IN-14 CDK297 nM (IC50)
PF-06873600 CDK2/cyclin E10.12 nM (Ki)[3]
CDK2/cyclin A20.083 nM (Ki)[3]
CDK4/cyclin D11.3 nM (Ki)[3]
CDK4/cyclin D31.4 nM (Ki)[3]
CDK6/cyclin D10.1 nM (Ki)[3]
CDK6/cyclin D32.5 nM (Ki)[3]
K03861 CDK2 (WT)50 nM (Kd)[4][5]
CDK2 (C118L)18.6 nM (Kd)[4][5]
CDK2 (A144C)15.4 nM (Kd)[4][5]
CDK2 (C118L/A144C)9.7 nM (Kd)[4][5]
Milciclib CDK2/cyclin A45 nM (IC50)[7]
CDK2/cyclin E363 nM (IC50)
CDK1/cyclin B398 nM (IC50)
CDK4/cyclin D1160 nM (IC50)
CDK7/cyclin H150 nM (IC50)
TRKA53 nM (IC50)[7]

Cellular Efficacy in Cancer Cell Lines

The anti-proliferative activity of these inhibitors in various cancer cell lines provides a crucial measure of their potential therapeutic efficacy.

CDK2-IN-14 has been shown to inhibit the cell cycle in HepG-2 hepatocellular carcinoma cells and induce apoptosis through a caspase-mediated mechanism.

PF-06873600 has demonstrated potent inhibition of cell proliferation in ovarian and breast cancer cell lines.[3]

K03861 has shown inhibitory effects on the proliferation of Caki-1 and ACHN renal cancer cells, particularly those with overexpression of WTAP.

Milciclib has demonstrated anti-proliferative activity across a range of cancer cell lines, including colorectal and ovarian cancer.[7]

The following table summarizes the reported cellular IC50 values.

InhibitorCell LineCancer TypeIC50
PF-06873600 Ovcar3Ovarian48 nM[3]
MCF7Breast48 nM[3]
Cama1Breast41 nM[3]
T47DBreast63.5 nM[3]
HCC1428Breast62 nM[3]
ZR-75-1Breast106 nM[3]
Milciclib HCT-116Colorectal0.275 µM
RKOColorectal0.403 µM
A2780Ovarian0.2 µM[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb CyclinE_CDK2 Cyclin E-CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinE_CDK2->Rb hyper-phosphorylates CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->DNA_Replication maintains E2F E2F Rb->E2F E2F->CyclinE_CDK2 activates transcription of Cyclin E p21_p27 p21/p27 p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo, TR-FRET) Determine_Potency Determine IC50/Ki/Kd Kinase_Assay->Determine_Potency Cell_Culture Culture Cancer Cell Lines Treat_Cells Treat with CDK2 Inhibitor Cell_Culture->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat_Cells->Viability_Assay Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Arrest Treat_Cells->Cell_Cycle_Analysis Apoptosis_Assay Annexin V Staining for Apoptosis Treat_Cells->Apoptosis_Assay Determine_Efficacy Determine Cellular IC50 Viability_Assay->Determine_Efficacy

Caption: General workflow for evaluating CDK2 inhibitors.

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay (Generic Protocol)

This protocol outlines the general steps for determining the biochemical potency of a CDK2 inhibitor.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • Reconstitute recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E2 enzyme in kinase buffer.

    • Prepare a substrate solution (e.g., Histone H1 or a specific peptide substrate).

    • Prepare ATP solution at a concentration relevant to the assay (e.g., near the Km for ATP).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the diluted inhibitor solutions.

    • Add the CDK2 enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Terminate the reaction and quantify the kinase activity. The method of detection will depend on the assay format:

      • Radiometric Assay: Use [γ-³³P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which correlates with kinase activity.

      • Fluorescence/TR-FRET Assay: Use a phospho-specific antibody to detect the phosphorylated substrate.

    • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol describes a common method for assessing the effect of a CDK2 inhibitor on cancer cell proliferation.

  • Cell Plating:

    • Harvest and count cancer cells from culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the CDK2 inhibitor in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL).

    • Add a small volume of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 550-600 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and determine the cellular IC50 value.

Conclusion

The choice of a CDK2 inhibitor for research depends on the specific experimental goals. This compound , with its deuteration for improved metabolic stability and high selectivity, is a valuable tool for in vivo studies where pharmacokinetic properties are critical. PF-06873600 offers high potency against CDK2, CDK4, and CDK6, making it suitable for investigating the combined inhibition of these key cell cycle regulators. K03861 , as a type II inhibitor, provides a different mechanism of action that can be exploited for studying the inactive conformation of CDK2 and may have off-target effects on CDK8/19 that need to be considered. Milciclib presents a broader spectrum of activity against multiple CDKs and TRKA, which could be advantageous for studying cancers with complex dysregulation of kinase signaling.

This guide provides a snapshot of the publicly available data. Researchers are encouraged to consult the primary literature for more detailed information to make an informed decision on the most appropriate CDK2 inhibitor for their research needs.

References

A Comparative Guide to Validating the Inhibitory Effect of CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CDK2-IN-14-d3 with other common CDK2 inhibitors, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers in objectively evaluating the performance of this compound for their specific research applications in areas such as cancer biology and drug discovery.

Introduction to this compound

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Developed from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure, this compound and its non-deuterated analog, CDK2-IN-14, have demonstrated exceptional selectivity for CDK2 over other members of the CDK family.[2][3] The deuteration of CDK2-IN-14 to create this compound was a strategic modification to improve its metabolic stability by slowing down the process of sulfonamide dealkylation, a primary metabolic pathway.[3] This enhancement in metabolic stability makes this compound a valuable tool for in vivo studies.

Performance Comparison of CDK2 Inhibitors

The inhibitory activity of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available IC50 data for CDK2-IN-14 and several other widely used CDK2 inhibitors.

InhibitorCDK2 IC50 (nM)Other Kinase IC50 (nM)Selectivity Notes
CDK2-IN-14 Not explicitly stated in snippets, but described as "highly selective"[2][3]>200-fold selectivity for CDKs 1/4/6/7/9[3]Exceptional selectivity within the CDK family and improved general kinome selectivity.[3]
Roscovitine (Seliciclib) ~200-700CDK1, CDK5, CDK7 (~200-700 nM), Poor for CDK4, CDK6 (>100,000 nM)[4]Broad-range purine inhibitor.[4]
Dinaciclib (MK-7965) 1CDK1 (3 nM), CDK5 (1 nM), CDK9 (4 nM)[5][6]Potent inhibitor of multiple CDKs.[5][7]
Milciclib 45Submicromolar activity against CDK1, CDK4, and CDK5[6]Orally bioavailable inhibitor.
CDK2 inhibitor 73 44CDK1 (86,000 nM)~2000-fold selective for CDK2 over CDK1.[8]
SNS-032 (BMS-387032) 48CDK7 (62 nM), CDK9 (4 nM), >10-fold selective over CDK1/CDK4[6]Selective inhibitor of CDK2, 7, and 9.

Signaling Pathway and Experimental Workflow

To effectively validate the inhibitory effect of this compound, it is crucial to understand its place in the CDK2 signaling pathway and the general workflow for its characterization.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E Transcription CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry p This compound This compound This compound->CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_selectivity Selectivity Profiling Recombinant CDK2/Cyclin Recombinant CDK2/Cyclin Kinase Assay Kinase Assay Recombinant CDK2/Cyclin->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Cancer Cell Lines Cancer Cell Lines Cell Viability Assay Cell Viability Assay Cancer Cell Lines->Cell Viability Assay GI50 Determination GI50 Determination Cell Viability Assay->GI50 Determination GI50 Determination->Selectivity Profile Kinome Scan Kinome Scan This compound This compound This compound->Kinase Assay This compound->Cell Viability Assay This compound->Kinome Scan

Caption: General workflow for validating the inhibitory effect of this compound.

Experimental Protocols

CDK2 Kinase Assay (In Vitro)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against CDK2. Specific details may vary based on the detection method (e.g., radiometric, luminescence, fluorescence).

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • CDK substrate peptide (e.g., Histone H1)

  • ATP

  • This compound or other test inhibitors

  • Detection reagent (e.g., Kinase-Glo®, [γ-32P]ATP, or fluorescent antibody)

  • 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in the kinase assay buffer.

    • Prepare a master mixture containing the kinase assay buffer, ATP, and the CDK substrate peptide.

  • Assay Setup:

    • Add the desired volume of the inhibitor solution to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the recombinant CDK2/Cyclin complex to all wells except the negative control.

    • Initiate the kinase reaction by adding the master mixture to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity using the chosen detection method. For luminescence-based assays like Kinase-Glo®, add the reagent and measure the luminescent signal, which is inversely proportional to the amount of ATP consumed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Cell-Based)

This protocol outlines a general method to assess the effect of a CDK2 inhibitor on the proliferation of cancer cell lines. The specific reagent and incubation times may need to be optimized for different cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line with CCNE1 amplification)

  • Complete cell culture medium

  • This compound or other test inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well cell culture plates

  • Plate reader capable of measuring luminescence, absorbance, or fluorescence.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO2).

  • Measurement of Cell Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the metabolic conversion of the reagent.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound represents a significant advancement in the development of selective CDK2 inhibitors. Its high selectivity and improved metabolic stability make it a superior tool for both in vitro and in vivo research compared to many broader-spectrum CDK inhibitors. The experimental protocols provided in this guide offer a framework for researchers to independently validate the inhibitory effects of this compound and compare its performance against other available compounds, thereby facilitating more precise and reliable investigations into the role of CDK2 in health and disease.

References

A Comparative Analysis of Deuterated vs. Non-Deuterated Kinase Inhibitors: The Case of Ruxolitinib and Deuruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

The strategic replacement of hydrogen with its heavier, stable isotope deuterium has emerged as a valuable tool in medicinal chemistry to enhance the pharmacokinetic profiles of drugs. This guide provides a comparative analysis of a well-known kinase inhibitor, ruxolitinib, and its deuterated counterpart, deuruxolitinib (formerly CTP-543), offering insights for researchers, scientists, and drug development professionals.

Introduction to Deuteration and the Kinetic Isotope Effect

Deuteration involves the selective substitution of hydrogen atoms (¹H) with deuterium (²H or D) at specific molecular positions vulnerable to metabolic breakdown.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage.[3] This phenomenon, known as the kinetic isotope effect (KIE), can slow down the rate of drug metabolism, particularly when the C-H bond cleavage is the rate-limiting step in a drug's metabolic pathway.[4] The potential benefits of this modification include a longer drug half-life, reduced dosing frequency, and potentially an improved safety profile by minimizing the formation of toxic metabolites.[5][6]

Case Study: Ruxolitinib vs. Deuruxolitinib (CTP-543)

Ruxolitinib is a potent inhibitor of Janus kinases (JAK) 1 and 2, enzymes that play a crucial role in the signaling of various cytokines and growth factors involved in hematopoiesis and immune function.[7] It is approved for treating conditions like myelofibrosis and polycythemia vera. Deuruxolitinib is a deuterated form of ruxolitinib, where deuterium has been incorporated to slow down its metabolism.[8][9] This modification has been shown to improve its metabolic stability.[10][11] Deuruxolitinib has been investigated and approved for the treatment of severe alopecia areata, an autoimmune condition where the immune system attacks hair follicles.[8][12]

Mechanism of Action: JAK-STAT Signaling Pathway

Both ruxolitinib and deuruxolitinib exert their therapeutic effects by inhibiting JAK1 and JAK2.[7][8] This inhibition disrupts the JAK-STAT signaling pathway, which is implicated in the pathophysiology of alopecia areata.[8] In this condition, dysregulated JAK signaling leads to the production of inflammatory mediators that contribute to the autoimmune attack on hair follicles.[8][9] By blocking JAK1 and JAK2, these inhibitors prevent the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, thereby modulating the inflammatory response.[13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT Gene_Expression Gene Expression (Inflammation) STAT_P->Gene_Expression Dimerizes & Translocates STAT->STAT_P Inhibitor Ruxolitinib / Deuruxolitinib Inhibitor->JAK Inhibits

Figure 1. Simplified JAK-STAT signaling pathway inhibited by Ruxolitinib and Deuruxolitinib.

Comparative Efficacy and Safety Data

Clinical trials for deuruxolitinib in alopecia areata have demonstrated its efficacy. In a Phase 3 trial (THRIVE-AA1), a significantly greater proportion of patients treated with 8 mg and 12 mg twice-daily doses of deuruxolitinib achieved substantial scalp hair regrowth compared to placebo.[14] For instance, at the 24-week mark, 41.5% of patients in the 12 mg group and 29.6% in the 8 mg group achieved a Severity of Alopecia Tool (SALT) score of 20 or less (indicating 80% or more scalp hair coverage), compared to just 0.8% in the placebo group. The safety profile of deuruxolitinib was found to be consistent with previous studies, with common side effects including headache, acne, and upper respiratory infections.[14]

Parameter Deuruxolitinib (12 mg BID) Deuruxolitinib (8 mg BID) Placebo Reference
Patients with ≥80% scalp hair coverage (SALT ≤20) at 24 weeks41.5%29.6%0.8%
Common Adverse Events (≥5%)
HeadacheYesYesYes
AcneYesYesYes
Upper Respiratory InfectionYesYesYes
Increased Creatine KinaseYesYesYes
COVID-19 InfectionYesYesYes
NasopharyngitisYesYesYes
BID: twice daily

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of kinase inhibitors.

1. In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

  • Methodology:

    • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound (e.g., ruxolitinib or deuruxolitinib) is prepared in a stock solution (e.g., in DMSO) and then diluted to the final concentration in the buffer.[15][16]

    • Incubation: The reaction is initiated by adding a cofactor, typically NADPH, to the mixture of microsomes and the test compound. The mixture is incubated at 37°C.[15]

    • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]

    • Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, like acetonitrile, which also precipitates the proteins.

    • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.[17]

    • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the half-life (t½) and intrinsic clearance are calculated.[15][18]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Prepare Liver Microsomes Mix Mix Microsomes & Compound Microsomes->Mix Compound Prepare Test Compound Compound->Mix Incubate Incubate at 37°C Add NADPH Mix->Incubate Sample Sample at Time Points Incubate->Sample Quench Stop Reaction (Acetonitrile) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ & Clearance Analyze->Calculate

Figure 2. Workflow for an in vitro metabolic stability assay.

2. In Vivo Pharmacokinetic Study (Rodent Model)

  • Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

  • Methodology:

    • Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used.[19][20] Animals are fasted overnight before dosing.[21]

    • Dosing: The compound is administered via the intended clinical route (e.g., oral gavage for an orally administered drug) and also intravenously to determine absolute bioavailability.[21][22]

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours post-dose) from a site like the tail vein or via cardiac puncture.[19][23]

    • Sample Processing: Plasma is separated from the blood samples by centrifugation.

    • Analysis: The concentration of the drug in the plasma is quantified using LC-MS/MS.

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).[19]

Conclusion

The case of ruxolitinib and its deuterated analog, deuruxolitinib, exemplifies the successful application of deuterium chemistry to improve the properties of a kinase inhibitor. By slowing metabolism, deuteration can enhance a drug's pharmacokinetic profile, potentially leading to improved efficacy and patient convenience.[8][9] This comparative guide underscores the importance of considering such chemical modifications in the drug development pipeline. The provided data and protocols offer a framework for researchers to evaluate and compare similar deuterated and non-deuterated compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of CDK2-IN-14-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for the responsible management of a specialized chemical compound, ensuring the safety of personnel and the environment.

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount. This guide provides essential information on the safe disposal of CDK2-IN-14-d3, a potent and selective CDK2 inhibitor used in cancer research. While a specific Safety Data Sheet (SDS) for the deuterated compound this compound is not publicly available, safety data for structurally similar CDK2 inhibitors and general laboratory chemical waste guidelines provide a strong basis for establishing safe disposal procedures.

Understanding the Compound: this compound

This compound is a deuterated version of a small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Its application is primarily in pre-clinical cancer research. The deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common practice in drug discovery to study metabolic pathways and enhance pharmacokinetic properties. From a chemical disposal perspective, the presence of deuterium does not significantly alter the fundamental chemical properties of the molecule in a way that would necessitate unique disposal methods compared to its non-deuterated analog.

Core Safety and Disposal Principles

Based on the available safety information for similar non-deuterated CDK2 inhibitors, such as CDK2-IN-4, it is anticipated that this compound is not classified as a hazardous substance. However, it is crucial to treat all research chemicals with a high degree of caution. The following procedures are based on established best practices for laboratory chemical waste management.

Key Disposal Steps:

  • Consult Local Regulations: Before proceeding with any disposal protocol, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) guidelines and local hazardous waste regulations. These regulations will provide the definitive requirements for chemical waste disposal in your specific location.

  • Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

    • Solid Waste: Unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be collected in a designated, clearly labeled hazardous waste container for solids.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids. The composition of the solvent will be the primary determinant of the waste stream. For instance, solutions in halogenated solvents (like chloroform or dichloromethane) must be kept separate from non-halogenated solvent solutions (like methanol or DMSO).

  • Container Management:

    • Use only approved and chemically resistant containers for waste collection.

    • Ensure containers are properly sealed to prevent spills and evaporation.

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name(s) of the contents (including solvents), and the approximate concentrations.

  • Decontamination:

    • Glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent, which is then collected as hazardous liquid waste, is a standard procedure. This is followed by washing with soap and water.

  • Disposal of Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies.

Quantitative Data Summary

While specific quantitative data for this compound's immediate safety profile is not available, the following table summarizes typical information found on a Safety Data Sheet for similar small molecule inhibitors. This is provided for illustrative purposes and to highlight the types of data that inform disposal procedures.

PropertyTypical Value for a Small Molecule InhibitorSignificance for Disposal
Physical State SolidDetermines whether it should be disposed of as solid or liquid waste.
Solubility Soluble in organic solvents (e.g., DMSO)Dictates the choice of solvent for decontamination and the nature of the liquid waste stream.
Hazard Classification Not classified as hazardousWhile reassuring, it does not eliminate the need for proper chemical waste disposal procedures.
Stability Stable under normal conditionsIndicates that no special precautions are needed for decomposition products during storage and handling for disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered in a stepwise manner.

cluster_start Start cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_final Final Disposal start Identify this compound for Disposal consult_sds Consult Safety Data Sheet (or for similar compounds) start->consult_sds consult_ehs Consult Institutional EHS Guidelines & Local Regulations consult_sds->consult_ehs solid_waste Solid Waste (Unused compound, contaminated PPE) consult_ehs->solid_waste If solid liquid_waste Liquid Waste (Solutions, rinsates) consult_ehs->liquid_waste If liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Logical workflow for the disposal of this compound.

By adhering to these established laboratory safety protocols and consulting with institutional EHS departments, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Logistical Information for Handling CDK2-IN-14-d3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with CDK2-IN-14-d3. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent and selective CDK2 inhibitor.

Properties of this compound

This compound is a deuterated, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and is primarily utilized in cancer research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its handling should be guided by the precautions established for similar non-hazardous, research-grade small molecule inhibitors.

PropertyValueSource
Molecular Formula C₂₁H₂₂D₃N₅O₄S[1]
Molecular Weight 446.54 g/mol [1]
CAS Number 2498658-25-4[1]
Solubility 10 mM in DMSO[1]
Appearance Solid powderN/A
Storage Store at -20°C for long-term stabilityN/A

Personal Protective Equipment (PPE)

Given that this compound is a potent small molecule inhibitor, appropriate PPE should be worn at all times to prevent accidental exposure, although it is not classified as a hazardous substance.

PPE CategoryMinimum RequirementRationale
Hand Protection Nitrile glovesProtects against skin contact during weighing, reconstitution, and administration.
Eye Protection Safety glasses with side shieldsProtects eyes from splashes or aerosols of the compound in solution.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally requiredRecommended when handling large quantities of the powder outside of a chemical fume hood to prevent inhalation.

Operational and Disposal Plans

Adherence to the following operational and disposal procedures is mandatory to ensure a safe laboratory environment.

Handling and Storage
  • Weighing: All weighing of the powdered compound should be performed in a chemical fume hood or a balance enclosure to minimize the risk of inhalation.

  • Reconstitution: Reconstitute the powdered compound in a certified chemical fume hood. Use the appropriate solvent (e.g., DMSO) as specified by the supplier.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in clearly labeled, sealed containers. Avoid repeated freeze-thaw cycles.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

Disposal Plan

As this compound is considered a non-hazardous compound, its disposal should follow institutional guidelines for non-hazardous chemical waste.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container for non-hazardous chemical waste. Do not pour down the drain unless permitted by local regulations and after obtaining approval from the institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Empty vials and contaminated consumables (e.g., pipette tips, gloves) should be disposed of in the appropriate solid waste stream for non-hazardous laboratory waste.

  • Spill Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as non-hazardous solid waste. Clean the spill area with an appropriate solvent.

Experimental Workflow and Signaling Pathway

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[3][4] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex plays a crucial role in the phosphorylation of the Retinoblastoma (Rb) protein, which in turn releases the E2F transcription factor, leading to the expression of genes required for DNA synthesis.[3][4] this compound acts by inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and arresting the cell cycle.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis initiates CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb hyper-phosphorylates CDK2_IN_14_d3 This compound CDK2_IN_14_d3->CDK2 inhibits Experimental_Workflow cluster_Assays Cell-Based Assays Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Compound_Prep Prepare Stock Solution of this compound Cell_Culture->Compound_Prep Treatment Treat Cells with Varying Concentrations Compound_Prep->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Analysis Western_Blot Western Blot for CDK2 Substrates (e.g., pRb) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.